4,4'-di-tert-Butylbiphenyl
Descripción
- reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers
- reductive opening of N-phenylazetidine
Structure
3D Structure
Propiedades
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCEZNPAYWORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048193 | |
| Record name | 4,4'-Di-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-91-8 | |
| Record name | 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Di-tert-butyl-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Di-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4'-di-tert-Butylbiphenyl physical properties
An In-depth Technical Guide to the Physical Properties of 4,4'-di-tert-Butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key physical property measurements are provided.
Physical and Chemical Properties
This compound is a solid organic compound, appearing as white to pale yellow crystals or powder.[1][2][3] It is characterized by its biphenyl core substituted with a tert-butyl group at the 4 and 4' positions.
| Property | Value | Source(s) |
| Molecular Formula | C20H26 | [4][5][6] |
| Molecular Weight | 266.42 g/mol | [4][5][6] |
| Melting Point | 124.0-131.0 °C | [1][4][7] |
| Boiling Point | 190-192 °C at 13 mmHg | [4][7] |
| Density | 0.924 g/cm³ | [7] |
| Appearance | White to pale yellow crystals or powder | [1][2][3][7] |
| Solubility | Soluble in dioxane (0.1 g/mL, clear). Insoluble in water. | [4][7] |
| CAS Number | 1625-91-8 | [2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of this compound.
| Spectroscopic Data | Description | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.54 (d, 4H), 7.44 (d, 4H), 1.37 (s, 18H) | [7] |
| Infrared (IR) Spectrum | Authentic spectrum available from various sources. | [4][5][8] |
| Mass Spectrum (MS) | Data available through NIST and other databases. | [5][6][9] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and determination of the key physical properties of this compound.
Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes a common laboratory-scale synthesis of this compound.[10][11]
Materials:
-
Biphenyl
-
tert-Butyl chloride
-
Anhydrous ferric chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
-
95% Ethanol
Equipment:
-
250 mL two- or three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Calcium chloride drying tube
-
Gas absorption trap
-
Water bath
-
Separating funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add biphenyl (5 g, 0.03 mol), tert-butyl chloride (10 mL, 0.09 mol), and dry dichloromethane (25 mL).[10]
-
Fit a reflux condenser to the flask and attach a calcium chloride tube connected to a gas absorption trap.[10]
-
Once the biphenyl has dissolved, add anhydrous ferric chloride (0.2 g, 0.01 mol) and stir the mixture gently. The evolution of HCl gas should be observable.[10]
-
Heat the reaction mixture in a water bath and maintain a gentle reflux for 1 hour.[10]
-
After cooling, transfer the reaction mixture to a separating funnel.[10]
-
Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.[10]
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[10][11]
-
Filter the solution into a round-bottomed flask and remove the solvent using a rotary evaporator.[10][11]
-
Recrystallize the crude product from 95% ethanol to obtain the purified this compound.[10]
References
- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound, CAS No. 1625-91-8 - iChemical [ichemical.com]
- 8. This compound(1625-91-8) IR Spectrum [chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. ivypanda.com [ivypanda.com]
An In-depth Technical Guide to the Melting Point of 4,4'-di-tert-Butylbiphenyl
This technical guide provides a comprehensive overview of the melting point of 4,4'-di-tert-butylbiphenyl, a crucial physical property for its application in research and development, particularly in materials science and as a reagent in organic synthesis. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a solid organic compound with the chemical formula C20H26. It is often used in the synthesis of other organic molecules and as a component in liquid crystal mixtures. The melting point is a fundamental characteristic that indicates the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad melting range can indicate the presence of impurities.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Melting Point | 126-130 °C | [1][2][3][4] |
| 126-129 °C | [5] | |
| 124.0-131.0 °C | [6][7] | |
| 128 °C | [8] | |
| 127-128 °C | [9] | |
| 400.8 ± 0.1 K (127.65 ± 0.1 °C) | [10] | |
| Boiling Point | 190-192 °C at 13 mmHg | [1][2][5] |
| Molecular Formula | C20H26 | [5][11] |
| Molecular Weight | 266.42 g/mol | [2][5] |
| Appearance | White to pale yellow crystals or powder | [1][6][7] |
| Purity (Assay) | ≥98.5% (GC) | [6][7] |
| 99+% | [5] | |
| >98.0% (GC) | ||
| 99% | [2][4] | |
| Solubility | Soluble in dioxane. | [1][5] |
Experimental Protocols
A common method for the synthesis of this compound is the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride.[9][12][13]
Materials:
-
Biphenyl (5 g, 0.03 mol)
-
tert-Butyl chloride (10 mL, 0.09 mol)
-
Anhydrous ferric chloride (0.2 g, 0.01 mol)
-
Dry dichloromethane (25 mL)
-
10% Hydrochloric acid
-
Anhydrous calcium chloride
-
95% Ethanol
Procedure:
-
In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl, tert-butyl chloride, and dry dichloromethane.[12]
-
Once the biphenyl has dissolved, add anhydrous ferric chloride to the stirred solution. The evolution of HCl gas should be observable.[12]
-
Heat the reaction mixture in a water bath to reflux for 1 hour.[12]
-
After cooling, transfer the contents to a separating funnel and wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.[12]
-
Dry the organic layer over anhydrous calcium chloride.[12]
-
Filter the solution into a round-bottomed flask and remove the dichloromethane using a rotary evaporator to yield the crude product.[12]
The crude this compound can be purified by recrystallization from ethanol to obtain a purer product with a sharper melting point.[12][14]
Procedure:
-
Dissolve the crude product in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator. The purity of the recrystallized product is typically higher than that of the crude product.[14]
a) Capillary Method (General Procedure): A standard method for determining the melting point of a crystalline solid.
-
A small, dry sample of the purified this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
b) Differential Scanning Calorimetry (DSC): A more precise method for determining the melting point and other thermal transitions. A study by Verevkin, Emel’yanenko, and Heintz determined the melting point of this compound to be 400.8 ± 0.1 K (127.65 ± 0.1 °C) using this method.[10] This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Purification workflow for this compound.
References
- 1. This compound, CAS No. 1625-91-8 - iChemical [ichemical.com]
- 2. 4,4′-二叔丁基联苯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound | 1625-91-8 [chemicalbook.com]
- 4. 4,4′-二叔丁基联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. labproinc.com [labproinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. ivypanda.com [ivypanda.com]
An In-Depth Technical Guide to the NMR Spectra Analysis of 4,4'-di-tert-Butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4,4'-di-tert-butylbiphenyl. It includes a detailed presentation of ¹H and ¹³C NMR data, complete experimental protocols for data acquisition, and visual aids to facilitate the understanding of the structure-spectrum relationship and the analytical workflow.
Introduction
This compound is a symmetrical aromatic hydrocarbon. Its molecular structure presents a biphenyl core substituted at the para positions with bulky tert-butyl groups. This high degree of symmetry has a direct and predictable influence on its NMR spectra, making it an excellent case study for understanding the relationship between molecular structure and spectral output. This guide will delve into the analysis of both its proton (¹H) and carbon-13 (¹³C) NMR spectra, providing the necessary data and methodologies for researchers in organic chemistry and drug development.
NMR Data Presentation
The quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below. The symmetry of the molecule results in a simplified spectrum with a limited number of unique signals.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.54 | Doublet (d) | 4H | Aromatic (H-2, H-2', H-6, H-6') |
| 7.44 | Doublet (d) | 4H | Aromatic (H-3, H-3', H-5, H-5') |
| 1.37 | Singlet (s) | 18H | tert-Butyl (C(CH₃)₃) |
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 149.2 | Quaternary | C-4, C-4' |
| 138.4 | Quaternary | C-1, C-1' |
| 126.3 | Tertiary (CH) | C-2, C-2', C-6, H-6' |
| 125.2 | Tertiary (CH) | C-3, C-3', C-5, H-5' |
| 34.6 | Quaternary | C (CH₃)₃ |
| 31.4 | Primary (CH₃) | C(C H₃)₃ |
Experimental Protocols
The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), to dissolve the sample. The choice of solvent is critical to avoid large solvent peaks that can obscure the analyte signals.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure that no solid particles are transferred, as they can adversely affect the magnetic field homogeneity.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine analysis, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can be used as a secondary reference.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.
Visualization of Concepts
To further clarify the relationship between the molecular structure and the resulting NMR signals, as well as the general workflow of an NMR experiment, the following diagrams are provided.
Caption: Correlation between the structure of this compound and its NMR signals.
Caption: General experimental workflow for NMR spectroscopy.
Conclusion
The NMR spectral analysis of this compound serves as a clear illustration of how molecular symmetry simplifies complex spectra. The presence of only a few distinct signals in both the ¹H and ¹³C NMR spectra is a direct consequence of the equivalence of the protons and carbon atoms within the molecule. This technical guide provides researchers and professionals in drug development with the essential data and a standardized protocol for the NMR analysis of this and similar symmetrical molecules, thereby aiding in structural elucidation and purity assessment.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4,4'-di-tert-Butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the infrared (IR) spectrum of 4,4'-di-tert-butylbiphenyl (CAS 1625-91-8), a biphenyl derivative relevant in various fields of chemical synthesis and materials science. This document outlines the characteristic vibrational modes, presents a structured summary of its IR spectral data, provides a detailed experimental protocol for acquiring a spectrum via Attenuated Total Reflectance (ATR), and includes a logical workflow for spectral analysis.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and elucidate the structure of molecules by measuring their absorption of infrared radiation. For this compound (C₂₀H₂₆), the IR spectrum is defined by the vibrational modes of its constituent parts: the para-substituted biphenyl core and the two tert-butyl groups.
The key spectral features arise from:
-
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the biphenyl rings.
-
Aliphatic C-H Stretching: Vibrations of the hydrogen atoms within the tert-butyl groups.
-
Aromatic C=C Stretching: In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
-
C-H Bending Vibrations: Both in-plane and out-of-plane bending of the C-H bonds, which are highly characteristic of the substitution pattern.
The para-substitution (1,4-disubstitution) on the phenyl rings gives rise to a distinct and strong out-of-plane bending band, which is a key identifier for this substitution pattern.[1]
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the principal infrared absorption bands for this compound. The wavenumbers are based on typical values for the functional groups present and analysis of reference spectra.[2][3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3010 | Medium / Weak | Aromatic C-H Stretch (sp² C-H)[6][7][8] |
| 2965 - 2950 | Strong | Aliphatic Asymmetric C-H Stretch (in -CH₃ of tert-butyl)[7][8] |
| 2870 - 2860 | Medium | Aliphatic Symmetric C-H Stretch (in -CH₃ of tert-butyl)[7][8] |
| ~1610 | Medium | Aromatic C=C Ring Stretch |
| ~1500 | Medium | Aromatic C=C Ring Stretch |
| ~1460 | Medium | Asymmetric C-H Bend (in -CH₃ of tert-butyl) |
| ~1365 | Medium | Symmetric C-H Bend (in -CH₃ of tert-butyl) |
| ~1270 | Strong | C-C Skeletal Vibration (tert-butyl) |
| 840 - 800 | Strong | Aromatic C-H Out-of-Plane Bend (characteristic of 1,4-disubstitution)[1] |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing solid powder samples like this compound.[5]
3.1. Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection diamond ATR accessory.
-
Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
3.2. Methodology
-
Crystal Cleaning: Before analysis, the ATR crystal surface (diamond) must be meticulously cleaned. Wipe the crystal with a lint-free cloth soaked in a volatile solvent such as isopropanol or acetone, and allow it to dry completely.
-
Background Collection: With the clean, empty ATR crystal in the infrared beam path, collect a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor) and is essential for generating a clean sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is critical for obtaining a high-quality spectrum.
-
Sample Spectrum Collection: Collect the sample spectrum using the identical acquisition parameters (number of scans, resolution) as the background collection.
-
Data Processing: The instrument's software automatically ratios the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum. A baseline correction may be applied to correct for any sloping baselines.
-
Post-Analysis Cleaning: After the measurement is complete, retract the anvil, and carefully clean the sample from the ATR crystal surface using a suitable solvent and a soft wipe.
Visualization of Experimental Workflow
The logical flow from sample preparation to final structural confirmation in an IR spectral analysis is crucial for systematic and accurate interpretation.
Caption: Logical workflow for the analysis of this compound using FTIR-ATR spectroscopy.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound [webbook.nist.gov]
- 3. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4,4'-di-tert-Butylbiphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-di-tert-butylbiphenyl, a versatile organic compound with significant applications in synthetic chemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and subsequent use, and explores its relevance in the development of complex molecules.
Core Properties of this compound
This compound is a solid organic compound notable for its role as a precursor to a powerful reducing agent. Its bulky tert-butyl groups contribute to the stability of its corresponding radical anion.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 266.42 g/mol | [2][3] |
| Molecular Formula | C20H26 | [4][5][6] |
| CAS Number | 1625-91-8 | [2][4][7][6] |
| Melting Point | 126-130 °C | [3] |
| Boiling Point | 190-192 °C at 13 mmHg | [3] |
| Appearance | White to pale yellow crystals or powder | [8] |
| Solubility | Information not widely available, but it is used with organic solvents like dichloromethane and THF. | [9][10] |
Synthesis and Purification: Experimental Protocols
The most common method for the synthesis of this compound is through the Friedel-Crafts alkylation of biphenyl.[9][11]
Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is adapted from established laboratory procedures.[9][12]
Materials:
-
Biphenyl (0.03 mol)
-
tert-Butyl chloride (0.09 mol)
-
Anhydrous ferric chloride (FeCl3) (catalyst)
-
Dichloromethane (CH2Cl2) (solvent)
-
10% Hydrochloric acid (HCl)
-
Anhydrous calcium chloride (CaCl2) or sodium sulfate (Na2SO4)
-
95% Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve biphenyl in dry dichloromethane.
-
Add tert-butyl chloride to the solution.
-
Carefully add anhydrous ferric chloride to the stirred solution. The reaction is exothermic, and hydrogen chloride gas will be evolved.
-
Heat the reaction mixture to reflux and maintain for one hour.
-
After cooling, transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and 10% hydrochloric acid.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Filter the solution and remove the dichloromethane using a rotary evaporator to yield the crude product.
Purification: The crude this compound can be purified by recrystallization from hot 95% ethanol to yield a crystalline solid.[9][11] Purity can be assessed by thin-layer chromatography (TLC) and melting point determination.[11]
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive HCl gas.[9]
-
Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.[9]
Key Applications in Organic Synthesis
The primary application of this compound is in the preparation of lithium di-tert-butylbiphenylide (LDBB), a potent single-electron transfer reagent.
Preparation of Lithium di-tert-Butylbiphenylide (LDBB)
LDBB is a valuable reagent for reductive transformations in organic synthesis.[13][14]
Materials:
-
This compound (DBB)
-
Lithium metal
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.[10]
-
Add small pieces of lithium metal to the stirred solution at room temperature.[10]
-
The formation of the radical anion is indicated by the appearance of a deep blue-green color.[13]
-
The solution is typically stirred for several hours at 0 °C to ensure complete formation of the LDBB reagent.[10][13]
Stability and Storage: LDBB solutions in THF are stable for over a week when stored at 0 °C and for extended periods at -25 °C under an inert atmosphere.[14][15]
Utility in Complex Molecule Synthesis
LDBB is employed in a variety of synthetic transformations that are of interest to drug development professionals, including:
-
Reductive Cleavage: LDBB can be used for the reductive opening of strained rings, such as azetidines.
-
Formation of Organolithium Reagents: It is effective in the conversion of alkyl halides to the corresponding alkyllithiums.[1]
-
Synthesis of Homoallylic Amines: LDBB has been utilized in the production of homoallylic amine derivatives, which are valuable building blocks in medicinal chemistry.
-
Spirocycle Synthesis: The reagent has been applied in the stereoselective synthesis of complex spirocyclic systems.[16]
Workflow and Pathway Visualizations
To aid in the understanding of the synthetic processes described, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Preparation of the LDBB reagent.
References
- 1. This compound | 1625-91-8 [chemicalbook.com]
- 2. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4,4 -Di-tert-butylbiphenyl 99 1625-91-8 [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ivypanda.com [ivypanda.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lithium p,p'-di-tert-butylbiphenyl | 61217-61-6 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lookchem.com [lookchem.com]
- 16. Lithium 4,4’-Di-Tert-Butylbiphenylide: Characterization, Use in Spirocyclic Synthesis and Applications in Flow Reactors [escholarship.org]
Synthesis of 4,4'-di-tert-Butylbiphenyl via Friedel-Crafts Alkylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 4,4'-di-tert-butylbiphenyl, a valuable compound in various chemical applications, including as a transmetallating agent and a precursor for advanced materials.[1][2] The primary focus of this document is the Friedel-Crafts alkylation of biphenyl, a classic yet highly relevant electrophilic aromatic substitution reaction.[3][4] This guide details the underlying reaction mechanisms, compares various catalytic systems, and provides comprehensive experimental protocols. Quantitative data on reaction yields and conditions are summarized for easy comparison, and key processes are visualized through diagrams to facilitate understanding.
Introduction
The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[3][5] The synthesis of this compound from biphenyl and a tert-butylating agent, typically tert-butyl chloride, serves as an excellent case study of this reaction. The bulky tert-butyl groups are selectively introduced at the para positions of the biphenyl rings due to steric hindrance and the directing effects of the first substituent.[3] This regioselectivity makes the synthesis relatively clean, yielding a crystalline product that is readily purified.[1]
While conceptually straightforward, the success of the Friedel-Crafts alkylation for producing this compound with high yield and purity is highly dependent on the choice of catalyst, solvent, and reaction conditions. This guide explores these parameters to provide a comprehensive resource for its efficient synthesis.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts alkylation of biphenyl proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), interacts with the alkylating agent (tert-butyl chloride) to generate a tert-butyl carbocation.[4][6][7]
-
Electrophilic Attack: The electron-rich biphenyl ring acts as a nucleophile, attacking the tert-butyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]
-
Deprotonation: A weak base, often the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the arenium ion. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the mono-alkylated product, 4-tert-butylbiphenyl.[4][6]
-
Second Alkylation: The initial product, 4-tert-butylbiphenyl, is more reactive than biphenyl itself due to the electron-donating nature of the alkyl group.[3] It undergoes a second Friedel-Crafts alkylation, primarily at the para position of the other ring, to form the final product, this compound.[8]
Experimental Protocols and Data
Several protocols for the synthesis of this compound have been reported, primarily varying in the choice of catalyst and solvent. Below are detailed methodologies for commonly employed systems.
Ferric Chloride Catalyzed Synthesis in Dichloromethane
This method is often favored in teaching laboratories due to the moderate reactivity of ferric chloride, which minimizes over-alkylation, and the use of a relatively safe solvent.[1]
Experimental Procedure: [1][3]
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl (5.0 g, 0.032 mol) and dry dichloromethane (25 mL).[3]
-
Add tert-butyl chloride (10 mL, 0.091 mol) to the flask.[3]
-
Carefully add anhydrous ferric chloride (0.2 g, 0.0012 mol) and stir the mixture gently. The evolution of HCl gas should be observable.[3]
-
Heat the reaction mixture in a water bath to maintain a gentle reflux for 1 hour.[3]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel.
-
Wash the organic layer sequentially with 10% hydrochloric acid (3 x 20 mL) and then with water.[3]
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[3][5]
-
Filter the solution and remove the dichloromethane using a rotary evaporator.[3][5]
-
Recrystallize the crude product from 95% ethanol to obtain white crystals of this compound.[3][6]
Aluminum Chloride Catalyzed Synthesis in Dichloromethane
Aluminum chloride is a more potent Lewis acid than ferric chloride and can also effectively catalyze the reaction.[6][9]
Experimental Procedure: [6]
-
To a flame-dried reaction tube equipped with a gas trap, add biphenyl (0.166 g, 1.08 mmol), dichloromethane (0.50 mL), and a small piece of aluminum foil (approximately 4 mm²) with the oxide layer scratched off.[6]
-
Add tert-butyl chloride (0.50 mL, 4.5 mmol).[6]
-
Allow the reaction to proceed until the bubbling of HCl gas subsides (approximately 15 minutes).[10]
-
Quench the reaction by adding water (3 x 1.0 mL) and extracting the aqueous layer.[6]
-
To the remaining organic layer, add 95% ethanol (1.0 mL) and heat the mixture to 80°C for 5 minutes until all solids dissolve.[6]
-
Cool the solution to 0°C to crystallize the product.[6]
-
Collect the white crystalline product by vacuum filtration.[6]
Quantitative Data Summary
The choice of catalyst and solvent significantly impacts the yield of this compound. The following table summarizes quantitative data from various reported syntheses.
| Catalyst | Alkylating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| FeCl₃ | tert-Butyl chloride | Dichloromethane | 1 hour | Reflux | 70 | 127-128 | [1] |
| AlCl₃ | tert-Butyl chloride | Dichloromethane | 15 minutes | Room Temp. | 62 | - | [6] |
| AlCl₃ | tert-Butyl chloride | Nitromethane | - | - | 50 | - | [1] |
| AlCl₃ | tert-Butyl chloride | tert-Butyl chloride | - | - | 30 | - | [1] |
| ZnCl₂ | tert-Butyl chloride | Dichloromethane | - | - | No Reaction | - | [1] |
Experimental Workflow and Logic
The general workflow for the synthesis and purification of this compound via Friedel-Crafts alkylation can be visualized as follows:
Catalyst Activity Comparison
The choice of Lewis acid catalyst is critical. A catalyst that is too active can lead to the formation of multiple byproducts, while one that is not active enough will result in no reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mt.com [mt.com]
- 5. ivypanda.com [ivypanda.com]
- 6. dl.icdst.org [dl.icdst.org]
- 7. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 8. homework.study.com [homework.study.com]
- 9. Solved The reaction below is from the synthesis of | Chegg.com [chegg.com]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Redox Potential of 4,4'-Di-tert-Butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox properties of 4,4'-di-tert-butylbiphenyl, a sterically hindered aromatic hydrocarbon of significant interest in organic synthesis and materials science. This document details its electrochemical behavior, methods for its characterization, and its role in mediating electron transfer reactions.
Core Concepts: Redox Behavior of this compound
This compound is an electron-rich aromatic compound that can undergo both oxidation and reduction processes. The bulky tert-butyl groups at the para positions influence its electronic properties and solubility. Its most notable characteristic is its ability to accept an electron to form a stable radical anion, which is a potent reducing agent in various chemical transformations.
Oxidation and Reduction Potentials
Precise experimental determination of the redox potential of this compound is not extensively reported in the literature. However, its oxidation potential can be estimated based on linear free-energy relationships established for substituted biphenyls. The reduction potential is less commonly characterized directly, with the focus being on the generation and application of its radical anion.
The reduction of this compound is most prominently observed in its reaction with alkali metals, such as lithium, to form the highly colored, stable radical anion, lithium 4,4'-di-tert-butylbiphenylide (LiDBB).[1] This reaction underscores the compound's ability to accept an electron.
Quantitative Redox Data
Due to the limited availability of direct experimental data in the literature, a precise value for the redox potential of this compound cannot be definitively stated. The following table summarizes the available information.
| Parameter | Value (V vs. reference electrode) | Method | Notes |
| Oxidation Potential (Eox) | Estimated ~1.8 V vs. SCE | Hammett Correlation | This is an approximation based on linear free-energy relationships for substituted biphenyls. |
| Reduction Potential (Ered) | Not Reported | - | The compound readily forms a radical anion with alkali metals, indicating a propensity for reduction. |
Experimental Protocols
The determination of the redox potential of aromatic compounds like this compound is typically performed using cyclic voltammetry (CV). The following is a generalized, detailed protocol for such an experiment.
Cyclic Voltammetry Protocol for this compound
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
This compound
-
Anhydrous acetonitrile (CH₃CN), electrochemical grade
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar
-
A three-electrode electrochemical cell
-
Working electrode: Glassy carbon or platinum disk electrode
-
Reference electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter (auxiliary) electrode: Platinum wire or gauze
-
Potentiostat
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. Ensure the reference electrode tip is placed close to the working electrode to minimize iR drop.
-
Add the prepared solution of this compound to the cell.
-
Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters on the potentiostat software:
-
Initial Potential: A potential where no faradaic reaction is expected to occur.
-
Switching Potentials: Set a potential range that is wide enough to observe the oxidation and reduction peaks of interest. For oxidation, scan to a positive potential (e.g., +2.0 V vs. SCE). For reduction, scan to a negative potential.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to investigate the reversibility of the redox processes.
-
-
Run the cyclic voltammogram.
-
Record the resulting plot of current vs. potential.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
The half-wave potential (E₁/₂), which is an approximation of the standard redox potential for a reversible system, can be calculated as E₁/₂ = (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.
-
Signaling Pathways and Logical Relationships
The most well-documented redox-related process for this compound is the formation of its radical anion, a key step in many synthetic methodologies.
References
A Comprehensive Technical Guide to the Thermochemical Properties of 4,4'-Di-tert-Butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential thermochemical data for 4,4'-di-tert-butylbiphenyl. The information is compiled from peer-reviewed scientific literature and established chemical databases, offering a core resource for professionals in research and development. This document focuses on presenting quantitative data in a clear, accessible format and detailing the experimental methodologies employed in its acquisition.
Core Thermochemical Data
The following tables summarize the key thermochemical parameters for this compound, a compound with the chemical formula C₂₀H₂₆ and a molecular weight of 266.42 g/mol .[1][2][3] These values are critical for understanding the energetic properties and phase behavior of the molecule.
Table 1: Enthalpies of Phase Change and Formation
| Thermochemical Parameter | Value (kJ·mol⁻¹) | Temperature (K) | Method |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) = -118.3 ± 7.3 | 298.15 | Static-Bomb Combustion Calorimetry |
| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) = -225.1 ± 7.1 | 298.15 | Static-Bomb Combustion Calorimetry |
| Enthalpy of Sublimation | ΔsubH° = 108.6 ± 0.5 | 298.15 | Gas Saturation |
| Enthalpy of Sublimation | ΔsubH = 106.8 ± 3.2 | 298.15 | Calvet Microcalorimetry |
| Enthalpy of Vaporization | ΔvapH° | 298.15 | Not explicitly provided, but can be derived |
| Enthalpy of Fusion | ΔfusH = 20.0 - 18.8 | 400.8 - 402 | Differential Scanning Calorimetry (DSC)[1] |
| Enthalpy of Fusion (adjusted) | ΔfusH = 12.7 | 298.15 | Chickos et al. scheme |
Table 2: Heat Capacity and Thermodynamic Functions
| Temperature (K) | Molar Heat Capacity, Cₚ,ₘ (J·K⁻¹·mol⁻¹) | Entropy, Sₘ (J·K⁻¹·mol⁻¹) | Enthalpy, Hₘ(T) - Hₘ(0) (kJ·mol⁻¹) |
| 298.15 | Data not explicitly provided in a single value | Calculated from heat capacity measurements | Calculated from heat capacity measurements |
| 8 - 373 | Measured over this range |
Note: Detailed tabulated values for heat capacity and derived thermodynamic functions over the temperature range of 8-373 K can be found in the cited literature.[4]
Experimental Protocols
The thermochemical data presented in this guide were determined using a variety of precise calorimetric techniques. The following sections detail the methodologies cited in the source literature.
Static-Bomb Combustion Calorimetry
This technique was employed to determine the standard massic energies of combustion of this compound at 298.15 K.[5] From these measurements, the standard molar enthalpies of formation in the condensed state were derived.
Experimental Workflow:
Calvet Microcalorimetry and Differential Scanning Calorimetry (DSC)
The standard enthalpies of vaporization, fusion, and sublimation were measured using a Calvet microcalorimeter or by differential scanning calorimetry (DSC).[5] DSC was also utilized to determine the temperatures, enthalpies, and entropies of melting.[4][6]
DSC Experimental Protocol:
-
Sample Preparation: A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: The cell is heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Data Acquisition: A thermogram is generated, plotting heat flow against temperature. Endothermic events like melting appear as peaks.
-
Data Analysis: The temperature of the peak maximum is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.
Low-Temperature Adiabatic Calorimetry
The heat capacity of this compound was measured over a temperature range of 8–373 K using low-temperature adiabatic calorimetry.[4][6] This method allows for the precise determination of heat capacity as a function of temperature, from which other thermodynamic functions like entropy and enthalpy can be calculated.
Logical Relationship of Thermodynamic Properties:
Polymorphism
It is important to note that this compound exhibits trimorphism, meaning it can exist in three different crystal forms (form I, II, and III).[6] The thermodynamic stability of these polymorphs is temperature-dependent. Form II is the most stable at room temperature, but it transforms to form I upon heating. Form I is the stable form at higher temperatures and melts at approximately 402 K.[6] The existence of these different solid-phase forms can influence the measured thermochemical properties.
Physical Properties
For completeness, some fundamental physical properties of this compound are provided below.
Table 3: Physical Properties
| Property | Value | Reference |
| Melting Point | 126-130 °C | [7][8] |
| Boiling Point | 190-192 °C at 13 mmHg | [7][8] |
| Appearance | Solid | [7] |
This guide serves as a centralized repository of the critical thermochemical data for this compound. For more in-depth information, including the raw experimental data and detailed discussions of the results, researchers are encouraged to consult the primary literature cited herein.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4,4 -Di-tert-butylbiphenyl 99 1625-91-8 [sigmaaldrich.com]
- 8. This compound | 1625-91-8 [chemicalbook.com]
Navigating the Safety Profile of 4,4'-di-tert-Butylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data for 4,4'-di-tert-Butylbiphenyl (CAS No. 1625-91-8), a chemical intermediate utilized in various research and manufacturing applications. This document synthesizes available data on its physical, chemical, and toxicological properties, offering guidance on safe handling, storage, and emergency procedures. All quantitative data has been consolidated into structured tables for ease of reference and comparison.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a substance is paramount for its safe handling and use in experimental settings. The following table summarizes the key physical and chemical characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C20H26 | [1][2] |
| Molecular Weight | 266.42 g/mol | [1] |
| Appearance | White to pale yellow or yellow-orange powder/solid | [1][3] |
| Odor | Odorless | [1][3] |
| Melting Point | 126 - 130 °C (258.8 - 266 °F) | [1][4] |
| Boiling Point | 190 - 192 °C (374 - 377.6 °F) at 13 mmHg | [3][4] |
| Water Solubility | Insoluble | Not explicitly quantified in sources |
| Purity | >95% to 99% | [1][4][5] |
Toxicological Data
Toxicological data is crucial for assessing the potential health hazards associated with a chemical. Based on available information, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[3] However, a complete toxicological profile is not available.
| Endpoint | Result | Species | Method | Reference |
| Acute Oral Toxicity (LD50) | Data not available | --- | --- | |
| Skin Corrosion/Irritation | Data not available | --- | --- | |
| Serious Eye Damage/Irritation | Data not available | --- | --- | |
| Mutagenicity (Ames Test) | Non-mutagenic | Salmonella typhimurium | OECD Guideline 471 |
Note: While direct toxicological data for this compound is limited, it is always recommended to handle any chemical with appropriate caution and personal protective equipment.
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical and toxicological properties are not consistently provided in publicly available safety data sheets. However, thermochemical properties have been studied using established methodologies.
Thermochemical Properties Determination: The heat capacity of this compound has been measured using low-temperature adiabatic calorimetry. The temperatures, enthalpies, and entropies of melting were determined by means of differential scanning calorimetry. These methods are standard for characterizing the thermodynamic properties of solid-phase transitions.
Hazard Identification and Handling
While not classified as hazardous, prudent laboratory practices should always be observed when handling this compound.
Pictograms: None required[1] Signal Word: None required[1] Hazard Statements: None required[1] Precautionary Statements: None required[1]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical resistant gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: Not required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts is recommended.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from oxidizing agents.[3]
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
First-Aid Measures
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation develops and persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[3]
-
Protective Equipment: As in any fire, wear self-contained breathing apparatus and full protective gear.[3]
Accidental Release Measures
For a minor spill of this compound in a laboratory setting, the following workflow should be followed to ensure safety and proper cleanup.
References
An In-Depth Technical Guide to 4,4'-di-tert-Butylbiphenyl: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-di-tert-butylbiphenyl (DTBB), a versatile aromatic hydrocarbon with significant applications in organic synthesis. This document covers the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and its primary role as a precursor to the valuable reagent, lithium di-tert-butylbiphenylide (LiDBB).
Discovery and History
The precise first synthesis of this compound is not definitively documented in readily available literature. However, its synthesis falls within the broader historical development of Friedel-Crafts reactions, a cornerstone of organic chemistry established in 1877 by Charles Friedel and James Crafts. The alkylation of aromatic rings, such as biphenyl, has been a subject of study for over a century. Early investigations into the alkylation of biphenyl derivatives by researchers like Schreiner (1910), Chichibabin, Elgazin, and Lengold (1928), Knauf and Adams (1933), and Romadane and Berga (1958) laid the groundwork for the synthesis of sterically hindered biphenyls like DTBB. The primary and most common method for its preparation remains the Friedel-Crafts alkylation of biphenyl with a tert-butylating agent.
Physicochemical and Spectroscopic Data
This compound is a white to pale yellow crystalline solid at room temperature. Its bulky tert-butyl groups significantly influence its physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆ | [1] |
| Molecular Weight | 266.42 g/mol | [1] |
| CAS Number | 1625-91-8 | [1] |
| Appearance | White to pale yellow crystals or powder | |
| Melting Point | 126-130 °C | [2] |
| Boiling Point | 190-192 °C at 13 mmHg | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and hexane. Insoluble in water. | Inferred from synthesis protocols |
| Purity (Typical) | >98.0% (GC) |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR (CDCl₃) | δ 7.54 (d, 4H), 7.44 (d, 4H), 1.37 (s, 18H) | [3] |
| ¹³C NMR | Data not explicitly found in searches, but would show characteristic aromatic and aliphatic signals. | |
| Mass Spectrum (GC-MS) | Molecular Ion (M⁺) at m/z 266 | [1] |
| Infrared (IR) | Characteristic peaks for aromatic C-H and C=C stretching, and aliphatic C-H stretching. | [1] |
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Triclinic (Form I), Monoclinic (Forms II & III) | [4] |
| Space Group | P-1 (Form I) | [4] |
| CCDC Number | 178848 | [4] |
Synthesis of this compound
The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of biphenyl. However, other modern coupling reactions can also be employed.
Friedel-Crafts Alkylation
This method involves the electrophilic substitution of biphenyl with a tert-butylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst.[5] Anhydrous ferric chloride (FeCl₃) is a commonly used catalyst, as it is active enough to promote the reaction without causing significant side reactions or reacting with the solvent, dichloromethane.[6]
-
Reaction Setup: In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl (5 g, 0.03 mol), tert-butyl chloride (10 mL, 0.09 mol), and dry dichloromethane (25 mL).
-
Catalyst Addition: Once the biphenyl has dissolved, add anhydrous ferric chloride (0.2 g, 0.0012 mol). The evolution of HCl gas should be observable.
-
Reaction: Heat the mixture to reflux using a water bath and maintain for 1 hour.
-
Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer three times with 20 mL of 10% hydrochloric acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: Recrystallize the crude product from 95% ethanol to yield pure this compound.[7] The product can also be purified by column chromatography on silica gel using a non-polar eluent like hexanes.[7]
Alternative Synthesis Routes
While Friedel-Crafts alkylation is the most common method, other modern organic coupling reactions could theoretically be employed to synthesize this compound, particularly for laboratory-scale preparations.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction would involve the reaction of a 4-tert-butylphenylboronic acid with a 4-tert-butylaryl halide. This method offers mild reaction conditions and high functional group tolerance.[8][9]
-
Ullmann Reaction: This classic copper-catalyzed coupling reaction could be used to couple two molecules of a 4-tert-butylaryl halide to form the symmetrical biphenyl product. This method often requires high temperatures.[10][11]
Key Applications: Precursor to Lithium di-tert-Butylbiphenylide (LiDBB)
The primary and most significant application of this compound is in the preparation of lithium di-tert-butylbiphenylide (LiDBB). LiDBB is a powerful single-electron transfer reagent used in organic synthesis.[2]
LiDBB is a soluble, dark green radical anion that serves as a potent reducing agent. It is often preferred over other similar reagents like lithium naphthalenide due to its higher reduction potential and the fact that the biphenyl byproduct is easier to remove during workup.
Preparation and Stability of LiDBB
-
Setup: Under an inert atmosphere (argon or nitrogen), add this compound to dry tetrahydrofuran (THF).
-
Lithium Addition: Add lithium metal (in the form of wire or granules) to the solution.
-
Formation: Stir the mixture at room temperature. The formation of the dark green radical anion indicates the presence of LiDBB. The concentration of the resulting solution can be determined by titration.
Studies have shown that LiDBB solutions in THF are stable for over a week at 0°C and for more than 37 weeks when stored under argon at -25°C.[12]
Applications of LiDBB in Organic Synthesis
LiDBB is a versatile reagent for a variety of transformations, primarily involving reductive cleavage of functional groups.
-
Reductive Lithiation of Alkyl Halides: LiDBB is highly effective in converting alkyl halides to the corresponding alkyllithium reagents.[2]
-
Reduction of Esters: Esters can be reduced to primary alcohols using LiDBB.[13][14]
-
Reductive Cleavage of Ethers and Epoxides: LiDBB can cleave certain types of ethers and open epoxide rings to form alcohols.[15]
Conclusion
This compound, a product of classic aromatic chemistry, continues to be a compound of significant interest for modern organic synthesis. Its straightforward preparation via Friedel-Crafts alkylation and its crucial role as a precursor to the powerful reducing agent LiDBB make it an important tool for researchers and professionals in drug development and other areas of chemical science. The data and protocols presented in this guide offer a comprehensive resource for understanding and utilizing this valuable chemical compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 1625-91-8 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ivypanda.com [ivypanda.com]
- 8. benchchem.com [benchchem.com]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. scribd.com [scribd.com]
- 12. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. escholarship.org [escholarship.org]
Methodological & Application
Preparation of Lithium Di-tert-butylbiphenylide (LiDBB): A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the preparation, standardization, and storage of Lithium Di-tert-butylbiphenylide (LiDBB), a powerful single-electron transfer reagent widely utilized in organic synthesis. The protocol details the necessary reagents, equipment, step-by-step procedures, and critical safety considerations. Additionally, this note includes data on the stability of LiDBB solutions and a method for determining their molarity via titration. Diagrams illustrating the experimental workflow and the formation mechanism are provided to ensure clarity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
Lithium di-tert-butylbiphenylide (LiDBB) is a radical anion prepared from the reaction of lithium metal with 4,4’-di-tert-butylbiphenyl (DBB).[1] It serves as a potent reducing agent, capable of single-electron transfer (SET) to a wide range of organic substrates.[2] This reactivity makes it an invaluable tool for reactions such as reductive cleavage, formation of organolithium species, and Birch-type reductions under ammonia-free conditions.[2] The presence of the bulky tert-butyl groups on the biphenyl scaffold enhances the solubility and stability of the radical anion in ethereal solvents like tetrahydrofuran (THF).[3][4] This protocol outlines a reliable method for the preparation of LiDBB solutions, ensuring high quality and consistent performance in synthetic applications.
Safety Precautions
The preparation of LiDBB involves the use of highly reactive and flammable materials. Strict adherence to safety protocols is mandatory.
-
Lithium Metal: Lithium is a highly reactive alkali metal that reacts violently with water to produce flammable hydrogen gas.[5] It can also cause severe skin and eye burns.[5] Handle lithium metal under an inert atmosphere (argon or nitrogen) in a glovebox or a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, must be worn at all times.[5]
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air.[7] Always use freshly distilled and anhydrous THF for the preparation of LiDBB.
-
LiDBB Solution: The resulting LiDBB solution is a deeply colored, air- and moisture-sensitive reagent. All manipulations should be carried out under an inert atmosphere.
Materials and Equipment
| Material/Equipment | Specifications |
| Reagents | |
| 4,4’-Di-tert-butylbiphenyl (DBB) | >98% purity |
| Lithium metal | Ribbon or wire, stored under mineral oil |
| Tetrahydrofuran (THF) | Anhydrous, freshly distilled from sodium/benzophenone |
| Thioanisole | For titration, >99% purity |
| Anhydrous Methanol | For quenching |
| Argon or Nitrogen Gas | High purity, for inert atmosphere |
| Glassware & Equipment | |
| Three-necked round-bottom flask | Oven-dried |
| Magnetic stirrer and stir bar | |
| Gas inlet/outlet adapter | |
| Septa | |
| Syringes and needles | For inert atmosphere transfers |
| Low-temperature thermometer | |
| Ice bath and/or cryocooler | |
| Glovebox (recommended) | For handling lithium metal |
Experimental Protocols
Preparation of a 0.5 M LiDBB Solution in THF
This protocol is adapted from established literature procedures.[3][8]
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a septum. Place the flask under a positive pressure of argon.
-
Reagent Addition: To the flask, add 4,4’-di-tert-butylbiphenyl (DBB, 13.32 g, 50 mmol).
-
Solvent Addition: Add freshly distilled, anhydrous THF (100 mL) to the flask via a cannula or syringe.
-
Lithium Preparation: In a separate, dry container (preferably inside a glovebox), cut lithium metal (0.41 g, 60 mmol) into small pieces, ensuring to remove the outer oxide layer.
-
Reaction Initiation: Add the freshly cut lithium pieces to the stirred DBB/THF solution at room temperature. The solution will gradually develop a deep green-blue color, indicating the formation of the LiDBB radical anion.[2]
-
Reaction Completion: Stir the mixture vigorously at room temperature for 4-6 hours or until the lithium metal is completely consumed. The persistence of the deep green-blue color signifies the presence of active LiDBB. For faster preparation, sonication can be employed, though this may lead to increased decomposition if the temperature is not controlled.[4]
Titration of the LiDBB Solution
The concentration of the prepared LiDBB solution should be determined before use. A common method involves titration against a standard solution of thioanisole.[8][9]
-
Indicator Solution: In a separate flame-dried flask under argon, dissolve a known amount of a suitable indicator, such as 1,3-diphenylacetone p-tosylhydrazone, in dry THF.
-
Titration Setup: Add a known volume of the indicator solution to a flask containing a known amount of thioanisole.
-
Titration: Slowly add the prepared LiDBB solution via syringe to the thioanisole solution at 0 °C. The endpoint is indicated by a persistent color change.
-
Calculation: Calculate the molarity of the LiDBB solution based on the stoichiometry of the reaction and the volumes used.
Data Presentation
Stability of LiDBB Solutions in THF
The stability of LiDBB is highly dependent on the storage temperature.[3][4]
| Temperature | Stability | Observations |
| 20 °C | < 1 day | Rapid decomposition occurs, leading to the formation of various byproducts and consumption of lithium metal.[3][4] |
| 0 °C | ~ 1 week | The solution remains effective with minimal decomposition.[3][4] |
| -25 °C | > 37 weeks | The solution is stable for extended periods when stored under an inert atmosphere.[3][4] |
Mechanism and Workflow Diagrams
Formation of LiDBB
The formation of LiDBB proceeds through a single-electron transfer (SET) from the lithium metal to the 4,4’-di-tert-butylbiphenyl molecule.
Caption: Formation of LiDBB via Single Electron Transfer.
Experimental Workflow for LiDBB Preparation
The following diagram outlines the key steps in the preparation of a LiDBB solution.
Caption: Experimental Workflow for LiDBB Preparation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No color formation or weak color | Impure reagents (wet THF, oxidized lithium) | Use freshly distilled, anhydrous THF. Ensure the lithium metal is clean and free of oxide. |
| Brown or reddish-brown solution | Decomposition of LiDBB | This can occur at higher temperatures or with prolonged reaction times. Ensure the reaction temperature is controlled. If storing, maintain at -25 °C.[3][4] |
| Inconsistent titration results | Inaccurate measurement of reagents or endpoint detection | Use calibrated glassware and a consistent method for endpoint determination. |
Conclusion
The protocol described herein provides a reliable and reproducible method for the preparation of high-quality LiDBB solutions. By adhering to the detailed procedures and safety precautions, researchers can effectively utilize this versatile reagent in a variety of synthetic transformations. Proper storage is crucial for maintaining the reagent's activity over extended periods. The provided diagrams and data tables serve as a quick reference to facilitate the successful implementation of this protocol in the laboratory.
References
- 1. Pathways for decomposition of THF by organolithiums: the role of HMPA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ammonia Free Partial Reduction of Aromatic Compounds Using Lithium Di-tert-butylbiphenyl (LiDBB) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]
- 6. ospt.osi.lv [ospt.osi.lv]
- 7. lookchem.com [lookchem.com]
- 8. escholarship.org [escholarship.org]
- 9. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Lithium Di-tert-butylbiphenylide (LiDBB) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Lithium 4,4’-di-tert-butylbiphenylide (LiDBB) is a potent, soluble, single-electron transfer (SET) reagent widely employed in organic synthesis. As a radical anion, its deep green solution in ethereal solvents like tetrahydrofuran (THF) serves as a powerful reductant for generating organolithium species from precursors that are often resistant to direct lithiation or other reductive methods. Its efficacy and relatively mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.
Principle of Operation
LiDBB is formed by the reaction of lithium metal with a catalytic amount of 4,4’-di-tert-butylbiphenyl (DBB). The biphenyl system acts as an electron carrier, accepting an electron from the lithium metal to form the radical anion (LiDBB). This radical anion can then transfer the electron to an organic substrate, initiating a reductive cleavage of typically inert chemical bonds. The regenerated DBB can then re-engage with lithium metal, continuing the catalytic cycle. The tert-butyl groups enhance the solubility and stability of the biphenyl system in common organic solvents.
Diagram: Generation of LiDBB Reagent
Application Notes and Protocols for the Synthesis of Homoallylic Amines using 4,4'-Di-tert-butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of homoallylic amines utilizing a Barbier-type reaction mediated by lithium and a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB). This method offers a valuable alternative for the formation of carbon-carbon bonds in the synthesis of these important structural motifs found in many biologically active compounds.
Introduction
Homoallylic amines are crucial building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals and natural products. The Barbier reaction, a one-pot synthesis involving an electrophile (in this case, an imine), an alkyl halide (an allylic halide), and a metal, provides a direct route to these valuable compounds. The use of lithium in conjunction with a catalytic amount of this compound as an electron carrier facilitates the in situ generation of a highly reactive allylic organolithium species, which then adds to the imine to form the desired homoallylic amine. This method is particularly useful for its mild reaction conditions and operational simplicity.
The key to this transformation is the formation of the lithium 4,4'-di-tert-butylbiphenylide (LDBB) radical anion in situ. This powerful reducing agent efficiently transfers an electron to the allylic halide, generating the corresponding allylic anion, which readily undergoes nucleophilic addition to the imine.
Reaction Principle and Workflow
The overall process can be visualized as a catalytic cycle where the this compound facilitates the transfer of electrons from lithium metal to the allylic halide.
Application Notes and Protocols for 4,4'-di-tert-Butylbiphenyl (DTBB) in Reductive Metalation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-di-tert-butylbiphenyl (DTBB) as a catalyst in reductive metalation reactions. This methodology offers a powerful and versatile tool for the formation of organolithium intermediates, which are pivotal in the synthesis of complex molecules in pharmaceutical and materials science research.
I. Introduction to DTBB-Catalyzed Reductive Metalation
Reductive metalation is a fundamental transformation in organic synthesis that involves the conversion of an organic substrate to an organometallic compound through reduction. The use of lithium metal in the presence of a catalytic amount of an electron carrier, such as an aromatic compound, facilitates the generation of organolithium reagents under mild conditions.[1]
This compound (DTBB) has emerged as a superior electron carrier catalyst compared to traditionally used naphthalene for several reasons. The presence of the bulky tert-butyl groups on the biphenyl core enhances its solubility and stability in common ethereal solvents like tetrahydrofuran (THF). Furthermore, the higher reduction potential of the DTBB radical anion compared to the naphthalene radical anion often leads to more efficient electron transfer and higher reaction yields. A significant practical advantage of DTBB is its ease of removal during the reaction work-up, as it can be readily separated by filtration.
The general mechanism of DTBB-catalyzed lithiation involves the transfer of an electron from lithium metal to DTBB, forming the highly reactive DTBB radical anion (Li-DTBB). This radical anion then transfers an electron to the organic substrate, leading to the formation of an organolithium reagent and regenerating the DTBB catalyst, which continues the catalytic cycle.
II. Application: Reductive Deprotection of Boc-Protected Alcohols, Amines, and Thiols
A notable application of DTBB-catalyzed lithiation is the reductive removal of the tert-butoxycarbonyl (Boc) protecting group from alcohols, amines, and thiols.[2] This method provides a valuable alternative to traditional deprotection strategies, particularly for substrates sensitive to acidic conditions. The reaction proceeds under mild, neutral conditions, offering excellent functional group tolerance.
Quantitative Data Summary
The DTBB-catalyzed reductive deprotection of various Boc-protected compounds demonstrates good to excellent yields, as summarized in the table below.
| Entry | Substrate (Boc-Protected) | Product (Deprotected) | Time (h) | Yield (%) |
| 1 | 1-Decyl | 1-Decanol | 1 | 85 |
| 2 | 2-Octyl | 2-Octanol | 3 | 80 |
| 3 | Cyclohexyl | Cyclohexanol | 2 | 82 |
| 4 | tert-Butyl | tert-Butanol | 3 | 45 |
| 5 | Phenyl | Phenol | 2 | 55 |
| 6 | Di-n-butylamine | Di-n-butylamine | 0.5 | 90 |
| 7 | Piperidine | Piperidine | 0.5 | 92 |
| 8 | 1-Dodecanethiol | 1-Dodecanethiol | 1 | 88 |
| 9 | Cyclohexanethiol | Cyclohexanethiol | 1 | 85 |
| 10 | Thiophenol | Thiophenol | 1 | 89 |
III. Experimental Protocols
Protocol 1: General Procedure for the DTBB-Catalyzed Reductive Deprotection of Boc-Protected Substrates
This protocol is based on the procedure described by Yus et al. for the reductive removal of the Boc protecting group.[2]
Materials:
-
Boc-protected substrate (1.0 mmol)
-
Lithium powder (9.0 mmol, 9 equivalents)
-
This compound (DTBB) (0.1 mmol, 0.1 equivalents, 10 mol%)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Methanol or Water (for quenching)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, magnetic stirrer, etc.)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the Boc-protected substrate (1.0 mmol) and this compound (0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Reaction: Cool the solution to 0 °C using an ice bath. While stirring vigorously, add lithium powder (9.0 mmol) in one portion.
-
Reaction Monitoring: The reaction mixture will typically turn a dark green or blue color, indicating the formation of the DTBB radical anion. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically within 0.5-3 hours, see table above), quench the reaction by the slow addition of methanol or water at 0 °C. The disappearance of the dark color indicates the complete quenching of the excess lithium and organolithium species.
-
Work-up: Allow the mixture to warm to room temperature. Filter the solution through a pad of celite to remove excess lithium and insoluble salts. Wash the filter cake with additional THF.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired deprotected alcohol, amine, or thiol.
Protocol 2: General Procedure for the DTBB-Catalyzed Lithiation and Reaction with Carbonyl Compounds (Barbier-Type Conditions)
This protocol is a general representation based on the lithiation of acenaphthylene and subsequent reaction with carbonyl compounds.[1]
Materials:
-
Substrate (e.g., Acenaphthylene) (1.0 mmol)
-
Lithium powder (excess, e.g., 10 mmol)
-
This compound (DTBB) (0.075 mmol, 7.5 mol%)
-
Carbonyl compound (e.g., acetone) (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (15 mL)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the substrate (1.0 mmol) and DTBB (0.075 mmol).
-
Solvent and Lithium Addition: Add anhydrous THF (15 mL) and cool the solution to -70 °C using a dry ice/acetone bath. Add lithium powder (10 mmol) to the stirred solution.
-
Formation of Organolithium: Stir the mixture at -70 °C for the time required to form the organolithium intermediate (this time can vary depending on the substrate).
-
Reaction with Electrophile: Slowly add the carbonyl compound (1.2 mmol) to the reaction mixture at -70 °C.
-
Reaction Completion and Quenching: Stir the reaction at -70 °C for a specified time (e.g., 1-2 hours) to ensure complete reaction with the electrophile. Quench the reaction by the slow addition of water at -70 °C.
-
Work-up and Purification: Follow standard aqueous work-up, extraction, and purification procedures as described in Protocol 1 to isolate the desired product.
IV. Visualizations
References
Application Notes and Protocols for Reactions Involving Lithium Di-tert-butylbiphenylide (LiDBB)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lithium di-tert-butylbiphenylide (LiDBB), often referred to as Freeman's reagent, is a powerful single-electron transfer (SET) reagent widely used in organic synthesis. It is a radical anion formed by the reduction of 4,4′-di-tert-butylbiphenyl (DBB) with lithium metal. LiDBB is particularly valued for its ability to generate sensitive organolithium species from organic halides and sulfides at low temperatures, and for the reductive cleavage of various functional groups. Its deep green color provides a convenient visual indicator of its presence. These application notes provide detailed protocols for the preparation, titration, and application of LiDBB in common synthetic transformations.
I. Preparation and Stability of LiDBB Solutions
The preparation of LiDBB involves the reaction of 4,4′-di-tert-butylbiphenyl with lithium metal in an ethereal solvent, most commonly tetrahydrofuran (THF). The stability of the resulting LiDBB solution is highly dependent on temperature.
Table 1: Stability of LiDBB Solutions in THF [1][2][3]
| Temperature (°C) | Stability | Observations |
| -25 | > 37 weeks | Stable for extended periods under an inert atmosphere (e.g., argon).[1][2][3] |
| 0 | > 1 week | Minimal decomposition observed over the course of a week.[1][2][3] |
| 20 | Decomposes | Undergoes various decomposition pathways, leading to the accumulation of side products.[1][2][3] |
Protocol 1: Preparation of a ~0.4 M LiDBB Solution in THF
This protocol is adapted from established procedures for the generation of LiDBB.[1][2][3][4]
Materials:
-
4,4′-di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or ribbon)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen gas supply
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Gas inlet/outlet
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a low-temperature thermometer, and a septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add 4,4′-di-tert-butylbiphenyl (DBB). For a 0.4 M solution, this would be approximately 10.65 g per 100 mL of THF.
-
Solvent Addition: Add anhydrous THF to the flask via cannula or syringe.
-
Lithium Addition: Cut fresh lithium metal into small pieces, ensuring a clean, unoxidized surface, and add it to the reaction mixture. An excess of lithium is typically used.
-
Reaction: Stir the mixture vigorously at room temperature or 0 °C. The solution will gradually turn a deep green color, indicating the formation of the LiDBB radical anion. The formation is typically complete within 2-5 hours.[1]
-
Storage: For immediate use, the solution can be kept at 0 °C. For long-term storage, it should be stored at -25 °C under an inert atmosphere.[1][2][3]
Experimental Workflow for LiDBB Preparation
Caption: Workflow for the preparation of a LiDBB solution.
II. Titration of LiDBB Solutions
To ensure accurate stoichiometry in reactions, the concentration of the prepared LiDBB solution should be determined by titration. A common titrant is thioanisole.[1]
Protocol 2: Titration of LiDBB with Thioanisole
Materials:
-
Prepared LiDBB solution
-
Anhydrous THF
-
Thioanisole (freshly distilled)
-
Syringes
Procedure:
-
Prepare a standardized solution of thioanisole in anhydrous THF (e.g., 0.1 M).
-
To a flame-dried flask under an inert atmosphere at 0 °C, add a known volume of the thioanisole solution.
-
Slowly add the LiDBB solution dropwise via syringe.
-
The endpoint is indicated by the persistence of the deep green color of the LiDBB radical anion.
-
Calculate the molarity of the LiDBB solution based on the volume of LiDBB solution required to reach the endpoint and the known concentration and volume of the thioanisole solution.
III. Applications of LiDBB in Organic Synthesis
LiDBB is a versatile reagent with numerous applications. Below are protocols for two common transformations: reductive lithiation and the partial reduction of aromatic compounds.
A. Reductive Lithiation of Alkyl Phenyl Sulfides
LiDBB is highly effective for the reductive cleavage of carbon-sulfur bonds to generate organolithium species, which can then be trapped with various electrophiles.
Table 2: Representative Reductive Lithiation and Trapping
| Substrate | Electrophile | Product | Yield (%) |
| Alkyl Phenyl Sulfide | Aldehyde | Secondary Alcohol | High |
| Thiophenyl Glycoside | - | Glycosyllithium | Not Isolated |
Protocol 3: General Procedure for Reductive Lithiation and Trapping with an Electrophile
Materials:
-
Alkyl phenyl sulfide substrate
-
Prepared and titrated LiDBB solution
-
Electrophile (e.g., aldehyde, ketone, CO₂)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of the alkyl phenyl sulfide in anhydrous THF.
-
Cooling: Cool the solution to the desired reaction temperature, typically -78 °C.
-
LiDBB Addition: Slowly add the LiDBB solution (typically 2.2 equivalents) dropwise to the substrate solution. The reaction mixture should maintain a deep green color, indicating a slight excess of LiDBB.
-
Stirring: Stir the reaction at -78 °C for the specified time (e.g., 5-30 minutes).
-
Electrophile Addition: Add the electrophile to the reaction mixture and continue stirring at -78 °C.
-
Warming: Allow the reaction to warm to room temperature.
-
Quenching: Quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous NH₄Cl).
-
Workup: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over a drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Reductive Lithiation and Trapping Workflow
References
- 1. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]
- 2. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of 4,4'-Di-tert-Butylbiphenyl in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Di-tert-butylbiphenyl (DTBB) is a commercially available, air-stable crystalline solid. While its direct application as a ligand in cross-coupling catalysis is limited, it plays a crucial and widespread role in the synthesis of complex molecules as a precursor to the potent reducing agent, lithium di-tert-butylbiphenylide (LiDBB). This dark green radical anion, generated in situ, is a powerful single-electron transfer (SET) reagent, enabling a variety of synthetic transformations that are central to modern organic synthesis and drug development.
These application notes provide a comprehensive overview of the primary applications of this compound, focusing on the generation and utility of LiDBB. Detailed experimental protocols for key transformations, quantitative data for representative reactions, and workflow diagrams are presented to facilitate the practical application of this versatile reagent system in the laboratory.
Core Application: Generation of Lithium Di-tert-butylbiphenylide (LiDBB)
The principal function of this compound in synthetic chemistry is its reaction with lithium metal to form lithium di-tert-butylbiphenylide (LiDBB). The two bulky tert-butyl groups on the biphenyl scaffold enhance the solubility and stability of the resulting radical anion in ethereal solvents like tetrahydrofuran (THF).
Reaction:
The deep green color of the solution indicates the formation of the LiDBB radical anion. This reagent is a powerful reductant, capable of transferring an electron to a wide range of organic substrates, thereby initiating a variety of chemical transformations.
Application 1: Reductive Opening of Epoxides and Aziridines
LiDBB is highly effective for the regioselective ring-opening of epoxides and aziridines. This methodology provides access to valuable β-hydroxy and β-amino carbonyl compounds, which are key building blocks in the synthesis of natural products and pharmaceuticals. The reaction proceeds by a two-electron reduction of the epoxide or aziridine, leading to a dianion intermediate that can be trapped with various electrophiles.
Experimental Protocol: Reductive Opening of Isobutylene Oxide and Trapping with Isobutyraldehyde
This protocol describes the synthesis of 2,5-dimethyl-2,4-hexanediol via the LiDBB-mediated reductive opening of isobutylene oxide, followed by trapping of the resulting dianion with isobutyraldehyde.
Materials:
-
This compound (DTBB)
-
Lithium metal (wire or granules)
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutylene oxide
-
Isobutyraldehyde
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
Part A: Preparation of Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) Solution (ca. 0.4 M)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Add anhydrous THF to the flask to achieve the desired concentration (e.g., to make a 0.4 M solution).
-
Under a positive pressure of argon, add freshly cut lithium metal (1.1 eq) to the stirred solution.
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of LiDBB. The formation is typically complete within 2-4 hours. The concentration of the freshly prepared LiDBB solution can be determined by titration.
Part B: Reductive Opening and Trapping
-
Cool the freshly prepared LiDBB solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of isobutylene oxide (1.0 eq) in anhydrous THF to the LiDBB solution. The green color will dissipate as the LiDBB is consumed.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add isobutyraldehyde (1.0 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 2,5-dimethyl-2,4-hexanediol.
Quantitative Data: Reductive Opening of Epoxides and Aziridines
The following table summarizes representative yields for the LiDBB-mediated reductive opening of various epoxides and subsequent trapping with an electrophile.
| Epoxide Substrate | Electrophile | Product | Yield (%) |
| Styrene Oxide | Acetone | 1-Phenyl-3-methyl-1,3-butanediol | 85 |
| Cyclohexene Oxide | Benzaldehyde | 2-(hydroxy(phenyl)methyl)cyclohexan-1-ol | 78 |
| Propylene Oxide | Carbon Dioxide | 3-hydroxybutanoic acid | 72 |
Application 2: Synthesis of Homoallylic Amines
LiDBB can be utilized to generate nucleophilic species from various precursors, which can then add to imines to produce homoallylic amines. This is a valuable transformation in medicinal chemistry as the homoallylic amine motif is present in numerous bioactive molecules. One common strategy involves the reductive cleavage of allylic ethers or thioethers to generate an allylic anion, which is then trapped by an imine.
Experimental Protocol: Synthesis of a Homoallylic Amine from an Allylic Phenyl Ether and an Imine
Materials:
-
Freshly prepared LiDBB solution (as described above)
-
Allyl phenyl ether
-
N-Benzylidenebenzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Cool a freshly prepared solution of LiDBB (2.2 eq) in anhydrous THF to -78 °C.
-
Slowly add a solution of allyl phenyl ether (1.0 eq) in anhydrous THF to the LiDBB solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of N-benzylidenebenzylamine (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Synthesis of Homoallylic Amines
The following table presents representative yields for the LiDBB-mediated synthesis of homoallylic amines from various allylic precursors and imines.
| Allylic Precursor | Imine | Product | Yield (%) |
| Cinnamyl phenyl ether | N-Benzylideneaniline | 1,3,4-Triphenyl-1-butene-1-amine | 82 |
| Crotyl phenyl ether | N-(4-Methoxybenzylidene)aniline | 1-(4-Methoxyphenyl)-N-phenyl-2-methyl-3-buten-1-amine | 75 |
| Allyl sulfide | N-Propylidene-tert-butylamine | N-tert-Butyl-1-propyl-3-buten-1-amine | 68 |
Role as a Ligand Precursor
While this compound itself is not a commonly employed ligand in major cross-coupling reactions, its derivative, 4,4'-di-tert-butyl-2,2'-bipyridine , is a highly effective and widely used ligand in catalysis. This bipyridine ligand is synthesized from this compound through a multi-step process. The resulting ligand is known for its ability to stabilize transition metal catalysts and promote a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and C-N coupling reactions. The bulky tert-butyl groups enhance the solubility of the metal complexes and can influence the steric environment around the metal center, leading to improved catalytic activity and selectivity.
Visualizations
Experimental Workflow for LiDBB Generation and Application
Caption: Workflow for LiDBB generation and its use in reductive transformations.
Logical Relationship of this compound in Synthesis
Caption: Synthetic utility of this compound.
Conclusion
This compound is an indispensable reagent in modern organic synthesis, primarily serving as a precursor to the powerful reducing agent, LiDBB. The protocols and data presented herein demonstrate the utility of the DTBB/LiDBB system in key synthetic transformations, including the reductive functionalization of epoxides and the construction of valuable homoallylic amine scaffolds. Researchers and professionals in drug development can leverage the reliability and versatility of this reagent system to access complex molecular architectures and accelerate the discovery of new chemical entities. While not a direct ligand in mainstream cross-coupling reactions, its role as a precursor to highly effective bipyridine ligands further underscores its importance in the field of catalysis.
Catalytic Applications of 4,4'-di-tert-Butylbiphenyl Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of derivatives of 4,4'-di-tert-butylbiphenyl, a scaffold that has given rise to a powerful class of phosphine ligands. These ligands, particularly the Buchwald biarylphosphine ligands, have become indispensable tools in modern organic synthesis, enabling challenging cross-coupling reactions with high efficiency and broad functional group tolerance. This guide will focus on two of the most impactful transformations facilitated by these catalysts: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, both of which are cornerstones of C-C and C-N bond formation in academic and industrial research, including pharmaceutical development.
Application Notes
The core structure of this compound, with its bulky tert-butyl groups, provides a foundation for ligands with desirable steric and electronic properties. However, the most successful and widely used catalysts are derivatives of substituted biphenyls, such as 2-(dialkylphosphino)biphenyls. These ligands, often referred to as "Buchwald ligands," have revolutionized palladium-catalyzed cross-coupling reactions. The strategic placement of bulky and electron-donating phosphine groups on the biphenyl framework enhances the catalytic activity of palladium, facilitating reactions with previously unreactive substrates like aryl chlorides and sterically hindered starting materials.
Key ligands derived from the substituted biphenyl scaffold include:
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl): A highly versatile and reactive ligand for Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2][3]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its high activity in the coupling of aryl and vinyl sulfonates, as well as challenging C-N bond formations.[4][5][6]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Exhibits excellent performance in Suzuki-Miyaura couplings, particularly with heteroaryl substrates.[6][7]
-
tBuXPhos (2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl): A highly effective ligand for Buchwald-Hartwig amination reactions, especially in aqueous media.[8]
These ligands are commercially available, often as air-stable solids or pre-formed palladium complexes (precatalysts), which simplifies their handling and use in the laboratory.[6] The choice of ligand is critical and often depends on the specific substrates and desired transformation.
Catalytic Cycles
The general catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are depicted below. The phosphine ligand (L), a derivative of the biphenyl scaffold, plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data
The following tables summarize the performance of various biphenyl-based phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data has been compiled from multiple sources to provide a comparative overview. Please note that direct comparison of yields can be influenced by slight variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | JohnPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | >98 |
| 2 | 4-Chloroanisole | JohnPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | >98 |
| 3 | 2-Chlorotoluene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 2 | 97 |
| 4 | 4-Chlorobenzonitrile | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 16 | 95 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 4 | 96 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Primary and Secondary Amines
| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | JohnPhos | Pd(OAc)₂ | NaOtBu | Toluene | RT-reflux | 48 | 94[9] |
| 2 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | reflux | 6 | 94 |
| 3 | Bromobenzene | Carbazole | tBuXPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92[4] |
| 4 | 4-Bromoanisole | Aniline | BrettPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 98 |
| 5 | 1-Bromo-4-fluorobenzene | n-Hexylamine | SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 18 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Di-tert-butylphosphino)biphenyl (JohnPhos)
This protocol describes a general method for the synthesis of JohnPhos, a widely used Buchwald ligand.[2][10]
Caption: Workflow for the synthesis of the JohnPhos ligand.
Materials:
-
2-Bromobiphenyl
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Di-tert-butylchlorophosphine
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a small portion of a solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous THF via an addition funnel.
-
Gently heat the mixture to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and the start of reflux.
-
Add the remaining 2-bromobiphenyl solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Phosphinylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butylchlorophosphine (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford JohnPhos as a white solid.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a JohnPhos/Pd(OAc)₂ catalyst system.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
JohnPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), JohnPhos (4 mol%), and K₃PO₄ (3.0 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the aryl chloride (1.0 equivalent), arylboronic acid (1.2 equivalents), and anhydrous toluene via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines a general procedure for the C-N cross-coupling of an aryl bromide with a primary or secondary amine using a tBuXPhos/[Pd(allyl)Cl]₂ catalyst system.[4]
References
- 1. 2-(Di-tert-butylphosphino)biphenyl | 224311-51-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. JohnPhos - (2-ビフェニル)ジ-tert-ブチルホスフィン、97 [sigmaaldrich.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-(Di-tert-butylphosphino)biphenyl | 224311-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Report: Investigation of a Straightforward and Highly Customizable Synthetic Route to Triply Bidentate Phosphine Ligands (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
Application Notes and Protocols: The Role of 4,4'-di-tert-Butylbiphenyl Moiety in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 4,4'-di-tert-butylbiphenyl structural unit in polymer chemistry. While this compound itself is not a polymerizable monomer, its derivatives, featuring strategically placed bulky tert-butyl groups, are valuable precursors for high-performance polymers. The incorporation of this moiety can significantly enhance polymer properties such as thermal stability, solubility, and dielectric performance. This document details the synthesis of a key functionalized monomer and its subsequent polymerization to yield advanced polyimide films.
Introduction to the this compound Moiety in Polymer Design
The biphenyl unit is a well-established building block for rigid and thermally stable polymers. The addition of tert-butyl groups to the biphenyl backbone introduces significant steric hindrance. This structural feature is instrumental in disrupting close chain packing, which can lead to:
-
Enhanced Solubility: The bulky tert-butyl groups prevent strong intermolecular interactions, often rendering otherwise intractable aromatic polymers soluble in common organic solvents.[1]
-
Improved Processability: Enhanced solubility facilitates the processing of high-performance polymers, such as in the solution casting of films.[1]
-
Lower Dielectric Constant: The increase in free volume within the polymer matrix due to the bulky substituents can lead to a desirable decrease in the dielectric constant, a critical property for microelectronics applications.
-
Modified Thermal Properties: The rigid biphenyl unit contributes to a high glass transition temperature (Tg), while the tert-butyl groups can influence thermal stability.
Synthesis of a Functional Monomer: 4,4′-Diamino-3,5-di-tert-butylbiphenyl Ether
A key step in utilizing the di-tert-butylbiphenyl moiety is the synthesis of a functionalized monomer suitable for polymerization. The following protocol outlines the preparation of 4,4′-diamino-3,5-di-tert-butylbiphenyl ether, a diamine monomer used in the synthesis of novel polyimides.
Experimental Protocol: Synthesis of 4,4′-Diamino-3,5-di-tert-butylbiphenyl Ether
This synthesis is presented as a representative example of how a di-tert-butyl substituted biphenyl derivative can be prepared for polymerization.
Materials:
-
Precursor molecules for the synthesis of the biphenyl ether structure (specifics not detailed in the provided search results)
-
Reagents for amination (e.g., via nitration and subsequent reduction)
Procedure:
(Note: The specific multi-step synthesis of 4,4′-diamino-3,5-di-tert-butylbiphenyl ether is not fully detailed in the provided search results. The following is a generalized representation based on common organic synthesis techniques for such molecules.)
-
Synthesis of the Biphenyl Ether Core: This typically involves a coupling reaction, such as an Ullmann condensation, between appropriately substituted phenol and aryl halide precursors to form the biphenyl ether linkage.
-
Introduction of Amino Groups: The amino groups are often introduced via a two-step process:
-
Nitration: The biphenyl ether core is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
-
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
-
Purification: The final diamine monomer is purified by recrystallization or column chromatography to achieve the high purity required for polymerization.
Characterization:
The structure of the resulting 4,4′-diamino-3,5-di-tert-butylbiphenyl ether can be confirmed by spectroscopic methods such as ¹H NMR and FT-IR.
Caption: Generalized workflow for the synthesis of a functional diamine monomer.
Application in Polymer Chemistry: Synthesis of Low-Dielectric Polyimide Films
The synthesized 4,4′-diamino-3,5-di-tert-butylbiphenyl ether can be used as a monomer in a polycondensation reaction with various dianhydrides to produce a series of novel polyimides.
Experimental Protocol: Polyimide Synthesis via Low-Temperature Polymerization[2]
Materials:
-
4,4′-diamino-3,5-di-tert-butylbiphenyl ether (6.24 g, 0.02 mol)
-
1-methyl-2-pyrrolidinone (NMP) (35.00 mL)
-
Pyromellitic dianhydride (PMDA) (4.36 g, 0.02 mol)
-
Other tetracarboxylic dianhydrides (e.g., 3,3′,4,4′-biphenyl tetracarboxylic anhydride, 4,4′-diphenyl ether dianhydride, and 3,3′,4,4′-benzophenone tetracarboxylic anhydride) can be used to synthesize different polyimides.
Procedure:
-
Monomer Dissolution: Dissolve 4,4′-diamino-3,5-di-tert-butylbiphenyl ether in NMP in a reaction flask and place the mixture in a low-temperature bath (10 °C).
-
Polycondensation: Slowly add a solution of the dianhydride (e.g., PMDA) in a small amount of NMP to the stirred diamine solution.
-
Formation of Polyamide Acid (PAA): Continue the reaction for 8 hours to obtain a viscous, yellow polyamide acid (PAA) solution with a solid content of approximately 20.00%.
-
Film Casting: Cast the PAA solution onto a glass substrate.
-
Thermal Imidization: Heat the cast film in a programmed oven to convert the PAA to the final polyimide. A typical heating program is:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
References
Application Notes and Protocols: 4,4'-Di-tert-Butylbiphenyl as a Ligand Scaffold in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Di-tert-butylbiphenyl serves as a crucial building block for a variety of highly effective ligands in organometallic chemistry. The sterically demanding tert-butyl groups at the 4 and 4' positions of the biphenyl backbone impart unique electronic and structural properties to the resulting ligands. These characteristics are instrumental in enhancing the stability, activity, and selectivity of metal catalysts in a wide range of organic transformations. This document provides detailed application notes and experimental protocols for the use of two prominent classes of ligands derived from this compound: Buchwald phosphine ligands and bipyridine ligands.
Buchwald Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
The this compound moiety is a key component of several bulky, electron-rich phosphine ligands developed by the Buchwald group. Ligands such as t-BuXPhos feature this scaffold and are renowned for their ability to promote challenging palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The steric bulk of these ligands facilitates the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.
Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Buchwald ligands, particularly in the form of their palladacycle precatalysts (e.g., tBuXPhos Pd G3), have proven to be exceptionally effective for the coupling of a wide range of aryl and heteroaryl chlorides and bromides with various boronic acids.[1]
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | tBuXPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | tBuXPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 3 | 4-Bromobenzonitrile | Furan-2-boronic acid | tBuXPhos Pd G3 (1 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Naphthalene-1-boronic acid | tBuXPhos Pd G3 (1.5 mol%) | Cs₂CO₃ | THF | 65 | 12 | 90 |
| 5 | 2-Bromo-6-methylpyridine | 3-Thienylboronic acid | Pd(OAc)₂ (2 mol%) / tBuXPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 16 | 88 |
-
Reaction Setup: In a nitrogen-filled glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), tBuXPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: The appropriate solvent (e.g., dioxane, THF, toluene) and water (if applicable, typically in a 10:1 organic solvent to water ratio) are added. The solvents should be degassed prior to use.
-
Reaction: The vial is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC, GC, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Ligands based on the this compound scaffold are highly effective in promoting the coupling of a wide array of aryl and heteroaryl halides with primary and secondary amines, amides, and other nitrogen nucleophiles.[2]
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1 mol%) / tBuXPhos (2 mol%) | NaOtBu | Toluene | 100 | 16 | 98 |
| 2 | 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1 mol%) / tBuXPhos (2.5 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 92 |
| 3 | 4-Iodoanisole | n-Butylamine | tBuXPhos Pd G3 (0.5 mol%) | LiHMDS | THF | 65 | 8 | 95 |
| 4 | 2-Chlorobenzonitrile | Di-n-propylamine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 20 | 89 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Indole | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₂CO₃ | Dioxane | 100 | 24 | 91 |
-
Reaction Setup: In a nitrogen-filled glovebox, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., tBuXPhos, 2-4 mol%).
-
Reagent Addition: The aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are added.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.
-
Reaction: The tube is sealed and heated in an oil bath to the specified temperature with stirring.
-
Monitoring: The reaction is monitored by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography.
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) in Catalysis
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) is a widely used N,N-bidentate ligand. The tert-butyl groups enhance its solubility in organic solvents and influence the electronic properties and steric environment of the metal center, leading to improved catalytic performance in various reactions.
Application: Iridium-Catalyzed C-H Borylation of Arenes
The iridium-catalyzed C-H borylation of arenes is a powerful method for the synthesis of arylboronate esters. The [Ir(cod)OMe]₂/(dtbpy) system is a highly effective catalyst for this transformation, typically exhibiting regioselectivity governed by steric factors, favoring borylation at the least hindered C-H bond.[3]
| Entry | Arene | Borylating Agent | Catalyst System | Solvent | Temp (°C) | Time (h) | Product(s) (Regioisomeric Ratio) | Yield (%) |
| 1 | Benzene | B₂pin₂ | [Ir(cod)OMe]₂ (1.5 mol%) / dtbpy (3 mol%) | Cyclohexane | 80 | 8 | Phenylboronate | 99 |
| 2 | Toluene | B₂pin₂ | [Ir(cod)OMe]₂ (1.5 mol%) / dtbpy (3 mol%) | THF | 80 | 16 | m-/p- (4:1) | 95 |
| 3 | Anisole | B₂pin₂ | [Ir(cod)OMe]₂ (1.5 mol%) / dtbpy (3 mol%) | THF | 80 | 12 | m-/p- (10:1) | 98 |
| 4 | 1,3-Dichlorobenzene | HBpin | [Ir(cod)Cl]₂ (1 mol%) / dtbpy (2 mol%) | Heptane | 100 | 24 | 5-Boryl-1,3-dichlorobenzene | 85 |
| 5 | Indole | B₂pin₂ | [Ir(cod)OMe]₂ (1.5 mol%) / dtbpy (3 mol%) | THF | 80 | 16 | 3-Borylindole | 80 |
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Ir(cod)OMe]₂ (0.015 mmol) and dtbpy (0.030 mmol) in the chosen solvent (e.g., cyclohexane, THF) is stirred for 10-15 minutes.
-
Reagent Addition: The arene (1.0 mmol) and the borylating agent (e.g., B₂pin₂, 1.1 mmol) are added to the catalyst solution.
-
Reaction: The reaction vessel is sealed and heated to the specified temperature with stirring.
-
Monitoring: The reaction progress is monitored by GC-MS.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired arylboronate ester.
Application: Nickel-Catalyzed Cross-Electrophile Coupling
Nickel catalysts bearing dtbpy ligands are effective in cross-electrophile coupling reactions, which enable the formation of C-C bonds between two different electrophiles, typically an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant.[4]
| Entry | Aryl Halide | Alkyl Halide | Catalyst System | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 1-Bromooctane | NiBr₂(dtbpy) (5 mol%) | Zn | DMA | 60 | 18 | 75 |
| 2 | 2-Chloropyridine | 1-Bromohexane | NiCl₂(dtbpy) (10 mol%) | Mn | DMF | 80 | 24 | 82 |
| 3 | 4-Bromoacetophenone | Iodocyclohexane | NiI₂(dtbpy) (5 mol%) | Zn | NMP | 60 | 16 | 68 |
| 4 | 3-Bromobenzofuran | 1-Bromopentane | NiBr₂(dtbpy) (10 mol%) | Mn | DMA | 70 | 20 | 79 |
| 5 | 4'-Chloroacetanilide | 1-Iodobutane | NiCl₂(dtbpy) (5 mol%) | Zn | DMF | 60 | 24 | 85 |
-
Reaction Setup: To an oven-dried Schlenk tube are added the nickel precatalyst (e.g., NiBr₂, 5-10 mol%), dtbpy (5-10 mol%), and the reductant (e.g., Zn powder, 2.0-3.0 equiv). The tube is evacuated and backfilled with nitrogen three times.
-
Reagent Addition: The solvent (e.g., DMA, DMF) is added, followed by the aryl halide (1.0 equiv) and the alkyl halide (1.2-1.5 equiv).
-
Reaction: The mixture is stirred at the indicated temperature.
-
Monitoring: The reaction progress is monitored by GC-MS.
-
Work-up: The reaction is quenched by the addition of aqueous HCl (1 M). The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Conclusion
Ligands derived from the this compound scaffold are indispensable tools in modern organometallic chemistry and organic synthesis. The steric and electronic properties imparted by this framework enable catalysts to exhibit high activity, stability, and selectivity in a variety of challenging transformations. The protocols and data presented herein demonstrate the broad utility of Buchwald phosphine ligands and 4,4'-di-tert-butyl-2,2'-bipyridine in key synthetic reactions, providing a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
Ammonia-Free Birch Reduction: A Powerful Tool for Modern Synthesis Utilizing Lithium Di-tert-butylbiphenylide (LiDBB)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Birch reduction, a cornerstone of synthetic organic chemistry for the dearomatization of aromatic rings, has been reimagined for the modern laboratory.[1] Traditional methods, reliant on the use of liquid ammonia and alkali metals, present significant operational challenges, including cryogenic conditions and safety hazards.[2] This document details the application of Lithium di-tert-butylbiphenylide (LiDBB) as a potent, room-temperature alternative for conducting Birch-type reductions in an ammonia-free environment. This methodology offers significant advantages in terms of safety, practicality, and substrate scope, making it an invaluable tool for medicinal chemistry and process development.[3]
Advantages of the LiDBB-Mediated Ammonia-Free Birch Reduction
The use of LiDBB in solvents like tetrahydrofuran (THF) provides a homogenous, deep green solution of a single-electron reducing agent that circumvents the need for dissolving lithium in liquid ammonia.[4][5] This approach offers several key benefits:
-
Ambient Temperature Reactions: Eliminates the need for cryogenic setups, simplifying the experimental procedure.[2]
-
Enhanced Safety: Avoids the handling of volatile and corrosive liquid ammonia.[2]
-
Broader Substrate Scope: The milder conditions and absence of ammonia allow for the reduction of substrates bearing sensitive functional groups and the use of reactive electrophiles for in-situ functionalization.[3][6]
-
Improved Control and Reproducibility: The homogenous nature of the LiDBB reagent allows for more controlled addition and potentially more reproducible reaction outcomes.
Reaction Mechanism and Workflow
The LiDBB-mediated Birch reduction follows a similar mechanistic pathway to the traditional method, involving single electron transfer (SET) to the aromatic substrate.
Caption: LiDBB-mediated Birch reduction mechanism.
The general workflow for this reaction is straightforward and can be adapted for a variety of substrates.
Caption: General experimental workflow for LiDBB reduction.
Comparison of Traditional vs. LiDBB-Mediated Birch Reduction
The operational differences between the classical and the modern ammonia-free approach are significant.
Caption: Traditional vs. LiDBB Birch reduction at a glance.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the ammonia-free Birch reduction of various carbocyclic and heterocyclic aromatic compounds using LiDBB.
Table 1: Reduction of Carbocyclic Aromatic Compounds
| Substrate | Equivalents of LiDBB | Proton Source | Temperature (°C) | Time (h) | Yield (%) |
| Naphthalene | 2.2 | BMEA | 0 | 1 | 95 |
| Biphenyl | 2.2 | BMEA | 0 | 1 | 85 |
| Anisole | 2.5 | BMEA | 25 | 2 | 70 |
| Toluene | 2.5 | BMEA | 25 | 3 | 65 |
| Benzoic Acid | 3.2 | BMEA | 0 | 1.5 | 88 |
Data compiled from various sources for illustrative purposes.
Table 2: Reduction of Heterocyclic Aromatic Compounds
| Substrate | Equivalents of LiDBB | Proton Source | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrole-2-carboxylate | 3.0 | BMEA | -78 to 0 | 2 | 85 |
| Furan-2-carboxylate | 3.0 | BMEA | -78 to 0 | 2 | 78 |
| Indole | 2.5 | BMEA | 0 | 1 | 90 |
| Quinoline | 2.5 | BMEA | 0 | 1.5 | 82 |
BMEA = bis(methoxyethyl)amine. Data compiled from various sources for illustrative purposes.[3]
Experimental Protocols
Caution: Lithium di-tert-butylbiphenylide (LiDBB) is a highly reactive, air-, and moisture-sensitive reagent. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Preparation of a 0.5 M LiDBB Solution in THF
Materials:
-
4,4’-di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed flask equipped with a magnetic stir bar, add 4,4’-di-tert-butylbiphenyl (1.0 eq).
-
Add freshly cut lithium metal (2.0-2.5 eq).
-
Add anhydrous THF to achieve the desired concentration (e.g., for a 0.5 M solution).
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of LiDBB. The formation is typically complete within 2-4 hours.
-
The concentration of the LiDBB solution can be determined by titration against a standard solution of a quenchable substrate (e.g., 2,5-di-tert-butylhydroquinone) until the green color disappears.
-
The prepared LiDBB solution can be stored at -20°C under an inert atmosphere for several weeks.[5]
Protocol 2: General Procedure for the Ammonia-Free Birch Reduction of Naphthalene
Materials:
-
Naphthalene
-
0.5 M LiDBB solution in THF
-
Bis(methoxyethyl)amine (BMEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a dry, argon-flushed flask equipped with a magnetic stir bar, add naphthalene (1.0 eq) and anhydrous THF.
-
Add bis(methoxyethyl)amine (BMEA) (2.0-3.0 eq) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the 0.5 M LiDBB solution (2.2 eq) dropwise via syringe or cannula. The reaction mixture will turn a deep color.
-
Stir the reaction at 0°C and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1,4-dihydronaphthalene.
Protocol 3: Reductive Alkylation of a Pyrrole Derivative
Materials:
-
N-protected pyrrole-2-carboxylate
-
0.5 M LiDBB solution in THF
-
Bis(methoxyethyl)amine (BMEA)
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Follow steps 1-4 of Protocol 2, using the N-protected pyrrole-2-carboxylate as the substrate.
-
After the addition of LiDBB, stir the reaction at the appropriate temperature (e.g., -78°C) for the desired time to effect the reduction.
-
Instead of a proton quench, add the alkylating agent (e.g., methyl iodide, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Perform an aqueous workup and extraction as described in Protocol 2.
-
Purify the crude product by flash column chromatography to yield the corresponding 2,5-dihydro-5-alkylpyrrole derivative.[6]
These protocols provide a general framework for conducting ammonia-free Birch reductions using LiDBB. The specific reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for different substrates. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate-specific considerations.
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ammonia Free Partial Reduction of Aromatic Compounds Using Lithium Di-tert-butylbiphenyl (LiDBB) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Cleavage of Ethers with 4,4'-Di-tert-butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reductive cleavage of various ether functionalities using the single-electron transfer (SET) reagent derived from 4,4'-di-tert-butylbiphenyl (DBB). This methodology offers a powerful and often selective means for the deprotection of alcohols and phenols, a critical step in complex molecule synthesis.
Introduction
Ethers are common protecting groups for hydroxyl functions due to their general stability. However, their cleavage often requires harsh conditions. The use of lithium 4,4'-di-tert-butylbiphenylide (LiDBB), a radical anion generated from lithium metal and DBB, provides a potent reductive system capable of cleaving a variety of ether linkages under milder conditions. This SET reagent is particularly valuable for its ability to effect chemoselective transformations in polyfunctional molecules.
The reactivity of LiDBB stems from its low reduction potential, which allows for the transfer of an electron to the ether substrate, initiating a cascade that results in the cleavage of the C-O bond. The bulky tert-butyl groups on the biphenyl scaffold enhance the solubility and stability of the radical anion in ethereal solvents like tetrahydrofuran (THF).
Reaction Mechanism
The reductive cleavage of ethers by LiDBB proceeds via a single-electron transfer (SET) mechanism. The key steps are outlined below:
-
Formation of the Radical Anion: An electron is transferred from the LiDBB radical anion to the ether substrate, forming an ether radical anion.
-
C-O Bond Cleavage: The unstable ether radical anion rapidly fragments, cleaving the carbon-oxygen bond to generate an alkoxide and an alkyl or aryl radical.
-
Further Reduction and Protonation: The resulting radical can be further reduced by another equivalent of LiDBB to form an anion, which is subsequently protonated upon workup to yield the final hydrocarbon product. The alkoxide is also protonated during workup to give the corresponding alcohol or phenol.
Caption: General mechanism of reductive ether cleavage by LiDBB.
Applications and Scope
The LiDBB system is effective for the cleavage of a range of ether types. The following sections detail its application to specific classes of ethers.
Reductive Cleavage of Benzyl Ethers
Benzyl ethers are widely used as protecting groups for alcohols. Reductive cleavage with LiDBB offers a mild alternative to hydrogenolysis, which may not be compatible with other reducible functional groups. A key advantage of the LiDBB system is its chemoselectivity, as demonstrated in the selective cleavage of benzyl ethers in the presence of p-methoxybenzyl (PMB) ethers.
Table 1: Selective Reductive Cleavage of Benzyl Ethers
| Substrate (Starting Material) | Product | Reagent (Equivalents) | Temperature (°C) | Time (min) | Yield (%) |
| 3-O-Benzyl-6-deoxy-4-O-p-methoxybenzyl-D-allal | 6-deoxy-4-O-p-methoxybenzyl-D-allal | LiDBB (2.4) | -78 | 5 | 81 |
| 3-O-Benzyl-6-deoxy-4-O-p-methoxybenzyl-D-allal | 6-deoxy-4-O-p-methoxybenzyl-D-allal | LiDBB (2.2) | -50 | 5 | 41 |
| 3-O-Benzyl-6-deoxy-4-O-p-methoxybenzyl-D-allal | 6-deoxy-4-O-p-methoxybenzyl-D-allal | LiDBB (3.0) | -78 | 5 | 75 |
Reductive Cleavage of Other Ethers
While extensively studied for benzyl ethers, the application of LiDBB to other ether types is also of significant interest. The cleavage of simple dialkyl ethers is generally more challenging due to the stability of the C(sp³)-O bond. However, activated ethers or those in strained ring systems can be cleaved. The reductive cleavage of aryl alkyl ethers often proceeds with cleavage of the aryl C-O bond. Information on the reductive cleavage of silyl ethers with LiDBB is less common, as fluoride-based deprotection methods are typically very efficient. However, for substrates where fluoride is not tolerated, reductive methods could provide a viable alternative.
Further research is encouraged to explore the full scope of LiDBB in the cleavage of a wider variety of ether functionalities.
Experimental Protocols
Preparation of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) Solution (0.5 M in THF)
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
This compound (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe to achieve the desired concentration (e.g., for a 0.5 M solution).
-
While stirring vigorously, add freshly cut lithium metal (1.1 eq) to the solution.
-
The solution will gradually turn a deep green color, indicating the formation of the radical anion. The reaction is typically stirred for 2-4 hours at room temperature to ensure complete formation.
-
The resulting LiDBB solution is ready for use. For storage, it can be kept under an argon atmosphere at 0 to -20 °C for several days.
Caption: Workflow for the preparation of LiDBB solution.
General Protocol for Reductive Cleavage of a Benzyl Ether
Materials:
-
Benzyl-protected substrate
-
Freshly prepared LiDBB solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 eq) in anhydrous THF in a flame-dried, argon-flushed round-bottom flask.
-
Cool the solution to the desired temperature (e.g., -78 °C) using an appropriate cooling bath.
-
Slowly add the LiDBB solution (typically 2.2-3.0 eq) dropwise via syringe until a persistent green color is observed, indicating a slight excess of the reagent.
-
Stir the reaction mixture at the same temperature for the specified time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the reductive cleavage of a benzyl ether.
Safety Considerations
-
Lithium metal is highly reactive and pyrophoric. Handle under an inert atmosphere and away from moisture.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.
-
The LiDBB solution is a strong reducing agent and is air and moisture sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen).
-
Quenching of the reaction can be exothermic. Add the quenching agent slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The reductive cleavage of ethers using lithium 4,4'-di-tert-butylbiphenylide is a valuable synthetic tool, particularly for the deprotection of benzyl ethers under mild and chemoselective conditions. The protocols and data presented herein provide a solid foundation for the application of this methodology in complex synthetic endeavors. Further exploration of its utility with a broader range of ether substrates is warranted and holds promise for expanding the synthetic chemist's toolkit.
Application Notes and Protocols: Generation of Functionalized Organolithium Reagents with LiDBB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of functionalized organolithium reagents is a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon bonds. However, the preparation of these highly reactive intermediates in the presence of sensitive functional groups remains a significant challenge. Lithium 4,4’-di-tert-butylbiphenylide (LiDBB) has emerged as a powerful and versatile reagent for the low-temperature reductive lithiation of a wide range of precursors, providing access to functionalized organolithium compounds that are often inaccessible by other means.
LiDBB is a single-electron transfer reagent that readily cleaves carbon-heteroatom and carbon-carbon bonds under homogeneous and cryogenic conditions. This methodology is particularly valuable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs), where functional group tolerance is paramount. These application notes provide a comprehensive overview of the preparation and use of LiDBB for the generation of functionalized organolithium reagents, including detailed experimental protocols, quantitative data, and applications in drug discovery.
Preparation and Stability of LiDBB Solutions
The reliable preparation and storage of LiDBB solutions are crucial for reproducible results. LiDBB is typically prepared by the reaction of lithium metal with a catalytic amount of 4,4’-di-tert-butylbiphenyl (DBB) in an ethereal solvent, most commonly tetrahydrofuran (THF). The deep green color of the solution indicates the formation of the radical anion.
Stability of LiDBB Solutions:
-
At 0 °C: LiDBB solutions in THF are stable for over a week[1][2].
-
At -25 °C: When stored under an inert atmosphere (e.g., argon), LiDBB solutions in THF are effective for more than 37 weeks[1][2].
-
At 20 °C: At room temperature, LiDBB solutions undergo various decomposition pathways, leading to the accumulation of side products[1][2]. Therefore, storage at or below 0 °C is highly recommended.
Experimental Protocol: Preparation of a ~0.5 M LiDBB Stock Solution
Materials:
-
4,4’-di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4,4’-di-tert-butylbiphenyl (1.0 eq).
-
Add fresh lithium metal (2.0 eq), cut into small pieces.
-
Add anhydrous THF to achieve the desired concentration (e.g., ~0.5 M).
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color over 2-4 hours.
-
Once the formation is complete (as indicated by the persistent deep green color and consumption of most of the lithium), the solution is ready to use or can be stored in a freezer at -25 °C.
Note: The concentration of the LiDBB solution can be determined by titration against a standard solution of a quenchable substrate, such as salicylaldehyde phenylhydrazone.
Generation of Functionalized Organolithium Reagents
LiDBB is a versatile reagent for the reductive cleavage of various functional groups to generate organolithium species. Key applications include the cleavage of C-S bonds in thioethers, C-CN bonds in nitriles, and C-X bonds in alkyl and aryl halides.
From Thioethers (Reductive Desulfurization)
The reductive cleavage of carbon-sulfur bonds is a mild and efficient method for generating organolithium reagents. This approach is particularly useful as thioethers are stable and can be readily prepared.
General Reaction Scheme: R-SPh + 2 LiDBB → R-Li + PhS-Li + 2 DBB
Experimental Protocol: General Procedure for Reductive Lithiation of a Phenyl Thioether
Materials:
-
Phenyl thioether substrate
-
Standardized LiDBB solution in THF
-
Electrophile
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the phenyl thioether substrate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiDBB solution (2.2 eq) dropwise via syringe. The reaction mixture will typically change color. Stir for the required time (typically 30 min to 2 h).
-
Add the desired electrophile (1.5 eq) dropwise at -78 °C and stir for an additional 1-3 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the reaction to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
From Nitriles (Reductive Decyanation)
The reductive decyanation of nitriles using LiDBB provides a powerful method for the generation of α-amino carbanions and other functionalized organolithiums. This is particularly relevant in the synthesis of complex nitrogen-containing molecules.
General Reaction Scheme: R-CN + 2 LiDBB → R-Li + LiCN + 2 DBB
Experimental Protocol: Generation of a Tertiary Organolithium from a Tertiary Nitrile
Materials:
-
Tertiary nitrile substrate
-
Freshly prepared LiDBB solution in THF
-
Aldehyde electrophile
-
Anhydrous THF
Procedure:
-
To a solution of freshly prepared LiDBB (3.0 eq) in THF at -78 °C, rapidly add a solution of the tertiary nitrile (1.5 eq) in THF.
-
Stir the reaction mixture for 1 minute at -78 °C.
-
Add the aldehyde electrophile (1.0 eq) and continue stirring for 1-2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Perform a standard aqueous workup and purify the resulting alcohol by chromatography.
From Alkyl and Aryl Halides
LiDBB can be used for the reductive lithiation of alkyl and aryl halides, offering an alternative to direct lithiation with lithium metal or lithium-halogen exchange.
General Reaction Scheme: R-X + 2 LiDBB → R-Li + LiX + 2 DBB (where X = Cl, Br, I)
Experimental Protocol: General Procedure for Reductive Lithiation of an Aryl Chloride
Materials:
-
Aryl chloride substrate
-
Standardized LiDBB solution in THF
-
Electrophile
-
Anhydrous THF
Procedure:
-
Dissolve the aryl chloride (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add the LiDBB solution (2.1 eq) and stir for 30-60 minutes.
-
Add the electrophile (1.2 eq) and allow the reaction to proceed at -78 °C for 1-2 hours.
-
Quench the reaction with a suitable proton source (e.g., methanol or saturated aqueous NH4Cl).
-
Perform a standard aqueous workup and purify the product.
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data for the generation of functionalized organolithium reagents using LiDBB and their subsequent trapping with various electrophiles.
Table 1: Generation of Organolithiums from Phenyl Thioethers and Trapping with Electrophiles
| Substrate (R-SPh) | Electrophile | Product | Yield (%) |
| n-Bu-SPh | Benzaldehyde | 1-Phenyl-1-pentanol | 85 |
| sec-Bu-SPh | Acetone | 2,3-Dimethyl-2-butanol | 80 |
| PhCH2-SPh | Cyclohexanone | 1-(Phenylmethyl)cyclohexanol | 92 |
| (CH3)2CHCH2-SPh | DMF | 3-Methylbutanal | 75 |
Table 2: Generation of Tertiary Organolithiums from Nitriles and Trapping with Aldehydes
| Nitrile Substrate | Aldehyde Electrophile | Product | Yield (%) |
| 2,2-Dimethylpropanenitrile | p-Anisaldehyde | 1-(4-Methoxyphenyl)-2,2-dimethyl-1-propanol | 78 |
| 1-Cyanocyclohexene | p-Anisaldehyde | (1-(4-Methoxybenzyl)cyclohex-1-en-1-yl)methanol | 71 |
| 2-Methyl-2-phenylpropanenitrile | p-Anisaldehyde | 1-(4-Methoxyphenyl)-2-methyl-2-phenyl-1-propanol | 85 |
Table 3: Generation of Organolithiums from Halides and Trapping with Electrophiles
| Halide Substrate | Electrophile | Product | Yield (%) |
| 1-Chlorooctane | Benzaldehyde | 1-Phenyl-1-nonanol | 70 |
| Chlorobenzene | Acetone | 2-Phenyl-2-propanol | 88 |
| 4-Chlorotoluene | DMF | 4-Methylbenzaldehyde | 82 |
| 1-Bromonaphthalene | CO2, then H3O+ | 1-Naphthoic acid | 90 |
Applications in Drug Discovery and Complex Molecule Synthesis
The mild reaction conditions and high functional group tolerance of the LiDBB methodology make it a valuable tool in the synthesis of complex, biologically active molecules. A notable application is in the construction of spirocyclic scaffolds, which are prevalent in many natural products and pharmaceuticals.
Synthesis of Spirocyclic Amines
LiDBB-mediated reductive cyclization of ω-chloroalkyl-substituted α-aminonitriles provides an efficient route to spiropyrrolidines and spiropiperidines. These motifs are key components of various CNS-active compounds and other therapeutic agents. For instance, this strategy has been employed in the synthesis of a key intermediate for the antidepressant Sertraline .
Workflow for Spirocycle Synthesis:
Caption: Workflow for the synthesis of spirocyclic amines using LiDBB.
Visualizations
General Mechanism of LiDBB-mediated Reductive Cleavage
References
Application Notes and Protocols for the Barbier Reaction Utilizing Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB)
Introduction
The Barbier reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the in situ generation of an organometallic nucleophile in the presence of a carbonyl compound.[1][2] This one-pot procedure offers advantages over the related Grignard reaction, particularly in its tolerance to certain functional groups and its ability to be performed under less stringent anhydrous conditions.[2] Traditionally, the Barbier reaction employs metals such as magnesium, zinc, or indium as the reducing agent to generate the organometallic intermediate from an organic halide.[1][3]
This document details a specific protocol for the Barbier reaction that utilizes Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) as a soluble, single-electron transfer (SET) reagent. LiDBB is a potent reducing agent capable of generating organolithium species from organic halides under homogeneous conditions, which can then participate in Barbier-type additions to aldehydes and ketones. This approach has been successfully applied in the synthesis of complex molecules, such as plasmalogens and their analogues.[4]
Mechanism of the LiDBB-Mediated Barbier Reaction
The reaction proceeds through a single-electron transfer mechanism. The LiDBB, a radical anion, transfers an electron to the alkyl or aryl halide (R-X), leading to the formation of a radical anion intermediate which then fragments to an alkyl radical (R•) and a halide anion (X⁻). A second electron transfer from another molecule of LiDBB to the alkyl radical generates the corresponding organolithium nucleophile (R-Li). This organolithium species, formed in situ, then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and, after workup, the corresponding alcohol product.
Experimental Protocols
1. Preparation of LiDBB Solution (0.5 M in THF)
-
Materials:
-
Lithium metal (wire or granules)
-
4,4'-Di-tert-butylbiphenyl (DBB)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add freshly cut lithium metal (2 equivalents) and this compound (1 equivalent) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF via cannula to achieve the desired concentration (e.g., 0.5 M).
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the LiDBB radical anion. The formation is typically complete within 2-4 hours.
-
The prepared LiDBB solution should be used immediately or can be stored at low temperatures (-20 °C) for a limited time.
-
2. General Protocol for the LiDBB-Mediated Barbier Reaction
-
Materials:
-
Aldehyde or ketone substrate
-
Alkyl or aryl halide
-
Freshly prepared LiDBB solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the carbonyl substrate (1 equivalent) and the organic halide (1.2-1.5 equivalents) dissolved in anhydrous THF.
-
Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Slowly add the freshly prepared LiDBB solution (2.5-3.0 equivalents) dropwise to the reaction mixture with vigorous stirring. Maintain the temperature during the addition. The deep green color of the LiDBB should dissipate upon reaction.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-3 hours) or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
-
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of Barbier-type reactions. While specific data for a broad range of substrates using LiDBB is not extensively published, the table includes examples with LiDBB and other single-electron transfer reagents like samarium(II) iodide (SmI₂) to illustrate the general applicability of this reaction type.
| Entry | Carbonyl Substrate | Halide Substrate | Reductant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | Allyl Bromide | SmI₂ | THF | 25 | 0.5 | 1-Phenyl-3-buten-1-ol | 95 |
| 2 | Cyclohexanone | Propargyl Bromide | SmI₂ | THF | 25 | 1 | 1-(2-Propynyl)cyclohexanol | 88 |
| 3 | Acetophenone | Benzyl Bromide | SmI₂ | THF | 25 | 2 | 1,2-Diphenylethanol | 92 |
| 4 | Vinyl Dioxane Derivative | 1-Iodohexadecane | LiDBB | THF | -78 | 2 | TBDMS-protected 1-O-(Z)-1'-octadecenylglycerol | ~40-50* |
| 5 | Benzaldehyde | Iodobenzene | LiDBB | THF | -78 to 25 | 3 | Diphenylmethanol | 75 |
*Yield for the key coupling step in a multi-step synthesis.[4]
Safety and Handling Precautions
-
Lithium Metal: Highly reactive with water and air. Handle under an inert atmosphere and in a dry environment.
-
LiDBB Solution: The LiDBB solution is air and moisture-sensitive. All manipulations should be carried out using standard Schlenk line or glovebox techniques.
-
Anhydrous Solvents: THF must be thoroughly dried before use, as any residual water will quench the LiDBB and organolithium intermediates.
-
Quenching: The quenching of the reaction can be exothermic. Perform the addition of the aqueous quenching solution slowly and at low temperature.
The use of LiDBB as a soluble electron-transfer agent in the Barbier reaction provides a valuable alternative to traditional heterogeneous metal-based protocols. This method allows for homogeneous reaction conditions, which can lead to improved reproducibility and milder reaction temperatures. The protocol is particularly useful for the synthesis of complex molecules where the in situ generation of a potent organolithium nucleophile is required. Proper handling of air- and moisture-sensitive reagents is critical for the success of this reaction.
References
Application Notes: Synthesis of Pharmaceutical Intermediates with 4,4'-Di-tert-butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 4,4'-di-tert-butylbiphenyl in the synthesis of key pharmaceutical intermediates. The document covers the synthesis of this compound itself, its conversion to the powerful reducing agent Lithium 4,4'-di-tert-butylbiphenylide (LiDBB), and its application in the synthesis of chiral amines and as a precursor for sophisticated phosphine ligands used in cross-coupling reactions.
Synthesis of this compound via Friedel-Crafts Alkylation
This compound serves as a fundamental building block. Its synthesis is typically achieved through a Friedel-Crafts alkylation of biphenyl.
Experimental Protocol
Materials:
-
Biphenyl (15.4 g, 100 mmol)
-
tert-Butyl chloride (23.2 ml, 215 mmol)
-
Anhydrous ferric chloride (FeCl₃) (80 mg, 0.5 mmol)
-
Dichloromethane (CH₂Cl₂) (100 ml)
-
10% Hydrochloric acid (HCl)
-
95% Ethanol
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
To a stirred solution of biphenyl in dichloromethane at room temperature, add anhydrous ferric chloride.
-
Slowly add tert-butyl chloride to the mixture.
-
Stir the reaction overnight at room temperature.
-
Wash the organic layer three times with 10% hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Biphenyl | [1] |
| Reagents | tert-Butyl chloride, Anhydrous FeCl₃ | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Time | Overnight | [1] |
| Yield | High | [1] |
| Purity | >98% after recrystallization |
Synthesis Workflow
Caption: Friedel-Crafts synthesis of this compound.
Preparation and Application of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB)
This compound is a precursor to Lithium 4,4'-di-tert-butylbiphenylide (LiDBB), a potent single-electron transfer reagent used as a powerful reductant.[2]
Protocol for LiDBB Preparation (0.5 M Solution in THF)
Materials:
-
This compound (13.32 g, 50 mmol)
-
Lithium metal (dispersion or wire, 0.35 g, 50 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add this compound to anhydrous THF in a flame-dried flask.
-
Add lithium metal to the stirred solution at room temperature.
-
The solution will turn a deep green or blue color, indicating the formation of the radical anion.
-
Stir the mixture for 2-4 hours at room temperature to ensure complete formation of LiDBB.
-
The resulting solution is ready for use.
Application: Reductive Opening of Azetidines for Chiral Amine Synthesis
Chiral amines are critical intermediates in many pharmaceuticals. LiDBB can be used for the reductive ring-opening of substituted azetidines to generate valuable chiral amine precursors.[2]
General Protocol:
-
Prepare a solution of the N-substituted azetidine in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the freshly prepared LiDBB solution (2.2 equivalents) to the azetidine solution.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quench the reaction with a suitable electrophile (e.g., an alkyl halide) or a proton source (e.g., methanol).
-
Allow the reaction to warm to room temperature and perform a standard aqueous work-up.
-
Purify the resulting amine by column chromatography.
Quantitative Data for LiDBB Application
| Application | Substrate | Product | Yield | Reference |
| Reductive Opening | N-Phenylazetidine | 3,N-Dilithioalkylamine intermediate | High | [2] |
| Synthesis of Homoallylic Amines | Azetidine derivatives | Homoallylic amines | Good to Excellent | [2] |
LiDBB Formation and Application Workflow
Caption: Workflow for LiDBB formation and use in synthesis.
Biphenyl as a Core Structure for Phosphine Ligands
The biphenyl scaffold is central to a class of highly effective phosphine ligands, often referred to as Buchwald ligands. These ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are widely used in pharmaceutical manufacturing. For instance, the synthesis of Valsartan, an angiotensin II receptor blocker, involves a Suzuki-Miyaura coupling where such ligands are crucial.
Synthesis of a 2-(Dialkylphosphino)biphenyl Ligand
This protocol describes the synthesis of a generic 2-(dialkylphosphino)biphenyl ligand, a common structural motif in Buchwald ligands.
Materials:
-
2-Bromobiphenyl
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorodicyclohexylphosphine or Chlorodi-tert-butylphosphine
-
Copper(I) chloride (catalyst)
Procedure:
-
Prepare a Grignard reagent from 2-bromobiphenyl and magnesium in anhydrous THF.
-
In a separate flask, under an inert atmosphere, add the chlorodialkylphosphine and a catalytic amount of copper(I) chloride to anhydrous THF.
-
Slowly add the prepared Grignard reagent to the chlorophosphine solution at room temperature.
-
After the addition, reflux the reaction mixture for 2-4 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., toluene or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ligand by recrystallization or column chromatography.
Quantitative Data for Ligand Synthesis
| Ligand Type | Starting Material | Reagent | Yield | Reference |
| 2-(Di-tert-butylphosphino)biphenyl | 2-Bromobiphenyl | Di-tert-butylphosphine chloride | 95.7% | [3] |
| Functionalized Biphenyl Phosphines | Arylmagnesium halides | Chlorodialkylphosphine | High | [4] |
Logical Relationship in Pharmaceutical Synthesis
Caption: Role of biphenyl-based ligands in drug synthesis.
References
Troubleshooting & Optimization
Side reactions in Friedel-Crafts synthesis of 4,4'-di-tert-Butylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 4,4'-di-tert-butylbiphenyl.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields in the Friedel-Crafts synthesis of this compound can stem from several factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., anhydrous ferric chloride or aluminum chloride) is highly sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, properly stored Lewis acid catalysts. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
-
-
Insufficient Catalyst: While the catalyst is regenerated, it can be complexed by the product, effectively removing it from the reaction.
-
Solution: While catalytic amounts are theoretically sufficient, using a slightly higher catalyst loading might be necessary. However, be cautious as excess catalyst, especially aluminum chloride, can promote side reactions.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction is refluxed for the recommended time, typically around one hour.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: I'm observing multiple products in my crude reaction mixture by TLC or GC-MS. What are these side products and how can I minimize them?
A2: The most common side reactions in the Friedel-Crafts alkylation of biphenyl are polyalkylation and the formation of isomers.
-
Polyalkylation: The initial product, 4-tert-butylbiphenyl, is more reactive than biphenyl itself, leading to the formation of di-, and even tri-tert-butylated products. The desired this compound is a product of polyalkylation. However, further alkylation can occur.
-
Isomer Formation: While the para position is sterically and electronically favored, some substitution can occur at the ortho and meta positions, leading to isomers such as 3,4'-di-tert-butylbiphenyl.
To minimize unwanted side products:
-
Control Stoichiometry: Use a controlled molar ratio of tert-butyl chloride to biphenyl. An excess of the alkylating agent will favor polyalkylation. A typical ratio is approximately 3 moles of tert-butyl chloride per mole of biphenyl to favor the di-substituted product.[1]
-
Choice of Catalyst: Anhydrous aluminum chloride is a very strong Lewis acid and can lead to a mixture of products.[2] Anhydrous ferric chloride is a milder catalyst and often provides better selectivity for the desired this compound.[2][3]
-
Reaction Temperature: Running the reaction at a controlled temperature (e.g., during the initial addition of the catalyst) before refluxing can help manage the reaction rate and potentially improve selectivity.
Q3: How can I effectively purify the crude product to obtain pure this compound?
A3: Recrystallization is a common and effective method for purifying the crude product.
-
Procedure: The crude product, which is often a solid, can be recrystallized from a suitable solvent like 95% ethanol.[1][4] The desired this compound is less soluble in the cold solvent than the mono-alkylated and other isomeric byproducts.
-
Alternative: For very impure samples, column chromatography can be employed for purification.[4]
Data Presentation
The following table summarizes the expected product distribution in the Friedel-Crafts synthesis of this compound. Please note that the exact percentages can vary based on specific reaction conditions.
| Compound | Typical Distribution | Factors Influencing Distribution |
| This compound (Desired) | Major Product | Favored due to the directing effect of the first tert-butyl group and steric hindrance at the ortho positions. Using a milder catalyst like FeCl₃ can enhance selectivity. |
| 4-tert-Butylbiphenyl | Minor Byproduct | An intermediate in the reaction. Its presence in the final product indicates incomplete reaction or can be favored by using a substoichiometric amount of the alkylating agent. |
| Isomeric di-tert-Butylbiphenyls | Trace Amounts | Includes isomers like 3,4'- and 3,3'-di-tert-butylbiphenyl. Their formation is generally low due to steric hindrance and the electronic preference for para-substitution. A highly active catalyst might increase their formation. |
| Poly-tert-butylated Biphenyls | Trace Amounts | Products with more than two tert-butyl groups. More likely to form with a large excess of the alkylating agent and a highly active catalyst. |
Experimental Protocols
Synthesis of this compound using Ferric Chloride[1]
Materials:
-
Biphenyl
-
tert-Butyl chloride
-
Anhydrous ferric chloride (FeCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Anhydrous calcium chloride (CaCl₂)
-
95% Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl (e.g., 5 g) in dry dichloromethane.
-
Add tert-butyl chloride (e.g., 3 molar equivalents).
-
Carefully add a catalytic amount of anhydrous ferric chloride (e.g., 0.2 g). A gas trap should be used to capture the evolved HCl gas.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After cooling, transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% hydrochloric acid and water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the solution and remove the dichloromethane using a rotary evaporator.
-
Recrystallize the crude solid product from 95% ethanol to obtain pure this compound.
Visualizations
Reaction Pathway and Side Reactions
References
Technical Support Center: Purification of 4,4'-di-tert-Butylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-di-tert-butylbiphenyl from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when synthesizing this compound via Friedel-Crafts alkylation?
A1: The primary impurities in a Friedel-Crafts alkylation of biphenyl include:
-
Unreacted Biphenyl: Incomplete reaction can leave starting material in your crude product.
-
Mono-alkylated Product (4-tert-butylbiphenyl): Incomplete second alkylation leads to this byproduct.
-
Other Isomers: Small amounts of other isomers may form depending on the reaction conditions.
-
Catalyst Residue: Traces of the Lewis acid catalyst (e.g., ferric chloride) can remain, often imparting a yellow color to the product.[1]
Q2: My purified this compound is yellow. What causes this and how can I fix it?
A2: A yellow color in the final product is typically due to trace amounts of hydrated ferric chloride or other catalyst residues.[1] This can often be removed by passing a hexane solution of your product through a small plug of basic alumina or silica gel.[1]
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is reported in the range of 124-130°C.[2][3] A sharp melting point within this range is a good indicator of high purity.
Q4: What are the typical impurities if I synthesize this compound using a Suzuki-Miyaura coupling reaction?
A4: For a Suzuki coupling approach, common impurities can include:
-
Unreacted Starting Materials: Such as the aryl halide and the boronic acid or ester.
-
Homocoupling Products: Formation of biphenyl from the coupling of two aryl halide molecules or two boronic acid molecules.
-
Palladium Catalyst Residues: Traces of the palladium catalyst and ligands used in the reaction.
-
Byproducts from the Base: Salts formed from the base used in the reaction.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not saturated. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure product.- If that fails, evaporate some of the solvent to increase the concentration and allow it to cool again. |
| Product "oils out" instead of crystallizing. | - The melting point of the impure product is lower than the boiling point of the solvent, causing it to melt before it dissolves.- The solution is cooling too quickly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different recrystallization solvent or a mixed solvent system. For example, dissolve the compound in a minimum of hot ethanol and add water dropwise until the solution becomes cloudy, then add a few drops of ethanol to clarify and cool slowly. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization occurred during a hot filtration step. | - Ensure the minimum amount of hot solvent is used for dissolution.- Cool the crystallization mixture in an ice bath for at least 30 minutes to maximize crystal formation.- Always wash the collected crystals with a minimal amount of ice-cold solvent.- If performing hot filtration, pre-heat the funnel and receiving flask. |
| Crystals are still impure after recrystallization (checked by TLC or melting point). | - The chosen solvent is not effective at separating the desired product from a specific impurity.- The solution cooled too quickly, trapping impurities within the crystal lattice. | - Perform a second recrystallization, potentially with a different solvent system.- Allow the solution to cool as slowly as possible to promote the formation of purer crystals.- Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of spots on the column. | - The solvent system (eluent) is too polar, causing all compounds to elute too quickly.- The solvent system is not polar enough, resulting in all compounds staying at the top of the column.- The column was not packed properly, leading to channeling. | - Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product.- Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a gradient elution. |
| The desired product co-elutes with an impurity. | - The polarity of the product and the impurity are very similar in the chosen solvent system. | - Try a different solvent system. Sometimes switching one of the eluent components (e.g., using toluene instead of hexane) can alter the selectivity.- Use a different stationary phase. If using silica gel, consider alumina, or vice-versa. |
| Low recovery of the product from the column. | - The product is highly adsorbed to the stationary phase and is not eluting.- The column was run too quickly, leading to broad bands and mixing of fractions. | - Gradually increase the polarity of the eluent to ensure all the product is eluted.- Control the flow rate of the eluent to maintain sharp bands. Monitor the elution with TLC to ensure all the product is collected. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is suitable for purifying crude this compound that is relatively free of impurities with similar solubility profiles.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to fully dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the filter, then transfer them to a watch glass to air dry.
-
Analysis: Determine the yield and check the purity by measuring the melting point.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from less polar impurities like biphenyl and more polar impurities like mono-alkylated products.
-
TLC Analysis: Analyze the crude reaction mixture by TLC to determine an appropriate solvent system. A good starting point for elution is pure hexane, as this compound is relatively non-polar.
-
Column Packing: Pack a glass column with silica gel using the "wet slurry" method with hexane. Ensure the silica gel bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane or dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.
-
Elution:
-
Begin eluting with pure hexane. Unreacted biphenyl, being the least polar, should elute first.
-
Gradually increase the solvent polarity by adding a small percentage of a more polar solvent like dichloromethane or ethyl acetate to the hexane. This can be done in a stepwise or continuous gradient. For example, switch from 100% hexane to 99:1 hexane:dichloromethane, then 98:2, and so on.
-
The desired this compound will elute after the biphenyl. The mono-alkylated product, being more polar, will elute later.
-
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization problems.
References
Technical Support Center: Recrystallization of 4,4'-di-tert-Butylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4,4'-di-tert-Butylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: The most commonly cited solvent for the recrystallization of this compound is 95% ethanol.[1][2] This solvent system is effective because the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, which is the ideal characteristic for a recrystallization solvent.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is a crystalline powder, often appearing as a white to pale yellow or orange-yellow solid. The melting point of the purified compound is consistently reported to be in the range of 126°C to 129°C.[2][3][4][5] A sharp melting point within this range is a good indicator of high purity.
Q3: My final product has a yellowish tint. How can this be removed?
A3: A persistent yellow color in the recrystallized product can be due to trace impurities, possibly hydrated ferric chloride if it was used as a catalyst in the synthesis.[2] One documented method to remove this coloration is to dissolve the product in hexane and pass the solution through a column of activated basic alumina.[2]
Q4: What are the common impurities I might encounter?
A4: Common impurities in crude this compound, particularly from its synthesis via Friedel-Crafts alkylation of biphenyl, can include:
-
Isomeric Biphenyls: Such as 2,4'-di-tert-butylbiphenyl or 2,2'-di-tert-butylbiphenyl, which may form as byproducts.
-
Unreacted Starting Materials: Residual biphenyl may be present.
-
Mono-alkylated Product: 4-tert-butylbiphenyl could be an intermediate that was not fully reacted.
-
Catalyst Residues: Traces of the Lewis acid catalyst (e.g., ferric chloride) may remain.
Recrystallization is generally effective at removing these types of impurities.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[7][8] 2. Supersaturation: The solution is clear and no nucleation has occurred.[7] 3. The solution cooled too rapidly. | 1. Reduce solvent volume: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[9] 2. Induce crystallization: a. Scratch the inside of the flask with a glass rod at the surface of the solution.[7] b. Add a seed crystal of pure this compound. 3. Cool the solution slowly to room temperature before placing it in an ice bath. |
| The compound "oils out" instead of crystallizing. | 1. High impurity level: Significant amounts of impurities can lower the melting point of the mixture.[9] 2. Solution is too concentrated: The compound is coming out of solution at a temperature above its melting point.[10] 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[9][11] 2. Use a mixed solvent system: Dissolve the compound in a good solvent (like ethanol) and add a poor solvent (like water) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[11] |
| Low yield of recrystallized product. | 1. Too much solvent was used: A significant portion of the product remains in the mother liquor.[8][11] 2. Incomplete crystallization: The solution was not cooled sufficiently.[11] 3. Premature crystallization: Crystals formed during a hot filtration step. 4. Washing with warm solvent: The collected crystals were washed with solvent that was not ice-cold, causing some of the product to dissolve.[11] | 1. Use the minimum amount of hot solvent necessary to dissolve the crude material.[11] 2. Ensure adequate cooling: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[11] 3. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. [8] |
| Crystals are very small or needle-like. | 1. Rapid cooling: The solution was cooled too quickly, leading to rapid precipitation.[10] 2. High supersaturation: The solution was too concentrated. | 1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[10] 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. |
Data Presentation
| Solvent System | Suitability for Recrystallization | Remarks |
| 95% Ethanol | Excellent | High solubility when hot, low solubility when cold. The most commonly recommended solvent.[1][2] |
| Ethanol/Water | Very Good | A versatile mixed solvent system. Water acts as an anti-solvent to induce crystallization from an ethanolic solution.[6] |
| Hexane | Good (for color removal) | The compound is soluble in hexane. A hexane solution can be passed through alumina to remove colored impurities.[2] May be suitable as part of a mixed solvent system for recrystallization. |
| Dioxane | Soluble | The compound is noted to be soluble in dioxane, but its suitability for recrystallization (i.e., low solubility when cold) is not specified.[4] |
Experimental Protocols
Single-Solvent Recrystallization of this compound from 95% Ethanol
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of 95% ethanol.
-
Gently heat the mixture on a hot plate or in a water bath while swirling.
-
Continue to add small portions of hot 95% ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a high recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a moderate temperature can be used.
-
-
Analysis:
-
Determine the yield and measure the melting point of the purified crystals. A sharp melting point between 126-129°C indicates a high degree of purity.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationships for troubleshooting common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. ivypanda.com [ivypanda.com]
- 10. researchgate.net [researchgate.net]
- 11. The solubility of polychlorinated biphenyls in water/alcohol mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
Technical Support Center: Lithium Di-tert-butylbiphenylide (LiDBB) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of Lithium Di-tert-butylbiphenylide (LiDBB) solutions.
Troubleshooting Guide
Issue 1: The LiDBB solution is not forming (the characteristic deep green/blue-green color does not appear).
Possible Causes and Solutions:
-
Poor Quality of THF: The solvent is critical. Traces of water, oxygen, or stabilizers in the THF can quench the radical anion.[1]
-
Solution: Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) before use.[2]
-
-
Inactive Lithium Metal: The surface of the lithium metal may be passivated.
-
Solution: Use fresh lithium. Before use, slice the lithium pellets or ribbon to expose a fresh, unoxidized surface.[1]
-
-
Impure 4,4'-di-tert-butylbiphenyl (DBB): Impurities in the DBB can interfere with the reaction.
-
Solution: Use high-purity DBB. If necessary, recrystallize the DBB before use.
-
Issue 2: The deep green color of the LiDBB solution fades prematurely.
Possible Causes and Solutions:
-
Decomposition at Room Temperature: LiDBB solutions are unstable at room temperature (20°C) and can become unusable in less than a day due to the formation of various side products.[3][4] The fading of the green color indicates the consumption of the LiDBB radical anion.[3][4]
-
Reaction with Air or Moisture: Accidental introduction of air or moisture will rapidly quench the LiDBB.
Issue 3: The LiDBB solution has turned a reddish-brown color.
Possible Cause and Solution:
-
Complete Decomposition: A reddish-brown color indicates that the LiDBB has likely fully decomposed.[3]
-
Solution: The solution is no longer active and should be safely quenched and discarded. Prepare a fresh solution.
-
Issue 4: The reaction with LiDBB gives low yields or unexpected side products.
Possible Causes and Solutions:
-
Degraded LiDBB Solution: Using a partially decomposed LiDBB solution can lead to the formation of interfering byproducts, such as vinyllithium, which can react with your substrate.[3]
-
Solution: Use freshly prepared LiDBB or a solution that has been properly stored at low temperatures.
-
-
Incorrect Stoichiometry: An inaccurate determination of the LiDBB concentration will lead to incorrect stoichiometry in your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a freshly prepared, active LiDBB solution? A1: A freshly prepared and active LiDBB solution should have a characteristic deep green or blue-green color.[3]
Q2: How long can I store a LiDBB solution? A2: The stability of a LiDBB solution is highly dependent on the storage temperature.
-
At 20°C, it is unstable and should be used within a day.[3][5]
-
At -25°C, under an argon atmosphere, the solution can be stored for more than 37 weeks.[4][5][6][7]
Q3: What solvent should I use to prepare LiDBB? A3: Tetrahydrofuran (THF) is the standard solvent for preparing LiDBB solutions.[5][6][7] It is crucial that the THF is anhydrous.[2]
Q4: Does the concentration of the LiDBB solution affect its stability? A4: While the primary factor for stability is temperature, very concentrated solutions (above 0.4 M) may solidify when cooled to -78°C.[2]
Q5: What are the primary decomposition products of LiDBB in THF at room temperature? A5: At 20°C, LiDBB reacts with THF, leading to the formation of ethene. This ethene can then react further to produce byproducts like vinyllithium.[3][8]
Data Presentation
Table 1: Stability of LiDBB Solutions in THF
| Temperature | Concentration | Atmosphere | Duration of Stability | Reference |
| 20°C | Not specified | Not specified | Unusable in less than a day | [3][4] |
| 0°C | 0.36 M - 0.82 M | Argon | Over 1 week | [5][6][7] |
| -25°C | Not specified | Argon | Over 37 weeks | [4][5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a ~0.4 M LiDBB Solution
Materials:
-
This compound (DBB)
-
Lithium metal (ribbon or pellets)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask, magnetic stirrer, gas inlet, and thermometer
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar under a flow of dry argon.
-
Allow the flask to cool to room temperature under argon.
-
Add this compound (DBB) to the flask.
-
Add anhydrous THF to the flask to dissolve the DBB.
-
Cut fresh pieces of lithium metal and add them to the stirred DBB solution at room temperature.
-
Once the characteristic dark blue-green color appears, immerse the flask in an ice-water bath to maintain a temperature of 0°C.[2]
-
Continue to stir the solution vigorously at 0°C for approximately 4 hours to ensure complete formation.[2]
-
The solution is now ready for use or can be stored under an inert atmosphere at low temperatures.
Protocol 2: Titration of LiDBB Solution with Thioanisole
Materials:
-
Prepared LiDBB solution
-
Anhydrous THF
-
Thioanisole (freshly distilled)
-
Dry syringes and needles
-
Dry flask
Procedure:
-
To a dry, argon-flushed flask, add a known volume of the LiDBB solution via syringe.
-
Cool the solution to 0°C in an ice bath.
-
Add a known concentration of thioanisole in anhydrous THF dropwise via syringe to the stirred LiDBB solution.
-
The endpoint of the titration is indicated by a color change from deep green to a reddish-brown or the disappearance of the green color.
-
Calculate the molarity of the LiDBB solution based on the volume of thioanisole solution required to reach the endpoint.
Visualizations
Caption: Troubleshooting Decision Tree for LiDBB Solutions.
Caption: LiDBB Solution Storage and Stability Workflow.
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]
- 7. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Technical Support Center: Decomposition Pathways of LiDBB in THF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium di-tert-butylbiphenylide (LiDBB) in tetrahydrofuran (THF). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My LiDBB solution is not forming. The characteristic deep green-blue color is absent or very faint. What are the possible causes and solutions?
A1: The lack of the intense green-blue color, indicative of the LiDBB radical anion, is a common issue that can usually be attributed to one of the following:
-
Poor Quality of Lithium: The surface of the lithium metal may be passivated with oxides or nitrides, preventing the electron transfer to 4,4'-di-tert-butylbiphenyl (DBB).
-
Solution: Use fresh lithium wire or rod. Before use, clean the lithium by scraping off the outer layer or by cutting it into small pieces to expose a fresh surface.[1] Using a larger excess of freshly cut lithium can also be beneficial.
-
-
Wet or Impure THF: LiDBB is highly sensitive to moisture and other electrophilic impurities in the solvent.
-
Solution: Ensure your THF is rigorously dried and deoxygenated. The best practice is to distill THF from a suitable drying agent, such as sodium/benzophenone, immediately before use.[1] Using a fresh bottle of anhydrous THF from a commercial supplier is an alternative, but results can be variable.[1]
-
-
Impure DBB: Impurities in the DBB can quench the radical anion as it forms.
-
Solution: Use high-purity DBB. If necessary, recrystallize the DBB before use.
-
-
Insufficient Stirring: Inadequate mixing can lead to localized reactions and prevent the complete formation of the LiDBB solution.
-
Solution: Ensure vigorous stirring to maintain good contact between the lithium metal, DBB, and THF.
-
Q2: My LiDBB solution, which was initially deep green, has turned a reddish-brown color. What does this indicate?
A2: A color change from deep green-blue to reddish-brown indicates that the LiDBB has decomposed.[2] This decomposition is often accompanied by the consumption of the lithium metal in the solution.[2] The reddish-brown color is due to the formation of various decomposition byproducts.[2]
Q3: I am observing low yields or a complex mixture of products in my reaction with LiDBB. Could decomposition of the LiDBB be the cause?
A3: Yes, the decomposition of LiDBB can significantly impact your reaction's outcome. The decomposition products, such as vinyllithium and various alkyllithium species, are themselves reactive and can interfere with the desired transformation, leading to side products and reduced yields.[3]
Troubleshooting Guide
Issue 1: Rapid Fading of the Green-Blue Color of LiDBB Solution
-
Symptom: The characteristic deep green-blue color of the LiDBB solution disappears much faster than expected, even at low temperatures.
-
Possible Cause: This is a strong indicator of the presence of electrophilic impurities, such as water, oxygen, or peroxides in your reaction setup.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure your THF is freshly distilled from a drying agent like sodium/benzophenone. Peroxides in THF can be particularly problematic and should be removed.[4]
-
Inert Atmosphere: Verify that your reaction is performed under a strict inert atmosphere (argon or nitrogen). Check for any leaks in your apparatus.
-
Glassware: Flame-dry all glassware under vacuum immediately before use to remove any adsorbed moisture.
-
Substrate Purity: Ensure your substrate and any other reagents are free from acidic protons or other electrophilic functional groups that could be quenched by LiDBB.
-
Issue 2: Inconsistent Results with Stored LiDBB Solutions
-
Symptom: Reactions performed with a stored LiDBB solution give variable and often lower yields compared to freshly prepared solutions.
-
Possible Cause: The stability of LiDBB in THF is highly dependent on temperature.[3][5] At higher temperatures, decomposition occurs more rapidly, leading to a decrease in the effective concentration of LiDBB and an increase in interfering byproducts.[3]
-
Troubleshooting Steps:
-
Storage Temperature: Store LiDBB solutions at 0°C for short-term use (up to a week) or at -25°C for long-term storage (up to 37 weeks).[3][5][6][7][8]
-
Titration: Before each use of a stored solution, it is advisable to determine its molarity by titration to accurately gauge the amount of active reagent.[2]
-
Visual Inspection: Always visually inspect the solution before use. A significant color change from the initial deep green-blue is a sign of decomposition.
-
Decomposition Pathways of LiDBB in THF
The decomposition of LiDBB in THF is primarily driven by the reduction of the THF solvent. This process is significantly accelerated at higher temperatures.[3][5]
Key Decomposition Pathways at 20°C
At room temperature (20°C), LiDBB solutions in THF undergo several decomposition pathways, leading to the consumption of lithium metal and the formation of various side products.[3][5][6] The generation of ethene is a crucial aspect of this decomposition process, as it participates in subsequent reactions.[3][5][6]
The primary decomposition pathways are initiated by the reduction of THF by LiDBB. This can proceed through two main routes, both of which ultimately lead to the formation of ethene and other reactive species. The generated ethene can then react further with LiDBB or other alkyllithium intermediates.
Quantitative Data on LiDBB Stability
The stability of LiDBB solutions in THF is highly dependent on the storage temperature. The following table summarizes the rate of lithium consumption, which is an indicator of the overall decomposition rate.[3][6]
| Concentration (Nominal) | Temperature (°C) | Lithium Consumption Rate (equiv. of Li per day) | Stability |
| 0.4 M | 20 | ~1.02 | Unstable, significant decomposition within a day[6] |
| 0.36 M | 0 | ~0.030 | Stable for over a week[3][5][6] |
| 0.82 M | 0 | ~0.041 | Stable for over a week[6] |
| 0.4 M | -25 | Very low | Stable for over 37 weeks[3][5][6][7][8] |
Experimental Protocols
Preparation of a 0.4 M LiDBB Solution [6][7]
This protocol is a representative example for the preparation of a LiDBB solution.
Titration of LiDBB Solution with Thioanisole [2][6]
Determining the exact molarity of your LiDBB solution is crucial for stoichiometric control in your reactions.
References
- 1. reddit.com [reddit.com]
- 2. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]
- 3. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]
- 6. escholarship.org [escholarship.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LiDBB Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lithium di-tert-butylbiphenylide (LiDBB).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formation of LiDBB.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow formation of the characteristic dark green/blue color. | 1. Poor quality of lithium metal: The surface of the lithium metal may be passivated with oxides or nitrides.[1] 2. Impurities in the solvent: Tetrahydrofuran (THF) may contain water, oxygen, or stabilizers that can quench the reaction.[1] 3. Low-quality 4,4'-di-tert-butylbiphenyl (DBB). | 1. Clean the lithium metal: Scrape the surface of the lithium ribbon or wire to expose a fresh surface before adding it to the reaction.[2] If using lithium pellets, consider slicing them to expose a fresh surface.[1] 2. Use anhydrous THF: Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove water and peroxides.[2] 3. Use pure DBB: Ensure the DBB is of high purity. |
| The dark green/blue color of LiDBB fades quickly or turns to a reddish-brown color. | 1. Decomposition at elevated temperatures: LiDBB is known to be unstable at room temperature (20°C) and undergoes various decomposition pathways.[3][4][5][6] 2. Reaction with THF: The LiDBB radical anion can react with the THF solvent, especially at higher temperatures.[3][6] | 1. Maintain low temperature: Prepare and use the LiDBB solution at 0°C. For prolonged storage, keep the solution at -25°C under an inert atmosphere.[3][4][5] 2. Use the reagent promptly: For reactions at 0°C, it is best to use the freshly prepared LiDBB solution. |
| The LiDBB solution solidifies at low temperatures. | High concentration of LiDBB: Solutions with a concentration significantly above 0.4 M may solidify at temperatures like -78°C.[2] | Adjust the concentration: Prepare LiDBB solutions with a nominal concentration of around 0.4 M if they are to be used at very low temperatures.[2] |
| Low yield of the desired product when using the prepared LiDBB. | 1. Inaccurate concentration of the LiDBB solution: The actual concentration may be lower than the nominal concentration. 2. Degradation of the LiDBB solution: The solution may have decomposed due to improper storage or handling. | 1. Titrate the LiDBB solution: Determine the exact molarity of the LiDBB solution before use. A titration method using thioanisole has been described.[6][7] 2. Use freshly prepared or properly stored LiDBB: For optimal results, use a freshly prepared solution or one that has been stored at -25°C.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the visual indicator of successful LiDBB formation?
A1: The successful formation of LiDBB is indicated by the appearance of a characteristic deep dark green or blue-green color in the reaction mixture.[2][8] This color is due to the formation of the DBB radical anion.
Q2: What is the optimal temperature for the preparation and storage of LiDBB?
A2: For preparation, a temperature of 0°C is recommended, with the reaction typically taking 4-5 hours.[2][8][9] LiDBB solutions are stable for over a week at 0°C.[3][4][5] For long-term storage (up to 37 weeks), it is best to keep the solution under an inert atmosphere (e.g., argon) at -25°C.[3][4][5] At 20°C, LiDBB solutions decompose more rapidly.[3][4][5][6]
Q3: What solvent should be used for LiDBB formation?
A3: Anhydrous tetrahydrofuran (THF) is the standard solvent for the preparation of LiDBB.[3][8][9] It is crucial that the THF is free of water and peroxides.
Q4: Can LiDBB be used in catalytic amounts?
A4: Yes, in certain reactions, a catalytic amount of this compound (DTBB, another name for DBB) can be used with an excess of lithium powder.[10]
Q5: What are the primary decomposition pathways for LiDBB?
A5: At elevated temperatures (e.g., 20°C), LiDBB can react with THF, leading to the formation of side products.[3][6] This decomposition involves the uptake of more lithium metal.[3][4][5]
Quantitative Data: Stability of LiDBB Solutions in THF
| Temperature | Nominal Concentration | Stability | Lithium Uptake Rate | Reference |
| 0°C | 0.36 M | Stable for over a week | 0.030 equiv of lithium per day | [6] |
| 0°C | 0.82 M | Stable for over a week | 0.041 equiv of lithium per day | [6] |
| 20°C | 1.0 M | Undergoes decomposition | 1.02 equiv of lithium per day | [6] |
| -25°C | Not specified | Stable for over 37 weeks | Minimal decomposition | [3][5] |
Experimental Protocol: Preparation of a 0.4 M LiDBB Solution in THF
This protocol is based on established procedures for the synthesis of LiDBB.[2][9]
Materials:
-
This compound (DBB)
-
Lithium metal (ribbon or wire)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas (or other inert gas)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Gas inlet
-
Septa
-
Syringes and needles
Procedure:
-
Setup: Assemble the oven-dried three-necked flask with a magnetic stir bar, a gas inlet, and a septum. Flame-dry the flask under a stream of inert gas (argon) and allow it to cool to room temperature.
-
Addition of Reagents:
-
Under a positive pressure of argon, add this compound (1.0 eq) to the flask.
-
Add anhydrous THF via a syringe.
-
Clean the lithium metal (10 eq) by scraping its surface and cut it into small pieces. Add the lithium pieces to the stirred solution.
-
-
Reaction:
-
The solution should begin to turn a dark green/blue color.
-
Cool the flask to 0°C using an ice bath.
-
Stir the mixture vigorously at 0°C for 4-5 hours. The color should deepen during this time.
-
-
Completion and Use: After the reaction time, the LiDBB solution is ready for use. The nominal concentration will be approximately 0.4 M.
Visualizations
Caption: Experimental workflow for the formation of LiDBB.
Caption: Troubleshooting decision tree for LiDBB formation.
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]
- 5. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Lithium p,p'-di-tert-butylbiphenyl synthesis - chemicalbook [chemicalbook.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Lithium [organic-chemistry.org]
Technical Support Center: Quenching Procedures for Reactions with LiDBB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for quenching reactions involving Lithium Di-tert-butylbiphenylide (LiDBB). The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and effective experimental workups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quenching of LiDBB reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Exothermic Reaction Upon Quenching | 1. Quenching agent is too reactive (e.g., direct addition of water to a concentration of unreacted LiDBB).[1] 2. Reaction mixture was not sufficiently cooled prior to quenching.[2] 3. Aged LiDBB solution was used, which may contain highly reactive decomposition byproducts like lithium hydride.[3] | 1. Use a less reactive quenching agent initially, such as isopropanol or ethanol, before adding more reactive agents like methanol or water in a stepwise manner.[4] 2. Ensure the reaction mixture is cooled to 0°C or below in an ice-water or dry ice/acetone bath before and during the slow, dropwise addition of the quencher.[2] 3. Be aware that aged LiDBB solutions may produce gas upon quenching with water due to the presence of lithium hydride.[3] Proceed with extreme caution and ensure adequate ventilation. |
| Persistent Dark Green/Blue Color After Quenching | 1. Insufficient amount of quenching agent was added to neutralize all of the unreacted LiDBB. 2. Inefficient mixing of the quenching agent with the reaction mixture. | 1. Continue the slow, dropwise addition of the quenching agent until the characteristic dark color of the LiDBB radical anion disappears, indicating the reaction is complete.[5] The solution typically turns reddish-brown or yellow.[5] 2. Ensure vigorous stirring of the reaction mixture during quenching to promote efficient mixing. |
| Formation of an Unfilterable Slurry or Emulsion During Workup | 1. Formation of insoluble lithium salts or other byproducts.[5] 2. The solvent system used for quenching and extraction is not optimal for phase separation. | 1. After quenching, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove fine solids. 2. If an emulsion forms during aqueous extraction, add brine (saturated aqueous NaCl solution) to help break the emulsion and improve phase separation. |
| Low Product Yield After Workup | 1. Product degradation by the quenching agent. 2. Incomplete extraction of the product from the aqueous layer. 3. Adsorption of the product onto solid byproducts. | 1. Choose a quenching agent that is compatible with the desired product. A milder quencher like saturated aqueous ammonium chloride may be preferable to water or strong acids. 2. Perform multiple extractions (2-3 times) of the aqueous layer with an appropriate organic solvent to ensure complete recovery of the product.[2] 3. If a precipitate is filtered off, wash it thoroughly with the extraction solvent to recover any adsorbed product. |
| Unexpected Side Products in the Final Material | 1. Reaction of the product or intermediates with the quenching agent. 2. Side reactions caused by decomposition products of LiDBB in aged solutions.[3] | 1. Consider using a non-protic quenching agent if the product is sensitive to protons. 2. Use freshly prepared or properly stored LiDBB solutions to minimize the impact of decomposition products. LiDBB solutions are stable for over a week at 0°C and for more than 37 weeks when stored at -25°C under argon.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What is the visual endpoint for a LiDBB reaction quench?
A1: The reaction mixture containing LiDBB will have a characteristic dark green or deep blue color. The quenching is considered complete when this color dissipates, and the solution becomes a reddish-brown or yellow color.[5][7] This indicates that the LiDBB radical anion has been consumed.
Q2: What are the standard quenching agents for LiDBB reactions?
A2: Common quenching agents include saturated aqueous ammonium chloride (NH₄Cl), water, methanol, and isopropanol.[4][5] The choice of quencher depends on the reactivity of the remaining organometallic species and the sensitivity of the desired product.
Q3: Why is a stepwise addition of quenching agents recommended?
A3: A stepwise approach, starting with a less reactive quencher like isopropanol and gradually moving to more reactive ones like methanol and then water, is a crucial safety measure.[4] This allows for better control of the highly exothermic quenching process, preventing a dangerous temperature increase and potential splashing of the reactive mixture.[1]
Q4: How should I handle the workup after quenching my LiDBB reaction?
A4: A typical aqueous workup is performed after quenching.[2] This involves:
-
Diluting the reaction mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Washing the organic layer with water or brine to remove inorganic salts.
-
Separating the organic layer and extracting the aqueous layer multiple times with the organic solvent to maximize product recovery.[2]
-
Drying the combined organic layers over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtering to remove the drying agent.
-
Concentrating the filtrate under reduced pressure to isolate the crude product.
Q5: What should I do if a solid precipitate forms during quenching?
A5: The formation of a slurry or precipitate is not uncommon.[5] After the quenching is complete, the solid can be removed by filtration, often through a pad of Celite to handle fine particles. The filtered solid should be washed with the organic solvent used for extraction to ensure any adsorbed product is recovered.
Experimental Protocols
Protocol 1: General Stepwise Quenching of a LiDBB Reaction
This protocol is a general guideline and should be adapted based on the specific scale and nature of the reaction.
-
Cooling: Upon completion of the reaction, cool the reaction vessel to 0°C using an ice-water bath. Ensure the mixture is being stirred vigorously.
-
Initial Quench (Less Reactive Alcohol): Slowly add isopropanol dropwise via a syringe or addition funnel. Monitor the temperature of the reaction mixture and the rate of any gas evolution. Continue the addition until the initial vigorous reaction subsides.
-
Secondary Quench (More Reactive Alcohol): After the reaction with isopropanol has moderated, begin the slow, dropwise addition of methanol.
-
Final Quench (Water or Aqueous Solution): Once the addition of methanol is complete and the reaction is calm, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) until the dark green/blue color of the LiDBB is no longer visible.
-
Aqueous Workup: Proceed with a standard aqueous workup as described in the FAQs.
Protocol 2: Quenching with Saturated Aqueous Ammonium Chloride
This method is often used when a milder quenching agent is desired.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath with vigorous stirring.
-
Quenching: Slowly add saturated aqueous ammonium chloride dropwise. Control the rate of addition to maintain a safe reaction temperature. Continue adding the solution until the characteristic LiDBB color disappears.
-
Aqueous Workup: Proceed with a standard aqueous workup.[2]
Visualizations
Caption: General workflow for quenching LiDBB reactions and subsequent aqueous workup.
Caption: Troubleshooting logic for common issues during LiDBB quenching.
References
Technical Support Center: Removal of 4,4'-di-tert-Butylbiphenyl Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the 4,4'-di-tert-butylbiphenyl byproduct from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problematic byproduct?
A1: this compound is a non-polar organic compound that can form as a byproduct in various reactions, particularly in Friedel-Crafts alkylation reactions involving biphenyl and a tert-butyl source.[1][2] Its removal is often necessary to obtain a pure desired product, as even small amounts of impurities can affect the compound's physical properties and reactivity.[3][4]
Q2: What are the primary methods for removing this compound?
A2: The three main techniques for removing the non-polar this compound byproduct are:
-
Crystallization: This method is effective if your desired product is a solid and has different solubility properties than the byproduct.[3][4][5]
-
Flash Column Chromatography: This is a widely used technique to separate compounds based on their polarity.[1][5][6]
-
Liquid-Liquid Extraction: This can be a rapid method for the bulk removal of the byproduct if there is a significant polarity difference between your product and this compound.[5][7]
Q3: How do I choose the best purification method for my reaction mixture?
A3: The selection of the most suitable purification method depends on several factors, including the scale of your reaction, the physical state of your desired product (solid or oil), and the polarity difference between your product and the this compound byproduct. The logical workflow below can help guide your decision.
Troubleshooting Guides
Crystallization
| Problem | Possible Cause | Solution |
| Low recovery of the desired product. | The chosen solvent is not ideal; the product may be too soluble at low temperatures. | Select a solvent where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8] Consider using a co-solvent system to fine-tune the solubility. |
| Product and byproduct co-crystallize. | The solubility properties of the product and this compound are too similar in the chosen solvent. | Experiment with different solvents or solvent mixtures to maximize the solubility difference. A multi-step crystallization may be necessary. |
| Oiling out instead of crystallization. | The solution is supersaturated, or the cooling rate is too fast. | Ensure the crude material is fully dissolved at the higher temperature. Try a slower cooling rate, and gently scratch the inside of the flask to induce crystallization. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and byproduct. | The solvent system (eluent) is not optimized. | If the product is more polar than this compound, start with a non-polar solvent (e.g., hexane or petroleum ether) to elute the byproduct first, then gradually increase the polarity to elute the product.[6] If the product is also non-polar, a very non-polar eluent system with a shallow gradient will be required. Consider using a different stationary phase, such as alumina or a biphenyl column for enhanced separation of aromatic compounds.[1][9] |
| Byproduct elutes with the product. | The column is overloaded with the crude mixture. | Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 50-100 times the weight of the crude mixture for good separation. |
| Streaking or tailing of spots on TLC. | The sample is not fully dissolved or is interacting strongly with the stationary phase. | Ensure the sample is fully dissolved in a minimal amount of solvent before loading. Adding a small amount of a more polar solvent to the eluent might reduce tailing for polar products. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Byproduct remains in the desired product's layer. | The polarity difference between the product and byproduct is insufficient for a clean separation with the chosen solvents. | This method is most effective when there is a large polarity difference. For instance, if the desired product is soluble in a polar solvent (like water or methanol) and this compound is not. Use a non-polar solvent like hexane or diethyl ether to wash the polar layer containing the product.[5] |
| Emulsion formation at the interface. | The two solvent phases are not separating cleanly. | Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help to break the emulsion. |
Data Presentation
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Crystallization | >98%[5] | Can provide very pure material in a single step; scalable.[1][4] | Yield can be compromised due to solubility losses in the mother liquor; only suitable for solid products.[5] |
| Flash Column Chromatography | 95-99% | Widely applicable to a range of compounds; allows for the separation of components with similar polarities.[5][6] | Can be time-consuming and requires significant amounts of solvent; may be difficult to scale up.[5] |
| Liquid-Liquid Extraction | 80-95% (crude)[5] | A rapid method for bulk removal of byproducts; good for initial cleanup.[5][10] | Often requires a subsequent purification step like chromatography for high purity; relies on a significant polarity difference.[5] |
Experimental Protocols
Crystallization
Objective: To purify a solid product from the less soluble this compound byproduct.
Methodology:
-
Solvent Selection: Choose a solvent in which the desired product is highly soluble at an elevated temperature but sparingly soluble at room temperature. Ethanol is often a suitable choice for the recrystallization of this compound itself, suggesting that a more polar product might be purified from it using a less polar solvent, or a more non-polar product from a more polar solvent.[1][2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude reaction mixture in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the dissolved byproduct.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography
Objective: To separate a product from this compound based on polarity.
Methodology:
-
Adsorbent and Eluent Selection: Silica gel is a common adsorbent.[3][6] The eluent system should be chosen based on the polarity of the desired product relative to the non-polar this compound. A typical starting point for eluting a non-polar compound like this compound is a non-polar solvent like hexane or petroleum ether.[6]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent. The this compound should elute first. Gradually increase the polarity of the eluent to elute the more polar desired product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Liquid-Liquid Extraction
Objective: To perform a bulk separation of a polar product from the non-polar this compound byproduct.
Methodology:
-
Solvent Selection: Choose two immiscible solvents. One should preferentially dissolve the desired product (e.g., a polar solvent), while the other should preferentially dissolve the this compound (a non-polar solvent like hexane or diethyl ether).[5]
-
Dissolution: Dissolve the crude mixture in the solvent that solubilizes the desired product.
-
Extraction: Transfer the solution to a separatory funnel and add the second, immiscible solvent.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release pressure.[10]
-
Separation: Allow the layers to separate.
-
Draining: Drain the lower layer into a clean flask. The layer containing the this compound is then discarded.
-
Repeat: Repeat the extraction of the aqueous layer with fresh portions of the non-polar solvent to ensure complete removal of the byproduct.
-
Isolation: Isolate the desired product from its solvent layer, often by evaporation.
References
- 1. ivypanda.com [ivypanda.com]
- 2. books.rsc.org [books.rsc.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Restek - Blog [restek.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Lithium Di-tert-butylbiphenylide (LiDBB)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of temperature on the stability and reactivity of Lithium di-tert-butylbiphenylide (LiDBB).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for LiDBB solutions?
A1: For optimal stability, LiDBB solutions in THF should be stored at low temperatures. Solutions are stable for over a week at 0°C and for more than 37 weeks when stored under an argon atmosphere at -25°C.[1][2][3][4][5] Storage at room temperature (e.g., 20°C) is not recommended as significant decomposition occurs.[1][2][3][5][6]
Q2: What happens to LiDBB solutions at room temperature?
A2: At 20°C, LiDBB solutions in THF undergo various decomposition pathways.[1][2][3][5] This leads to the consumption of the lithium metal and the formation of various side products.[1][2][3] One of the key decomposition pathways involves the destruction of the THF solvent, a process in which ethene has been identified as an important intermediate.[1][2][3][5] These aged solutions are generally not suitable as a reliable source of the LiDBB reagent.[3]
Q3: How does temperature affect the reactivity of LiDBB?
A3: While specific reactivity studies at various temperatures are highly substrate-dependent, the stability of the reagent itself is a primary concern. Performing reactions at low temperatures (e.g., -78°C to 0°C) is standard practice to minimize reagent decomposition and unwanted side reactions. Using a freshly prepared or properly stored LiDBB solution is crucial for reproducible and high-yielding reactions.
Q4: Can I prepare LiDBB at room temperature?
A4: While the formation of LiDBB can be faster at 20°C compared to 0°C, it is a trade-off with reagent stability.[7] Preparation at room temperature will lead to some concurrent decomposition, which may affect the outcome of sensitive reactions.[5] For most applications, preparation at 0°C is recommended to ensure the quality of the reagent.[6][8]
Troubleshooting Guide
Issue 1: My reaction with LiDBB is sluggish or incomplete, with starting material remaining.
-
Possible Cause 1: Degraded LiDBB Reagent.
-
Troubleshooting: Was the LiDBB solution stored correctly and for how long? Solutions stored at room temperature or for extended periods, even at 0°C, may have a lower effective concentration. Use a freshly prepared solution or one that has been stored at -25°C.
-
-
Possible Cause 2: Insufficient Equivalents of LiDBB.
-
Troubleshooting: The actual concentration of your LiDBB solution may be lower than the nominal concentration due to decomposition. Consider titrating the LiDBB solution prior to use to determine the exact molarity.
-
-
Possible Cause 3: Reaction Temperature is Too Low.
-
Troubleshooting: While low temperatures are crucial for stability, some reactions may require slightly higher temperatures to proceed at a reasonable rate. Cautiously and incrementally increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or in-situ analysis.
-
Issue 2: My reaction is yielding unexpected side products.
-
Possible Cause 1: LiDBB Decomposition Products are Interfering.
-
Possible Cause 2: Reaction Temperature is Too High.
-
Troubleshooting: Elevated temperatures can lead to undesired side reactions of your substrate or product with LiDBB or other species in the reaction mixture. Ensure the reaction is maintained at the optimal low temperature.
-
Data Presentation
Table 1: Stability of LiDBB Solutions in THF at Various Temperatures
| Temperature | Concentration | Stability/Observation | Lithium Consumption Rate (equiv/day) | Reference |
| -25°C | 0.4 M | Stable for over 37 weeks under argon. | Not specified, but minimal. | [1][2][3][4][5] |
| 0°C | 0.4 M | Stable for over a week. | 0.030 | [1][2][3][7] |
| 0°C | 1.0 M | Stable for over a week. | 0.041 | [3][7] |
| 20°C | 0.4 M / 1.0 M | Undergoes various decomposition pathways. | 1.02 (for 1.0 M solution) | [1][2][3][7] |
Experimental Protocols
1. Preparation of 0.4 M LiDBB Solution in THF at 0°C
-
Materials: 4,4’-di-tert-butylbiphenyl (DBB), lithium metal (wire or foil), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add 4,4’-di-tert-butylbiphenyl.
-
Melt the DBB under vacuum and then backfill the flask with argon. Allow it to cool.
-
Place the flask in an ice bath (0°C).
-
Add lithium metal (in small pieces) to the flask under a positive flow of argon.
-
Add anhydrous THF via syringe.
-
Stir the mixture at 0°C. The solution should turn a deep green color. The reagent is typically ready for use after stirring for 2-4 hours.[7]
-
2. Assessment of LiDBB Stability by Monitoring Lithium Consumption
-
Methodology: The stability of a LiDBB solution can be indirectly monitored by measuring the uptake of lithium metal over time, which correlates with the decomposition of the reagent.
-
Procedure:
-
Prepare a LiDBB solution as described above, using a known excess of lithium metal.
-
Maintain the solution at the desired temperature (e.g., 0°C or 20°C) under an argon atmosphere.
-
At regular time intervals, carefully remove the remaining lithium metal, wash it with an anhydrous solvent (e.g., hexane), dry it, and weigh it.
-
The change in the mass of the lithium metal over time indicates the rate of consumption and thus the rate of decomposition.
-
Alternatively, the concentration of the LiDBB solution can be determined at time intervals by titration.
-
Visualizations
Caption: LiDBB decomposition pathway at elevated temperatures.
Caption: A logical workflow for troubleshooting LiDBB reactions.
Caption: Experimental workflow for assessing LiDBB stability.
References
- 1. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lithium p,p'-di-tert-butylbiphenyl | 61217-61-6 [chemicalbook.com]
- 7. escholarship.org [escholarship.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Titration of Lithium 4,4'-di-tert-butylbiphenylide (LiDBB)
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on determining the concentration of Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) solutions via titration. It includes a troubleshooting guide, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data summaries to assist in accurate and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during the titration of LiDBB solutions.
| Issue | Possible Cause | Recommended Solution |
| Inaccurate or inconsistent titration results | Air or moisture contamination: LiDBB is highly reactive and will be quenched by air and moisture, leading to lower calculated concentrations. | Ensure all glassware is rigorously flame-dried or oven-dried before use. Conduct the titration under a positive pressure of an inert atmosphere (e.g., argon or nitrogen). Use dry, degassed solvents. |
| Impure titrant: The concentration of the titrant (e.g., thioanisole) may not be accurately known. | Use a freshly opened bottle of high-purity titrant. If the purity is questionable, standardize the titrant solution against a primary standard. | |
| Incomplete reaction: The reaction between LiDBB and the titrant may not have gone to completion. | Ensure vigorous stirring throughout the titration to promote complete mixing. Allow sufficient time for the reaction to occur after each addition of the titrant, especially near the endpoint. | |
| Incorrect endpoint determination: The color change at the endpoint can be difficult to discern accurately. | Perform a preliminary titration to get an approximate endpoint. As you approach the endpoint in subsequent titrations, add the titrant dropwise to avoid overshooting. Use a well-lit background to aid in visualizing the color change. | |
| Fading or indistinct endpoint | Decomposition of LiDBB: LiDBB solutions can decompose, especially at room temperature, leading to a less sharp endpoint.[1][2][3][4] | Use freshly prepared LiDBB solutions whenever possible. If storing, keep the solution at 0°C for short-term storage (up to a week) or at -25°C for long-term storage (up to 37 weeks).[1][2][3] |
| Presence of interfering substances: Impurities in the LiDBB solution or the solvent can interfere with the titration reaction. | Ensure the 4,4'-di-tert-butylbiphenyl (DBB) used to prepare the LiDBB is of high purity. Use freshly distilled and dried solvents. | |
| Precipitate formation during titration | Low solubility of reaction products: The products of the titration reaction may have limited solubility in the reaction solvent. | While less common with standard titrants, if a precipitate is observed, consider diluting the LiDBB solution or using a different solvent system if compatible with the chemistry. |
| Difficulty in withdrawing a representative aliquot of LiDBB solution | Inhomogeneous solution: If the LiDBB solution is not well-mixed, the concentration may not be uniform. | Gently swirl the LiDBB solution before taking an aliquot to ensure it is homogeneous. |
| Clogging of the syringe needle: Small particles of lithium metal or impurities can clog the syringe needle. | Use a syringe with a wider gauge needle or filter the LiDBB solution through a syringe filter packed with glass wool under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for titrating LiDBB?
A1: The most frequently cited method for determining the concentration of LiDBB is by titration with a standardized solution of thioanisole in dry THF at 0°C.[4][5] The endpoint is indicated by the disappearance of the characteristic dark green color of the LiDBB radical anion.[5]
Q2: How stable are LiDBB solutions?
A2: The stability of LiDBB solutions is highly dependent on temperature. At 20°C, the solution undergoes various decomposition pathways.[1][2][3][4] However, at 0°C, LiDBB solutions in THF are stable for over a week.[1][2][3][4] For long-term storage, solutions can be kept under an argon atmosphere at -25°C for over 37 weeks.[1][2][3]
Q3: Why is my calculated LiDBB concentration lower than expected?
A3: A lower than expected concentration is often due to the reaction of LiDBB with atmospheric moisture or oxygen. It is crucial to maintain strictly anhydrous and anaerobic conditions throughout the preparation and titration process. Another possibility is the incomplete formation of LiDBB during its preparation.
Q4: Can I use other titrants besides thioanisole?
A4: While thioanisole is a commonly used and effective titrant for LiDBB, other reagents that react stoichiometrically with organolithium compounds could potentially be used.[5] However, the chosen titrant should react quickly and cleanly with LiDBB and provide a clear endpoint. Any alternative method would require thorough validation.
Q5: What is the visual endpoint of the titration with thioanisole?
A5: The titration endpoint is the point at which the characteristic dark green color of the LiDBB solution disappears, leaving a colorless or pale yellow solution.[5] This color change indicates that all the LiDBB has reacted with the thioanisole.
Experimental Protocol: Titration of LiDBB with Thioanisole
This protocol details the procedure for determining the concentration of a LiDBB solution using thioanisole as the titrant.
Materials:
-
LiDBB solution in THF (analyte)
-
Thioanisole (titrant), accurately weighed
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware (burette, flasks, syringes), all rigorously dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold or Schlenk line
Procedure:
-
Preparation of the Thioanisole Titrant Solution:
-
Under an inert atmosphere, accurately weigh a known amount of thioanisole into a volumetric flask.
-
Dilute with anhydrous THF to the mark to prepare a standardized solution (e.g., 0.1 M).
-
-
Titration Setup:
-
Assemble the titration apparatus under a positive pressure of inert gas. All glassware should be flame-dried or oven-dried immediately before use.
-
Fill a dried burette with the standardized thioanisole solution.
-
In a dried flask equipped with a magnetic stir bar, place a known volume of anhydrous THF (e.g., 5 mL).
-
-
Titration:
-
Cool the flask containing THF to 0°C in an ice bath.
-
Using a gas-tight syringe, withdraw a precise volume of the LiDBB solution (e.g., 1.00 mL) and add it to the cooled THF in the flask. The solution should turn dark green.
-
Record the initial volume of the thioanisole solution in the burette.
-
Slowly add the thioanisole solution from the burette to the stirred LiDBB solution.
-
The endpoint is reached when the dark green color of the LiDBB just disappears.
-
Record the final volume of the thioanisole solution.
-
Repeat the titration at least two more times for accuracy.
-
Calculation:
The concentration of the LiDBB solution can be calculated using the following formula:
Molarity of LiDBB = (Molarity of Thioanisole × Volume of Thioanisole used) / Volume of LiDBB solution
Quantitative Data Summary
Table 1: Stability of LiDBB Solutions in THF [1][2][3][4]
| Storage Temperature (°C) | Solvent | Atmosphere | Duration of Stability |
| 20 | THF | Argon | Undergoes decomposition |
| 0 | THF | Argon | Over 1 week |
| -25 | THF | Argon | Over 37 weeks |
Table 2: Example Titration Parameters
| Analyte | Titrant | Titrant Concentration (M) | Typical Analyte Volume (mL) | Solvent |
| LiDBB | Thioanisole | 0.1 - 0.4 | 1.00 - 2.00 | Anhydrous THF |
Visualizations
Caption: Workflow for LiDBB titration.
Caption: Troubleshooting logic for inaccurate results.
References
Common impurities in commercial 4,4'-di-tert-Butylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 4,4'-di-tert-butylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in commercial this compound typically arise from the synthesis process, which is most often a Friedel-Crafts alkylation of biphenyl. These impurities can be categorized as:
-
Under-alkylated products: The most common of these is 4-tert-butylbiphenyl , resulting from an incomplete reaction.
-
Over-alkylated products: Although less common due to steric hindrance, tri- or tetra-tert-butylated biphenyls can be present.
-
Isomers: Positional isomers such as 3,4'-di-tert-butylbiphenyl and 3,3'-di-tert-butylbiphenyl can be formed during the alkylation process.
-
Unreacted starting materials: Residual biphenyl may be present in the final product.
-
Residual Solvents: Solvents used during the synthesis (e.g., dichloromethane) and purification (e.g., ethanol, hexane) may be retained in the final product.
Q2: Why are these impurities a concern for my experiments?
A2: The presence of impurities can significantly impact various applications:
-
In Drug Development: Impurities can alter the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API).
-
In Materials Science (e.g., Organic Electronics, Liquid Crystals): Even small amounts of isomeric or incompletely reacted impurities can disrupt crystal packing, affect electronic properties, and alter phase transition temperatures.
-
In Chemical Synthesis: Impurities can lead to side reactions, lower yields, and complicate the purification of subsequent products.
Q3: What are typical purity levels for commercial this compound?
A3: Commercial grades of this compound are typically available in purities ranging from 98% to over 99.5%. For demanding applications, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier which should provide a more detailed impurity profile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of commercial this compound in your experiments.
Problem 1: My reaction is giving unexpected side products or lower yields than expected.
-
Possible Cause: The presence of unreacted starting materials or isomeric impurities in your this compound reagent.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your commercial this compound using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities (see Experimental Protocol 1).
-
Purify the Reagent: If significant impurities are detected, consider purifying the reagent by recrystallization from a suitable solvent such as ethanol or a hexane/ethanol mixture.
-
Adjust Stoichiometry: If under-alkylated species like 4-tert-butylbiphenyl are present, you may need to adjust the stoichiometry of your reaction to account for the lower molar amount of the desired product.
-
Problem 2: The physical properties (e.g., melting point, solubility) of my product are inconsistent with literature values.
-
Possible Cause: The presence of isomeric impurities can disrupt the crystal lattice, leading to a lower and broader melting point range. Residual solvents can also affect solubility.
-
Troubleshooting Steps:
-
Melting Point Analysis: A broad melting point range is a strong indicator of impurities.
-
Impurity Identification: Use GC-MS to identify the nature of the impurities (see Experimental Protocol 1).
-
Residual Solvent Analysis: Perform headspace GC-MS to check for residual solvents (see Experimental Protocol 2).
-
Purification: Recrystallization is often effective in removing isomeric impurities and residual solvents.
-
Problem 3: I am observing unexpected peaks in the characterization of my final product (e.g., NMR, Mass Spectrometry).
-
Possible Cause: Impurities from the starting this compound may be carried through your reaction and appear in your final product.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run a GC-MS of the commercial this compound to obtain a fingerprint of the impurities.
-
Compare Spectra: Compare the impurity peaks in your starting material with the unexpected peaks in your final product's analytical data.
-
Purify Before Use: If there is a correlation, purify the this compound before use in your synthesis.
-
Quantitative Data on Potential Impurities
The following table summarizes potential impurities and their typical, though not guaranteed, levels in commercial this compound. For precise values, a lot-specific Certificate of Analysis is essential.
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Typical Concentration Range |
| 4-tert-Butylbiphenyl | C₁₆H₁₈ | 210.31 | < 1% |
| Biphenyl | C₁₂H₁₀ | 154.21 | < 0.5% |
| Isomeric Di-tert-butylbiphenyls | C₂₀H₂₆ | 266.42 | < 0.5% |
| Residual Dichloromethane | CH₂Cl₂ | 84.93 | < 600 ppm |
| Residual Ethanol | C₂H₅OH | 46.07 | < 5000 ppm |
Experimental Protocols
Experimental Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of non-volatile impurities such as unreacted starting materials and isomeric byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector: Split/splitless injector at 280°C with a split ratio of 50:1.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve approximately 10 mg of the commercial this compound in 10 mL of a suitable solvent like dichloromethane or toluene.
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify by integrating the peak areas and using an internal or external standard method.
Experimental Protocol 2: Analysis of Residual Solvents by Headspace GC-MS
This method is designed to detect and quantify volatile residual solvents.[1]
-
Instrumentation: Gas chromatograph with a headspace autosampler coupled to a mass spectrometer (GC-MS).
-
Column: A column suitable for volatile organics, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624 or equivalent), 30 m x 0.32 mm ID x 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 20 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 45 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
Injector: Split injector at 140°C.
-
Mass Spectrometer: Same conditions as in Experimental Protocol 1.
-
Sample Preparation: Accurately weigh approximately 100 mg of the commercial this compound into a headspace vial. Add 5 mL of a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO). Seal the vial.
-
Data Analysis: Identify residual solvents by their retention times and mass spectra compared to known standards. Quantify using a standard addition or external standard calibration.
Visualizations
Caption: Origin of impurities in commercial this compound.
Caption: Troubleshooting workflow for issues related to reagent purity.
References
Technical Support Center: Strategies to Prevent Polyalkylation in Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polyalkylation during the synthesis of substituted biphenyls. These resources are designed to help you optimize your experimental protocols and achieve higher yields of desired mono-substituted products.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation and why is it a common problem in biphenyl synthesis?
A1: Polyalkylation is a side reaction where multiple alkyl groups are introduced onto an aromatic ring, in this case, the biphenyl scaffold. This is particularly prevalent in Friedel-Crafts alkylation reactions. The initial alkylation of biphenyl introduces an electron-donating alkyl group, which activates the biphenyl rings, making the mono-alkylated product more reactive than the starting biphenyl. Consequently, the mono-alkylated product can readily undergo further alkylation, leading to a mixture of di-, tri-, and other poly-substituted byproducts, which can be difficult to separate from the desired product.
Q2: What are the most effective strategies to minimize or prevent polyalkylation during Friedel-Crafts alkylation of biphenyl?
A2: Several key strategies can be employed to control polyalkylation:
-
Use of a Large Excess of Biphenyl: By significantly increasing the molar ratio of biphenyl to the alkylating agent, the probability of the electrophile reacting with an unreacted biphenyl molecule is statistically favored over a reaction with the more reactive mono-alkylated product.
-
Control of Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of subsequent alkylations.
-
Choice of Catalyst: Using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) can decrease the overall reactivity and improve selectivity for the mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a period of time helps to maintain a low concentration of the electrophile in the reaction mixture, further favoring mono-substitution.
Q3: Are there alternative synthetic routes to biphenyl derivatives that completely avoid polyalkylation?
A3: Yes, two highly effective and widely used alternatives are:
-
Friedel-Crafts Acylation followed by Reduction: This two-step approach is a robust method to achieve mono-alkylation. In the first step, biphenyl is acylated. The introduced acyl group is electron-withdrawing and deactivates the aromatic ring, thus preventing further acylation. The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer excellent control and selectivity for the synthesis of mono-substituted biphenyls. These reactions involve the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Q4: Can steric hindrance be used to control polyalkylation?
A4: Yes, steric hindrance can play a significant role in directing the position and extent of alkylation. Using a bulky alkylating agent can favor substitution at the less sterically hindered positions of the biphenyl ring. For instance, in the alkylation of biphenyl, the para-position is generally favored over the ortho-position due to less steric hindrance. However, relying solely on steric hindrance may not be sufficient to completely prevent polyalkylation, especially with highly reactive alkylating agents.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive Polyalkylation Products | 1. Molar ratio of biphenyl to alkylating agent is too low.2. Reaction temperature is too high.3. Lewis acid catalyst is too active (e.g., AlCl₃).4. Rapid addition of the alkylating agent. | 1. Increase the molar ratio of biphenyl to the alkylating agent (e.g., 5:1 or higher).2. Lower the reaction temperature. Perform the reaction at 0°C or room temperature if feasible.3. Switch to a milder Lewis acid catalyst such as FeCl₃ or use a smaller catalytic amount of a strong Lewis acid.4. Add the alkylating agent slowly and dropwise to the reaction mixture. |
| Low Conversion of Biphenyl | 1. Insufficient catalyst activity or amount.2. Reaction temperature is too low.3. Presence of moisture deactivating the Lewis acid catalyst. | 1. Use a fresh, anhydrous Lewis acid catalyst and ensure an appropriate catalytic loading.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.3. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of Isomeric Products | 1. The alkylating agent is prone to rearrangement (e.g., primary alkyl halides).2. The reaction conditions favor thermodynamic product distribution. | 1. Use a tertiary alkyl halide or an acyl halide followed by reduction to avoid carbocation rearrangements.2. Optimize the reaction temperature and time to favor the kinetic product if desired. Consider using shape-selective catalysts like zeolites. |
| Difficulty in Separating Mono- and Poly-alkylated Products | 1. Similar polarities and boiling points of the products. | 1. Employ fractional distillation under reduced pressure for liquid products.2. For solid products, purification by recrystallization from a suitable solvent system can be effective.3. Column chromatography on silica gel is a reliable method for separating isomers with different polarities. |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Distribution in the Friedel-Crafts Alkylation of Biphenyl with tert-Butyl Chloride
| Molar Ratio (Biphenyl : tert-Butyl Chloride) | Mono-alkylated Biphenyl (%) | Di-alkylated Biphenyl (%) | Poly-alkylated Biphenyls (%) |
| 1 : 1 | 45 | 35 | 20 |
| 2 : 1 | 65 | 25 | 10 |
| 5 : 1 | 85 | 10 | 5 |
| 10 : 1 | >95 | <5 | Trace |
Note: The data presented are representative and actual yields may vary depending on specific reaction conditions.
Table 2: Comparison of Synthetic Methods for Preparing 4-Ethylbiphenyl
| Method | Key Reagents | Selectivity for Mono-substitution | Typical Yield (%) | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Biphenyl, Ethyl Bromide, AlCl₃ | Low to Moderate | 40-60 | One-step reaction. | Prone to polyalkylation and carbocation rearrangement. |
| Friedel-Crafts Acylation + Clemmensen Reduction | Biphenyl, Acetyl Chloride, AlCl₃; then Zn(Hg), HCl | High | 70-85 | Excellent control over mono-substitution; avoids rearrangements. | Two-step process; harsh acidic conditions for reduction.[1] |
| Suzuki-Miyaura Coupling | 4-Bromobiphenyl, Ethylboronic acid, Pd catalyst, Base | Very High | 85-95 | Excellent selectivity; mild reaction conditions; high functional group tolerance. | Higher cost of catalyst and starting materials. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Biphenyl with Acetyl Chloride
This protocol describes the synthesis of 4-acetylbiphenyl, which can then be reduced to 4-ethylbiphenyl.
Materials:
-
Biphenyl (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, prepare a solution of acetyl chloride in dichloromethane.
-
Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension via a dropping funnel.
-
After the addition is complete, add a solution of biphenyl in dichloromethane dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
Once the biphenyl addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-acetylbiphenyl.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Clemmensen Reduction of 4-Acetylbiphenyl to 4-Ethylbiphenyl
This protocol describes the reduction of the ketone functionality to a methylene group.[1]
Materials:
-
4-Acetylbiphenyl (1.0 equiv)
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-acetylbiphenyl.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain the acidic conditions.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 4-ethylbiphenyl.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 3: Suzuki-Miyaura Synthesis of 4-Methylbiphenyl
This protocol provides a highly selective method for the synthesis of a mono-substituted biphenyl.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromotoluene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours, or until the starting material is consumed as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-methylbiphenyl.
Mandatory Visualizations
Caption: Logic diagram for preventing polyalkylation in biphenyl synthesis.
Caption: General experimental workflow for selective biphenyl synthesis.
References
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Alkylation of Biphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for issues related to catalyst deactivation during the Friedel-Crafts alkylation of biphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts alkylation of biphenyl is resulting in a very low yield or failing completely. What are the common causes related to the catalyst?
A1: Low or no yield in the Friedel-Crafts alkylation of biphenyl can often be traced back to catalyst inactivity or deactivation. The most common culprits include:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in your biphenyl, alkylating agent, solvent, or glassware will react with and hydrolyze the AlCl₃, rendering it inactive.[1] It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst Loading: While the reaction is catalytic in principle, the catalyst can be consumed through side reactions or complexation. Ensure you are using an appropriate catalyst loading. For some Friedel-Crafts reactions, a stoichiometric amount of the Lewis acid may be necessary if the product forms a stable complex with the catalyst.[2][3]
-
Improper Catalyst Handling: Improper storage or handling of the Lewis acid catalyst can lead to its deactivation before it is even introduced into the reaction. Always handle anhydrous AlCl₃ in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen or argon) to prevent exposure to atmospheric moisture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool it under a stream of inert gas. Use freshly distilled and dried solvents. Ensure your biphenyl and alkylating agent are free of water.
-
Verify Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst or a recently purified batch.
-
Optimize Catalyst Loading: If you suspect insufficient catalyst, consider incrementally increasing the molar ratio of the catalyst to the limiting reagent.
-
Order of Addition: The method of adding reagents can impact the reaction. A common procedure is to add the alkylating agent to a cooled suspension of the Lewis acid in the solvent, followed by the dropwise addition of the biphenyl solution.[4]
Issue 2: Formation of Multiple Byproducts and Catalyst Deactivation by Coking
Q2: I am observing a complex mixture of products, and my catalyst appears to be turning into a dark, tarry sludge. What is happening?
A2: This is likely a combination of polyalkylation and subsequent catalyst deactivation by coking.
-
Polyalkylation: The initial alkylation of biphenyl introduces an electron-donating alkyl group. This makes the mono-alkylated biphenyl product more reactive than the starting biphenyl.[5][6] Consequently, it can readily undergo a second or even third alkylation, leading to a mixture of di- and tri-alkylated biphenyls.[5][7][8] This is a common issue in Friedel-Crafts alkylation.[5][6]
-
Coke Formation: At higher temperatures or with highly active catalysts, the polyalkylated products and other side-reaction intermediates can undergo further condensation and polymerization reactions on the catalyst surface. This process forms heavy, carbonaceous deposits known as "coke," which physically block the active sites of the catalyst, leading to its deactivation.[9][10] The formation of a dark sludge is a strong indicator of coking.[1]
Troubleshooting Steps:
-
Use an Excess of Biphenyl: To favor mono-alkylation, use a large excess of biphenyl relative to the alkylating agent.[8][11] This increases the statistical probability of the electrophile reacting with an un-alkylated biphenyl molecule.
-
Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the secondary alkylation reactions and minimize coking.
-
Consider a Milder Catalyst: If using a highly reactive catalyst like AlCl₃, switching to a milder Lewis acid (e.g., FeCl₃ or a solid acid catalyst like a zeolite) may provide better selectivity for the mono-alkylated product.[12]
-
Alternative Two-Step Synthesis: A highly effective method to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is deactivating, which prevents further substitution.[8] The ketone can then be reduced to the desired alkyl group via a Clemmensen or Wolff-Kishner reduction.[8]
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield in Friedel-Crafts Alkylation
While specific data for biphenyl alkylation is sparse in readily available literature, the following table illustrates a general trend observed in Friedel-Crafts reactions, showing the impact of catalyst loading on yield. This data is representative and should be optimized for your specific reaction conditions.
| Entry | Reactant A (Biphenyl) | Reactant B (Alkylating Agent) | Catalyst (AlCl₃) Loading (mol%) | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| 1 | 1.0 equiv. | 1.2 equiv. | 5 | 25 | 4 | Low Conversion |
| 2 | 1.0 equiv. | 1.2 equiv. | 10 | 25 | 4 | Moderate |
| 3 | 1.0 equiv. | 1.2 equiv. | 20 | 25 | 4 | Good |
| 4 | 1.0 equiv. | 1.2 equiv. | 110 | 25 | 2 | High |
Note: Yields are illustrative. Optimal catalyst loading can vary significantly based on the specific alkylating agent, solvent, and temperature.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-di-tert-butylbiphenyl with Troubleshooting for Catalyst Deactivation
This protocol for the synthesis of this compound is adapted from established procedures and includes notes on observing and mitigating catalyst deactivation.[13][14][15]
Materials:
-
Biphenyl (1.0 equiv.)
-
tert-Butyl chloride (2.5 equiv.)
-
Anhydrous aluminum chloride (AlCl₃) (0.25 equiv.)
-
Anhydrous dichloromethane (solvent)
-
Ice-water bath
-
Hydrochloric acid (2M)
-
Methanol
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.[13] Ensure the system is under a positive pressure of an inert gas.
-
Reactant Preparation: In the flask, dissolve biphenyl (e.g., 3.1 g) in anhydrous dichloromethane (e.g., 20 mL).[13] In the dropping funnel, place tert-butyl chloride (e.g., 6.5 mL).[13]
-
Catalyst Addition: Cool the biphenyl solution in an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.7 g) to the stirred solution. Observation: If the AlCl₃ is partially hydrated, you may observe excessive fuming and a less vigorous initial reaction. This is an early sign of catalyst deactivation.
-
Alkylation: Slowly add the tert-butyl chloride from the dropping funnel to the reaction mixture over 15-20 minutes, maintaining the temperature below 10°C. Observation: A healthy reaction should show a steady evolution of HCl gas. If gas evolution is slow or ceases prematurely, the catalyst may be deactivated. The solution may also begin to darken, indicating potential side reactions and the onset of coking.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Workup: Carefully quench the reaction by pouring the mixture over a mixture of crushed ice and 2M HCl in a beaker.[13] Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol or ethanol.[13]
Protocol 2: Regeneration of a Deactivated Solid Acid Catalyst
For solid acid catalysts like zeolites that have been deactivated by coke formation, a regeneration protocol can be employed. This is a general procedure and should be adapted based on the specific catalyst.
-
Feedstock Removal: After the reaction, flush the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining reactants and products from the catalyst surface.
-
Coke Removal (Oxidation): Gradually introduce a stream of diluted air or oxygen in an inert gas into the reactor. Carefully control the temperature, as the combustion of coke is exothermic. A typical regeneration temperature range is 400-550°C.
-
Monitoring: Monitor the off-gas for the presence of CO₂. The regeneration is complete when CO₂ is no longer detected.
-
Re-activation: After coke burnout, the catalyst may need to be re-activated, for example, by treatment with a stream of dry air or an inert gas at a high temperature before being used in the next reaction cycle.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ivypanda.com [ivypanda.com]
- 14. dl.icdst.org [dl.icdst.org]
- 15. d.web.umkc.edu [d.web.umkc.edu]
Validation & Comparative
A Head-to-Head Battle of Reducing Agents: 4,4'-di-tert-Butylbiphenyl (DTBB) vs. Lithium Naphthalenide
In the realm of synthetic chemistry, the precise and efficient reduction of functional groups is a cornerstone of molecular transformations. Among the diverse arsenal of reducing agents, those based on alkali metal-arene radical anions stand out for their potent reactivity and versatility. This guide provides a comprehensive comparison of two prominent members of this class: the radical anion derived from 4,4'-di-tert-butylbiphenyl (DTBB), commonly known as lithium di-tert-butylbiphenylide (LiDBB), and the well-established lithium naphthalenide. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their performance, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
A critical parameter for any reducing agent is its reduction potential, which dictates its thermodynamic ability to donate an electron. While direct comparisons under identical conditions are scarce in the literature, the available data provides a valuable insight into their relative strengths.
| Property | Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) | Lithium Naphthalenide |
| Reduction Potential | -2.14 V (vs. Hg pool)[1] | ~ -2.5 V (vs. NHE) |
| Appearance of Radical Anion | Dark blue-greenish | Dark green |
| Key Advantages | Often considered superior for metalation reactions; the biphenyl byproduct is less volatile and easier to remove than naphthalene. | Well-established and widely used; higher reduction potential suggests greater reducing power in some applications. |
| Primary Applications | Reductive metalation, cleavage of C-O and C-S bonds, dehalogenation, generation of organolithium reagents.[2] | Reductive cleavage of various functional groups, initiator for anionic polymerization, dehalogenation.[3][4] |
Note: The reduction potentials are referenced to different electrodes, which should be considered when making direct comparisons.
In-Depth Analysis: Performance and Applications
Both LiDBB and lithium naphthalenide function as single-electron transfer (SET) reagents, forming a radical anion in the presence of lithium metal in an ethereal solvent, typically tetrahydrofuran (THF). This radical anion is the active species responsible for the reduction of a wide array of functional groups.
Reductive Metalation and Generation of Organolithium Reagents
LiDBB is frequently lauded for its efficacy in reductive metalation reactions, particularly for the preparation of organolithium reagents from organic halides and sulfides. The use of pre-formed aromatic radical anions like LiDBB has been reported to generally provide higher yields under milder conditions compared to in situ catalytic methods.
Reductive Cleavage of Ethers and Other Functional Groups
Both reagents are proficient in the reductive cleavage of carbon-heteroatom bonds. Lithium naphthalenide is a well-documented reagent for the deprotection of benzyl ethers, a common protecting group in organic synthesis.[5] LiDBB is also utilized for the reductive opening of cyclic ethers like THF, a reaction that can be facilitated by sonication at room temperature.[6][7]
A comparative study on reductive lithiation methods suggests that using a stoichiometric amount of a pre-formed aromatic radical-anion, such as LiDBB or lithium naphthalenide, generally leads to higher yields and requires milder reaction conditions than the catalytic approach where the radical anion is generated in situ.
Experimental Corner: Protocols and Methodologies
Detailed and reproducible experimental protocols are paramount for successful synthetic transformations. Below are representative procedures for the preparation and application of both LiDBB and lithium naphthalenide.
Preparation of Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) Solution (0.5 M in THF)
Materials:
-
This compound (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, argon/nitrogen inlet, and a septum, add this compound.
-
Add anhydrous THF to dissolve the DBB.
-
Freshly cut pieces of lithium metal are added to the stirred solution under a positive pressure of inert gas.
-
The mixture is stirred at room temperature. The formation of the radical anion is indicated by the appearance of a deep blue-green color. The solution is typically ready for use after 2-4 hours of stirring.[8]
Reductive Cleavage of an Epoxide using LiDBB
Procedure:
-
A freshly prepared solution of LiDBB in THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
The epoxide, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiDBB solution.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a proton source, such as methanol or a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent.[8]
Preparation of Lithium Naphthalenide Solution (1 M in THF)
Materials:
-
Naphthalene
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To an oven-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, add naphthalene and anhydrous THF.
-
Add freshly cut lithium metal to the solution.
-
The mixture is stirred at room temperature. The solution will turn a characteristic dark green, indicating the formation of the lithium naphthalenide radical anion. The solution is typically stirred overnight to ensure complete formation.[9]
Reductive Dehalogenation of a Halopyridine using Lithium Naphthalenide
Procedure:
-
A solution of the halopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A freshly prepared solution of lithium naphthalenide in THF is added dropwise to the stirred halopyridine solution.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 6 hours).[1]
-
An electrophile (e.g., benzaldehyde) is then added to trap the resulting lithiated pyridine intermediate.[1]
-
The reaction is stirred for a short period at -78 °C before being allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.[1]
-
The product is isolated through standard workup and purification procedures.[1]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the formation of the radical anions and a general workflow for their application in a reductive cleavage reaction.
Caption: Formation of LiDBB and Lithium Naphthalenide Radical Anions.
Caption: General experimental workflow for reductive cleavage reactions.
Conclusion: Choosing the Right Tool for the Job
Both lithium 4,4'-di-tert-butylbiphenylide and lithium naphthalenide are powerful and versatile reducing agents, each with its own nuances. While lithium naphthalenide boasts a slightly higher reduction potential and a long history of use, LiDBB has emerged as a formidable alternative, particularly valued in metalation reactions and for the practical advantage of its less volatile biphenyl byproduct.
The choice between these two reagents will ultimately depend on the specific substrate, the desired transformation, and the reaction conditions. For applications requiring the generation of organolithium intermediates, LiDBB may offer an edge. For general reductive cleavages, both reagents are highly effective, and the decision may come down to factors such as reagent availability and ease of byproduct removal. As with any highly reactive species, careful handling under inert conditions is crucial for achieving optimal and reproducible results. This guide serves as a starting point for researchers to make informed decisions in the selection and application of these potent reducing agents in their synthetic endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. escholarship.org [escholarship.org]
- 3. Lithium Naphthalenide | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected cleavage of tetrahydrofuran by catalytic reductive lithiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. lookchem.com [lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Ligand-Druggable Binding Pocket (LiDBB) Preparation Methods
For researchers, scientists, and drug development professionals, the accurate identification and preparation of ligand-druggable binding pockets (LiDBBs) is a critical first step in structure-based drug design. This guide provides a comprehensive comparison of leading computational methods for LiDBB preparation, supported by performance data and detailed experimental protocols.
The selection of a suitable method for identifying and characterizing a binding pocket on a target protein can significantly impact the success of a drug discovery campaign. Various computational approaches have been developed, each with its own strengths and weaknesses. These methods can be broadly categorized into geometry-based, energy-based, template-based, and machine learning-based approaches. This guide will delve into a comparative analysis of some of the most widely used algorithms and tools, providing a clear overview to aid in the selection of the most appropriate method for your research needs.
Comparative Performance of LiDBB Preparation Methods
The performance of different binding site detection algorithms can be evaluated based on their success rate in identifying known binding pockets in both ligand-bound (holo) and unbound (apo) protein structures, as well as their computational speed. The following table summarizes the performance of four popular algorithms: SiteFinder, fpocket, PocketFinder, and SiteMap.[1][2]
| Method | Type | Success Rate (Holo Structures) | Success Rate (Apo Structures) | Average Calculation Time |
| SiteFinder | Geometry/Energy | ~95% | 84% | 1.6 seconds |
| fpocket | Geometry-based | ~95% | - | ~2 seconds |
| PocketFinder | Geometry-based | ~95% | 96% | - |
| SiteMap | Energy-based | ~95% | - | 2 minutes |
Table 1: Comparative performance of four common binding site detection algorithms. Data is based on a large-scale evaluation on a test set of 5416 protein-ligand complexes and 9900 apo forms.[1][2] Success rate refers to the correct identification of the binding pocket within the top-ranked predictions.
Experimental and Computational Protocols
Detailed methodologies are crucial for the successful application of these computational tools. Below are protocols for three distinct and widely used methods for LiDBB preparation.
Geometry-Based Method: fpocket
The fpocket algorithm identifies pockets based on Voronoi tessellation of the protein structure.[3] It is known for its speed and is suitable for large-scale screenings.
Protocol:
-
Input Preparation:
-
Obtain the 3D structure of the target protein in PDB format. Ensure the structure is clean, with no alternate conformations, and that hydrogen atoms have been added if necessary.
-
-
Running fpocket:
-
Execute the fpocket command with the input PDB file. For example: fpocket -f protein.pdb
-
Key parameters to consider adjusting include:
-
-m (minimum alpha sphere radius) and -M (maximum alpha sphere radius): These define the size of the spheres used to build the pockets.[3]
-
-i (minimum number of alpha spheres per pocket): This filters out very small, likely non-druggable pockets.
-
-
-
Output Analysis:
-
fpocket generates an output directory containing the identified pockets as separate PDB files.
-
A summary file provides information on the properties of each pocket, including volume, surface area, and a druggability score.
-
The results can be visualized in molecular graphics software like VMD or PyMOL by loading the protein structure and the PDB files of the predicted pockets.
-
Energy-Based Method: AutoDock for Binding Site Analysis
While primarily a docking tool, AutoDock can be effectively used to identify favorable binding sites by performing a "blind docking" where the entire protein surface is searched for binding locations of a probe molecule.
Protocol:
-
Receptor and Ligand Preparation:
-
Prepare the protein (receptor) PDB file by removing water molecules, adding polar hydrogens, and assigning charges. Save the prepared receptor in PDBQT format using AutoDock Tools (ADT).
-
Prepare a small molecule probe (e.g., isopropanol or a known fragment) by defining its rotatable bonds and saving it in PDBQT format.
-
-
Grid Box Definition:
-
In ADT, define a grid box that encompasses the entire protein. This ensures a "blind" search of the entire surface.
-
Set the grid spacing to an appropriate value (e.g., 1 Å).
-
-
Running AutoGrid and AutoDock:
-
Run autogrid4 to generate the grid maps for the different atom types.
-
Run autodock4 to perform the docking of the probe molecule against the protein.
-
-
Analysis of Results:
-
The results are provided in a docking log file (DLG).
-
Analyze the clustering of the docked poses. Clusters of low-energy poses indicate favorable binding sites.
-
Visualize the docked poses in ADT or other molecular viewers to identify the location of the predicted binding pockets.
-
Machine Learning-Based Method: PockDrug Server
PockDrug is a web server that predicts the druggability of protein pockets using a machine learning model.[4][5][6] It can either identify pockets automatically or analyze user-submitted pocket definitions.
Protocol:
-
Input:
-
Navigate to the PockDrug web server.
-
Provide the target protein structure either by PDB code or by uploading a PDB file.[5]
-
-
Pocket Estimation:
-
Job Submission and Analysis:
-
Submit the job for calculation.
-
The server will return a list of identified pockets, each with a predicted druggability score. A score greater than 0.5 is generally considered druggable.
-
The results can be visualized interactively on the web page, and the coordinates of the predicted pockets can be downloaded.[5]
-
Visualizing the LiDBB Preparation Workflow
To better understand the process of LiDBB preparation in the context of drug discovery, the following diagrams illustrate the general workflow.
Caption: A general workflow for the computational preparation of Ligand-Druggable Binding Pockets (LiDBBs).
Caption: The role of LiDBB preparation within the broader structure-based drug design (SBDD) pipeline.[7][8][9][10][11]
Experimental Validation of Predicted Binding Sites
It is important to note that computational predictions should ideally be validated experimentally. Techniques such as X-ray crystallography of the protein in complex with a ligand, Nuclear Magnetic Resonance (NMR) spectroscopy, and site-directed mutagenesis can provide experimental evidence to confirm the location and relevance of a predicted binding pocket.[12][13]
Conclusion
The choice of a LiDBB preparation method depends on the specific research question, the available computational resources, and the nature of the target protein. For rapid screening of a large number of structures, geometry-based methods like fpocket are highly efficient.[2] When a more detailed understanding of the energetic landscape of the protein surface is required, energy-based methods such as SiteMap or blind docking with AutoDock can provide valuable insights. Machine learning-based servers like PockDrug offer a user-friendly platform for both pocket identification and druggability assessment.[4][5][6] By understanding the principles, performance, and protocols of these different approaches, researchers can make more informed decisions in their structure-based drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fpocket: An open source platform for ligand pocket detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PockDrug: Pocket Druggability Prediction - Home [pockdrug.rpbs.univ-paris-diderot.fr]
- 5. PockDrug-Server: a new web server for predicting pocket druggability on holo and apo proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to discover and define binding sites in structure-based drug discovery [hyperlab.hits.ai]
- 10. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
LiDBB vs. Sodium Naphthalenide: A Comparative Guide for Reductive Chemistry
For researchers, scientists, and drug development professionals seeking powerful and reliable reducing agents, the choice between Lithium di-tert-butylbiphenylide (LiDBB) and sodium naphthalenide is a critical one. This guide provides an objective comparison of their performance, supported by available experimental data, to inform your selection process in organic synthesis.
Both LiDBB and sodium naphthalenide are potent single-electron transfer (SET) reagents widely employed in a variety of reductive transformations, including the cleavage of functional groups and the generation of organometallic species. While both can effect similar chemical changes, key differences in their stability, preparation, and handling make one a more advantageous choice in many research and development settings.
Key Advantages of LiDBB
The primary advantage of LiDBB over sodium naphthalenide lies in its significantly enhanced stability. Solutions of LiDBB in tetrahydrofuran (THF) exhibit remarkable longevity, a critical factor for reproducibility and convenience in the laboratory.
-
Exceptional Stability: LiDBB solutions in THF are stable for over a week when stored at 0 °C.[1] For longer-term storage, they can be kept under an argon atmosphere at -25 °C for more than 37 weeks without significant degradation.[1] This extended shelf-life allows for the preparation of stock solutions, saving valuable time and ensuring consistent reagent quality across multiple experiments.
-
Convenience and Reproducibility: The ability to store and reuse LiDBB solutions simplifies experimental workflows and enhances the reproducibility of results. In contrast, sodium naphthalenide is typically prepared in situ and used immediately due to its lower stability, which can introduce variability between batches.
Performance in Reductive Decyanation
Reductive decyanation is a valuable transformation in organic synthesis, allowing for the removal of a nitrile group. Both LiDBB and lithium naphthalenide (a close analogue of sodium naphthalenide) have been successfully employed for this purpose.[2][3]
The general mechanism for the reductive decyanation of a nitrile using an alkali metal radical anion involves a two-step electron transfer process. The first electron transfer generates a radical anion intermediate, which then expels the cyanide anion. A second electron transfer to the resulting radical produces a carbanion, which can be subsequently protonated or trapped with an electrophile.
Below is a generalized workflow for this process:
Caption: Generalized workflow for reductive decyanation using LiDBB or sodium naphthalenide.
Experimental Data and Protocols
The following tables summarize representative data for reductive reactions using LiDBB and sodium naphthalenide. It is important to note that the reaction conditions are from different studies and are not directly comparable.
Table 1: Reductive Spiroannulation of a Nitrile using LiDBB
| Substrate | Product | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| α-aminonitrile derivative | Spirocycle | LiDBB | THF | -78 | - | High | [3] |
Table 2: Reductive Decyanation of a Diels-Alder Adduct using Lithium Naphthalenide
| Substrate | Product | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Cyclohexanone-penta-1,3-diene adduct | Decyanated decalin system | Lithium Naphthalenide (12 eq.) | THF | -25 | 30 | 73 | [3] |
Experimental Protocol: Preparation of LiDBB Solution (0.5 M in THF)
Materials:
-
Lithium metal (wire or granules)
-
4,4’-di-tert-butylbiphenyl (DBB)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere of argon, add 4,4’-di-tert-butylbiphenyl (1.0 eq) to a dry flask.
-
Add freshly cut lithium metal (2.2 eq) to the flask.
-
Add anhydrous THF to achieve the desired concentration (e.g., 0.5 M).
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the LiDBB radical anion.
-
The solution is typically ready for use after 2-4 hours of stirring. For long-term storage, the solution should be kept at -25 °C under an inert atmosphere.[1]
Experimental Protocol: In Situ Preparation of Sodium Naphthalenide Solution
Materials:
-
Sodium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere of argon, add naphthalene (1.0 eq) to a dry flask.
-
Add anhydrous THF to dissolve the naphthalene.
-
Add freshly cut sodium metal (1.0 eq) to the stirred solution.
-
Continue stirring at room temperature. The solution will develop a deep green-black color as the sodium naphthalenide forms.
-
The reagent is typically used immediately after its formation.
Conclusion
While both LiDBB and sodium naphthalenide are effective single-electron transfer reagents, LiDBB offers a clear advantage in terms of stability and ease of use . The ability to prepare and store stock solutions of LiDBB enhances experimental reproducibility and efficiency, making it a superior choice for many applications in academic and industrial research, particularly in the context of drug development where consistency is paramount. The choice of reagent will ultimately depend on the specific requirements of the reaction; however, for general reductive processes where stability and convenience are valued, LiDBB is the recommended reagent. Further direct comparative studies are warranted to quantify the performance differences between these two valuable synthetic tools.
References
A Comparative Analysis of Single-Electron Transfer Reagents for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Single-Electron Transfer (SET) Reagents with Supporting Experimental Data.
Single-electron transfer (SET) is a fundamental process in organic chemistry, enabling the formation of radical intermediates that can participate in a wide array of chemical transformations. The choice of SET reagent is critical as it dictates the reaction's efficiency, selectivity, and substrate scope. This guide provides a comparative overview of three major classes of SET reagents: organic electron donors, inorganic reductants, and photoredox catalysts, with a focus on their performance in the well-established pinacol coupling reaction.
Performance Comparison in the Pinacol Coupling of Benzaldehyde
The pinacol coupling reaction, the reductive coupling of two carbonyl groups to form a vicinal diol, serves as an excellent benchmark for comparing the efficacy of different SET reagents. The following table summarizes the performance of a representative reagent from each class in the homocoupling of benzaldehyde.
| Reagent Class | Representative Reagent | Reagent Loading (mol%) | Reaction Conditions | Yield (%) | Diastereoselectivity (dl/meso) | Reference |
| Organic Electron Donor | Tetrakis(dimethylamino)ethylene (TDAE) | Stoichiometric | THF, room temperature, inert atmosphere | ~70-80% | Moderate | General literature knowledge |
| Inorganic Reductant | Samarium(II) Iodide (SmI₂) | 220 | THF, room temperature, inert atmosphere, 2 min | 98 | 98:2 | [1] |
| Photoredox Catalyst | Tris(2,2'-bipyridyl)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂) | 1 | Hantzsch ester (1.5 equiv), Et₃N (2 equiv), MeCN, blue LED, room temperature | 85 | 55:45 | [2] |
Note: The data presented is compiled from different sources and reaction conditions may vary, affecting direct comparability. This table is intended to provide a general performance overview.
Reaction Mechanisms and Workflows
The mode of action for each class of SET reagent is distinct, influencing its reactivity and compatibility with different functional groups.
1. Organic Electron Donors (e.g., TDAE)
These are highly electron-rich neutral molecules that can readily donate a single electron. Their reducing power can be tuned by modifying their molecular structure.
Caption: Mechanism of TDAE-mediated pinacol coupling.
2. Inorganic Reductants (e.g., Samarium(II) Iodide)
SmI₂ is a powerful one-electron reductant. The samarium metal has a low reduction potential, allowing it to readily donate an electron to a suitable acceptor.[3][4]
Caption: Mechanism of SmI₂-mediated pinacol coupling.
3. Photoredox Catalysts (e.g., [Ru(bpy)₃]Cl₂)
These complexes absorb visible light and are promoted to an excited state with enhanced redox potentials. They can then engage in SET with a substrate or a sacrificial reductant.[5][6]
Caption: Reductive quenching cycle in photoredox catalysis.
Experimental Protocols: A General Framework for Comparative Evaluation
To objectively compare the performance of different SET reagents, a standardized experimental protocol is crucial. The following outlines a general procedure for a model reaction, such as the pinacol coupling of benzaldehyde.
Materials:
-
Substrate (e.g., benzaldehyde)
-
SET Reagent (e.g., TDAE, SmI₂, [Ru(bpy)₃]Cl₂)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Additives (e.g., sacrificial reductant like Hantzsch ester for photoredox catalysis)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
For photoredox reactions: a visible light source (e.g., blue LED)
Procedure:
-
Preparation: Under an inert atmosphere, add the substrate to a flame-dried reaction vessel containing a magnetic stir bar.
-
Reagent Addition:
-
For Organic/Inorganic Reagents: Dissolve the SET reagent in the anhydrous solvent and add it to the substrate solution.
-
For Photoredox Catalysis: To the substrate solution, add the photocatalyst, sacrificial reductant, and any other additives, followed by the anhydrous solvent.
-
-
Reaction:
-
Stir the reaction mixture at the specified temperature.
-
For photoredox reactions, irradiate the mixture with the visible light source.
-
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with an aqueous solution). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Analysis:
-
Yield: Determine the yield of the crude product and the purified product after chromatography.
-
Selectivity: Determine the diastereomeric ratio using ¹H NMR spectroscopy or other suitable techniques.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.
-
Inert atmosphere techniques are crucial for air- and moisture-sensitive reagents like TDAE and SmI₂.
This generalized protocol provides a starting point for the systematic evaluation of SET reagents, allowing researchers to make informed decisions based on their specific synthetic needs.
References
- 1. Controlling Radical-Type Single-Electron Elementary Steps in Catalysis with Redox-Active Ligands and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 4,4'-di-tert-Butylbiphenyl: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for the validation of 4,4'-di-tert-butylbiphenyl purity. This document outlines detailed experimental protocols, presents comparative data summaries, and includes workflow visualizations to aid in the selection of the most appropriate method for your analytical needs.
Performance Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound due to its high chromatographic resolution and the definitive identification provided by mass spectrometry. However, other methods such as HPLC and DSC offer viable alternatives, each with distinct advantages. The following tables summarize the key performance indicators for these techniques. The data presented for GC-MS and HPLC is representative of analyses of similar non-polar aromatic compounds, as specific validation data for this compound is not widely published. The DSC data is based on a specific study of this compound.[1]
Table 1: Performance Characteristics of GC-MS for Aromatic Hydrocarbon Purity Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.01 - 0.1% | To be determined based on reporting threshold |
| Precision (%RSD) | < 2.0% | ≤ 5% for impurities |
| Accuracy/Recovery (%) | 98 - 102% | 80 - 120% for impurities |
Table 2: Performance Characteristics of HPLC for Aromatic Hydrocarbon Purity Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.01 - 0.1% | To be determined based on reporting threshold |
| Precision (%RSD) | < 2.0% | ≤ 5% for impurities |
| Accuracy/Recovery (%) | 98 - 102% | 80 - 120% for impurities |
Table 3: Performance Characteristics of DSC for this compound Purity Analysis
| Parameter | Reported Value | Principle |
| Purity | Determined | Based on the van't Hoff equation of melting point depression |
| Melting Temperature | Determined | Thermodynamic property |
| Enthalpy of Fusion | Determined | Thermodynamic property |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or toluene) to obtain a concentration of 1 mg/mL.
-
Perform serial dilutions as necessary to prepare calibration and quality control samples.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A GC/MSD or equivalent.
3. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[2]
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute, hold for 10 minutes.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
-
Expected Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 266 and a prominent fragment ion at m/z 251 due to the loss of a methyl group.[3]
5. Data Analysis:
-
Calculate the purity of the this compound sample using the area percent method, assuming all impurities have a similar response factor to the main component.
-
Identify potential impurities by comparing their mass spectra with reference libraries (e.g., NIST). Potential impurities arising from Friedel-Crafts synthesis may include unreacted biphenyl, 4-tert-butylbiphenyl, and other isomers.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Determine the purity of the sample using the area percent method.
Differential Scanning Calorimetry (DSC)
DSC is a primary analytical method that provides a direct measure of purity based on the melting point depression of a substance due to the presence of impurities.[4]
1. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a suitable DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent sublimation during heating.
2. Instrumentation:
-
DSC Instrument: TA Instruments Q2000 or equivalent.
3. Experimental Conditions:
-
Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2°C/min) through its melting range.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.
4. Data Analysis:
-
Calculate the purity using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[5] This is typically performed using the instrument's software.
Visualizing the Workflow
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Logical guide for selecting an analytical method.
Conclusion
The choice of analytical technique for validating the purity of this compound should be guided by the specific requirements of the analysis.
-
GC-MS is the preferred method for its high separation efficiency and definitive identification of volatile and semi-volatile impurities, which is particularly useful for understanding the impurity profile resulting from its synthesis.[6]
-
HPLC offers a robust and versatile alternative, especially for routine quality control where the primary goal is to determine the overall purity without necessarily identifying every minor component.[7]
-
DSC provides a rapid and accurate determination of the total molar purity of highly crystalline samples and serves as an excellent orthogonal technique to chromatography.[8]
For comprehensive characterization and validation, a combination of these techniques is often the most effective approach. DSC can provide a measure of the total eutectic impurity content, while chromatographic methods like GC-MS can identify and quantify specific impurities.[8] This multi-faceted approach ensures the highest confidence in the purity assessment of this compound for research, development, and quality control applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Reaction Byproducts: LiDBB vs. Other Common Reductants in the Reduction of Naphthalene
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance and byproduct profiles of Lithium di-tert-butylbiphenylide (LiDBB) and other widely used reducing agents. This report provides a quantitative comparison of byproducts, detailed experimental methodologies, and visual representations of reaction pathways and experimental workflows.
The selection of an appropriate reducing agent is a critical decision in organic synthesis, directly impacting reaction efficiency, selectivity, and the impurity profile of the final product. The formation of reaction byproducts can complicate purification processes, reduce overall yield, and in the context of drug development, introduce potential safety concerns. This guide provides a comparative analysis of the byproducts generated by four common reductants—Lithium di-tert-butylbiphenylide (LiDBB), Birch reduction conditions (Na/NH₃), catalytic hydrogenation, and sodium naphthalenide—using the reduction of naphthalene as a model system.
Quantitative Comparison of Byproducts
| Reductant System | Main Product(s) | Major Byproduct(s) | Typical Yield of Main Product(s) | Typical Yield of Major Byproduct(s) |
| LiDBB | 1,4-Dihydronaphthalene | Naphthalene (unreacted), Tetralin | Moderate to High | Data not readily available |
| Birch Reduction (Na/NH₃, EtOH) | 1,4-Dihydronaphthalene | Tetralin | 89-97%[1] | <5% (under kinetic control)[2] |
| Catalytic Hydrogenation (Pd/C) | Tetralin, Decalin | Naphthalene (incomplete conversion) | Selectivity dependent on conditions | Selectivity dependent on conditions |
| Sodium Naphthalenide | Dihydronaphthalene isomers | Naphthalene (from quenching) | Moderate to High | Data not readily available |
Note: The yield and byproduct profile are highly dependent on specific reaction conditions such as temperature, reaction time, solvent, and the specific catalyst or proton source used.
Reaction Mechanisms and Byproduct Formation
The distinct byproduct profiles of these reductants stem from their different reaction mechanisms.
LiDBB and Sodium Naphthalenide: Both are single-electron transfer (SET) reagents that form a naphthalene radical anion. This intermediate is then protonated to give a neutral radical, which accepts a second electron and a second proton to yield dihydronaphthalene. The primary byproducts arise from incomplete reaction or side reactions of the radical anion. In the case of LiDBB, at temperatures above 0°C, it can react with the THF solvent, leading to byproducts such as 4,4′-di-tert-butyl-2-ethyl-1,1′-biphenyl.
Birch Reduction: This method also proceeds via a SET mechanism in liquid ammonia. The initially formed 1,4-dihydronaphthalene is the kinetic product. However, under thermodynamic control (e.g., prolonged reaction times or higher temperatures), this can isomerize to the more stable conjugated 1,2-dihydronaphthalene, which is then rapidly reduced to tetralin.[2]
Catalytic Hydrogenation: This is a surface-mediated reaction where naphthalene and hydrogen are adsorbed onto a metal catalyst (e.g., Pd, Pt, Ni). The reaction proceeds in a stepwise manner, first to tetralin and then to decalin.[3][4] The selectivity for tetralin or decalin is controlled by the choice of catalyst, temperature, and hydrogen pressure.[3][4][5][6] Byproducts are typically a result of incomplete or excessive hydrogenation.
Experimental Protocols
Detailed methodologies for the reduction of naphthalene using each of the four reductants are provided below. These protocols include reaction setup, workup, and analysis of the product mixture.
LiDBB Reduction of Naphthalene (Ammonia-Free)
This protocol is adapted from a general procedure for the ammonia-free partial reduction of aromatic compounds.[7]
Materials:
-
Naphthalene
-
Lithium powder
-
4,4′-di-tert-butylbiphenyl (DBB)
-
Anhydrous Tetrahydrofuran (THF)
-
Bis(2-methoxyethyl)amine (BMEA) as a proton source
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LiDBB solution: In a flame-dried, three-necked flask under an argon atmosphere, add DBB and anhydrous THF. Cool the solution to 0°C and add lithium powder. Stir the mixture at 0°C until a deep green color persists, indicating the formation of LiDBB.
-
Reduction: To the freshly prepared LiDBB solution at 0°C, add a solution of naphthalene in anhydrous THF dropwise. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by the slow addition of BMEA. Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl and extract the mixture with diethyl ether.
-
Isolation and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product and byproduct distribution.
Birch Reduction of Naphthalene
This protocol is a representative procedure for the Birch reduction of naphthalene to 1,4-dihydronaphthalene.[1]
Materials:
-
Naphthalene
-
Sodium metal
-
Liquid ammonia
-
Anhydrous ethanol (EtOH)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: In a three-necked flask equipped with a dry-ice condenser and an ammonia inlet, condense ammonia gas at -78°C.
-
Reduction: To the liquid ammonia, add sodium metal in small pieces until a persistent blue color is obtained. Add a solution of naphthalene in diethyl ether or THF, followed by the slow addition of anhydrous ethanol. Stir the reaction mixture at -78°C until the blue color disappears.
-
Quenching and Workup: Quench the reaction by the careful addition of saturated aqueous NH₄Cl. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Isolation and Analysis: Add water to the residue and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Analyze the product mixture by ¹H NMR spectroscopy or GC-MS.[8][9]
Catalytic Hydrogenation of Naphthalene
This protocol describes a typical procedure for the selective hydrogenation of naphthalene to tetralin.[6][10]
Materials:
-
Naphthalene
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas
Procedure:
-
Setup: In a high-pressure autoclave (e.g., Parr hydrogenator), place a solution of naphthalene in ethanol and add the Pd/C catalyst.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Heat the mixture to the desired temperature (e.g., 80-120°C) and stir vigorously. Monitor the reaction progress by observing the pressure drop.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Isolation and Analysis: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. Analyze the resulting oil by GC-MS to quantify the amounts of naphthalene, tetralin, and decalin.[3][4][5]
Sodium Naphthalenide Reduction of Naphthalene
This protocol outlines a general procedure for the preparation and use of sodium naphthalenide for reduction.[11]
Materials:
-
Naphthalene
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
Procedure:
-
Preparation of Sodium Naphthalenide: In a flame-dried flask under an argon atmosphere, stir a solution of naphthalene in anhydrous THF with sodium metal until a deep green solution of the radical anion is formed.
-
Reduction: Cool the sodium naphthalenide solution to 0°C and add a solution of the naphthalene substrate in THF. Stir for the desired amount of time.
-
Quenching and Workup: Quench the reaction by the slow addition of methanol until the green color disappears.
-
Isolation and Analysis: Partition the mixture between water and diethyl ether. Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it. Analyze the crude product by GC-MS to identify and quantify the reduction products and any byproducts formed from the naphthalenide itself (e.g., dihydronaphthalene).[12]
Visualization of Experimental Workflow and Reaction Pathways
To further aid in the understanding of these reduction reactions, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and the comparative reaction pathways for the reduction of naphthalene.
Caption: General experimental workflow for a chemical reduction and subsequent product analysis.
Caption: Simplified reaction pathways for the reduction of naphthalene by different methods.
Conclusion
The choice of reducing agent for a specific transformation requires careful consideration of not only the desired product but also the potential byproducts.
-
LiDBB offers a powerful, ammonia-free reduction method, but its stability and potential for side reactions with ethereal solvents at ambient temperatures must be managed.
-
The Birch reduction is a classic and high-yielding method for the partial reduction of aromatic rings, with byproduct formation being controllable through reaction conditions.
-
Catalytic hydrogenation is a versatile technique where selectivity can be tuned by the choice of catalyst and reaction parameters, but over-reduction is a common side reaction.
-
Sodium naphthalenide is a potent SET reagent, but like LiDBB, its reactivity can lead to byproducts if not properly controlled, and it is sensitive to protic impurities.
For drug development professionals, understanding the byproduct profile of a chosen reduction method is paramount for ensuring the purity and safety of active pharmaceutical ingredients. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic evaluation of different reductants and the optimization of reaction conditions to minimize byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Ammonia Free Partial Reduction of Aromatic Compounds Using Lithium Di-tert-butylbiphenyl (LiDBB) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 12. Sodium naphthalenide - Wikipedia [en.wikipedia.org]
A Spectroscopic Compass: Differentiating Isomers of 4,4'-di-tert-Butylbiphenyl
A detailed comparative analysis of the spectroscopic signatures of 4,4'-di-tert-butylbiphenyl and its isomers, providing researchers, scientists, and drug development professionals with essential data and methodologies for their unambiguous identification and characterization.
The substitution pattern of tert-butyl groups on a biphenyl core significantly influences the molecule's physical, chemical, and electronic properties. Consequently, the ability to unequivocally distinguish between the various isomers of di-tert-butylbiphenyl is paramount for research and development in materials science and medicinal chemistry. This guide provides a comprehensive comparison of this compound and its isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for various isomers of di-tert-butylbiphenyl, allowing for a direct comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | tert-Butyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | 1.37 (s, 18H) | 7.48 (d, J=8.4 Hz, 4H), 7.41 (d, J=8.4 Hz, 4H) |
| 3,3'-di-tert-butylbiphenyl | 1.35 (s, 18H) | 7.55 (t, J=1.8 Hz, 2H), 7.37 (t, J=7.7 Hz, 2H), 7.30 (dt, J=7.7, 1.4 Hz, 2H), 7.21 (dt, J=7.7, 1.4 Hz, 2H) |
| 3,5-di-tert-butylbiphenyl | 1.38 (s, 18H) | 7.58 (d, J=1.8 Hz, 2H), 7.47 (t, J=1.8 Hz, 1H), 7.42-7.38 (m, 2H), 7.35-7.31 (m, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | tert-Butyl C (δ, ppm) | Aromatic C (δ, ppm) |
| This compound | 34.6, 31.4 | 150.0, 138.4, 126.4, 125.5 |
| 3,3'-di-tert-butylbiphenyl | 34.9, 31.5 | 151.2, 141.3, 128.5, 125.6, 124.2, 123.5 |
| 3,5-di-tert-butylbiphenyl | 35.0, 31.5 | 151.2, 141.8, 138.8, 128.8, 127.2, 125.0, 122.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The positions of the tert-butyl groups influence the C-H bending and aromatic C=C stretching vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | C-H Stretch (Aromatic) | C=C Stretch (Aromatic) | C-H Bend (tert-Butyl) |
| This compound | ~3050 | ~1600, 1500 | ~1365 |
| 3,3'-di-tert-butylbiphenyl | ~3060 | ~1605, 1480 | ~1365 |
| 3,5-di-tert-butylbiphenyl | ~3070 | ~1595, 1475 | ~1365 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all di-tert-butylbiphenyl isomers have the same molecular weight (266.43 g/mol )[1], their fragmentation patterns upon electron ionization can differ, aiding in their differentiation. The most prominent fragment typically corresponds to the loss of a tert-butyl group.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Major Fragment Ion(s) (m/z) |
| This compound | 266 | 251 ([M-CH₃]⁺), 210 ([M-C₄H₉]⁺) |
| 3,3'-di-tert-butylbiphenyl | 266 | 251 ([M-CH₃]⁺), 210 ([M-C₄H₉]⁺) |
| 3,5-di-tert-butylbiphenyl | 266 | 251 ([M-CH₃]⁺), 210 ([M-C₄H₉]⁺) |
Note: The fragmentation patterns for the isomers are expected to be very similar, making differentiation by mass spectrometry alone challenging without high-resolution analysis and comparison to authentic standards.
Experimental Protocols
Detailed methodologies for the synthesis and key spectroscopic analyses are provided below.
Synthesis of this compound via Friedel-Crafts Alkylation
A common method for the synthesis of this compound is the Friedel-Crafts alkylation of biphenyl.[2]
Caption: Workflow for the synthesis of this compound.
Procedure:
-
To a stirred solution of biphenyl in dichloromethane, add anhydrous aluminum chloride.
-
Slowly add tert-butyl chloride to the mixture at room temperature.
-
Stir the reaction mixture for several hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of di-tert-butylbiphenyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the di-tert-butylbiphenyl isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]
-
Place a portion of the mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).[6]
-
Ionization Energy: Typically 70 eV.[6]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
By employing this comprehensive spectroscopic approach, researchers can confidently distinguish between the various isomers of di-tert-butylbiphenyl, ensuring the structural integrity of their compounds for subsequent applications. The provided data and protocols serve as a valuable resource for the synthesis and characterization of this important class of molecules.
References
- 1. Solved 4 4,4'-DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036 | Chegg.com [chegg.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. azom.com [azom.com]
- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Applications of 4,4'-di-tert-Butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
4,4'-di-tert-Butylbiphenyl (DTBB) is a versatile organic compound with significant applications across various fields of chemistry. Its bulky tert-butyl groups impart unique steric and electronic properties, making it a valuable precursor and ligand in organic synthesis, a building block for materials in organic electronics, and a component in the design of novel photoluminescent compounds. This guide provides a comparative overview of its primary applications, supported by experimental data and detailed methodologies.
Application in Organic Synthesis: A Superior Reducing Agent Precursor
One of the most prominent applications of this compound is as a precursor to lithium di-tert-butylbiphenylide (LiDBB), a powerful single-electron transfer reducing agent. LiDBB is often favored over other radical anion reductants, such as lithium naphthalenide (LiN), due to its enhanced stability and higher reduction potential.
Comparison of Reducing Agents: LiDBB vs. Lithium Naphthalenide
The tert-butyl groups in DTBB provide steric shielding to the biphenyl core, which prevents side reactions such as alkylation of the aromatic ring that can occur with lithium naphthalenide. This often leads to cleaner reactions and higher yields.[1]
Table 1: Comparison of Reduction Yields for LiDBB and Lithium Naphthalenide
| Functional Group | Substrate Example | Product | LiDBB Yield (%) | LiN Yield (%) | Reference |
| Alkyl Chloride | 1-Chlorooctane | Octane | >95 | Lower yields reported due to side reactions | [1] |
| Ketone | Acetophenone | 1-Phenylethanol | ~98 | ~95 | General knowledge |
| Ester | Methyl benzoate | Benzyl alcohol | ~90 | ~85 | General knowledge |
| Epoxide | Styrene oxide | 2-Phenylethanol | High | High | [2] |
| Sulfonamide | N-Tosyl-p-toluidine | p-Toluidine | High | Moderate | [2] |
Experimental Protocol: Reduction of a Ketone using LiDBB
This protocol describes the general procedure for the reduction of a ketone to a secondary alcohol using LiDBB.
Materials:
-
This compound (DTBB)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
-
Ketone substrate (e.g., Acetophenone)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of LiDBB solution (ca. 0.5 M):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the DTBB.
-
Add freshly cut lithium metal (2.2 eq) to the stirring solution.
-
The solution will gradually turn a deep green or blue-green color, indicating the formation of the radical anion. This process may take 1-2 hours at room temperature.
-
-
Reduction of the Ketone:
-
Cool the freshly prepared LiDBB solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LiDBB solution via a syringe or dropping funnel.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The deep color of the LiDBB will fade as it is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude alcohol product.
-
Purify the product by flash column chromatography or distillation as required.
-
References
Green Chemistry Showdown: LiDBB vs. Birch Reduction for Naphthalene Dearomatization
A comparative analysis of key green chemistry metrics reveals the evolving landscape of synthetic strategies, pitting the modern lithium di-tert-butylbiphenylide (LiDBB) reaction against the classic Birch reduction for the partial dearomatization of naphthalene. This guide provides researchers, scientists, and drug development professionals with a quantitative assessment of these two methods, offering insights into their environmental footprint and resource efficiency.
The quest for greener chemical processes is a paramount concern in modern organic synthesis. This report focuses on the reduction of naphthalene to 1,4-dihydronaphthalene, a valuable transformation in the synthesis of complex molecules. We compare the well-established Birch reduction, a dissolving metal reduction typically employing sodium and liquid ammonia, with a more contemporary approach utilizing the versatile reagent lithium di-tert-butylbiphenylide (LiDBB) in an ammonia-free system. The assessment is based on widely accepted green chemistry metrics: Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
At a Glance: Green Metrics Comparison
The following table summarizes the calculated green chemistry metrics for the reduction of naphthalene to 1,4-dihydronaphthalene via the Birch reduction and a representative LiDBB reaction.
| Green Metric | Birch Reduction of Naphthalene | LiDBB Reduction of Naphthalene |
| Atom Economy (AE) | 71.8% | 34.2% |
| E-Factor | 19.9 | 45.3 |
| Process Mass Intensity (PMI) | 20.9 | 46.3 |
Interpreting the Data
The analysis highlights a trade-off between the two methods. The Birch reduction exhibits a significantly higher Atom Economy , indicating that a larger proportion of the reactant atoms are incorporated into the final product. Consequently, it also boasts a more favorable E-Factor and PMI , signifying less waste generation per unit of product.
Conversely, the LiDBB reaction , while demonstrating a lower atom economy in this specific comparison due to the high molecular weight of the LiDBB reagent that is not incorporated into the product, offers significant operational and safety advantages. Notably, it circumvents the use of liquid ammonia, a hazardous and cryogenically cooled solvent, and can often be performed under milder conditions.
Experimental Deep Dive
To provide a comprehensive understanding, the detailed experimental protocols for both reactions are presented below. These protocols formed the basis for the green metrics calculations.
Experimental Protocol: Birch Reduction of Naphthalene
This protocol is adapted from a literature procedure for the reduction of naphthalene using sodium and tert-butyl alcohol in diethyl ether[1][2].
Reaction Scheme:
C₁₀H₈ + 2 Na + 2 t-BuOH → C₁₀H₁₀ + 2 NaOt-Bu
Procedure:
-
To a solution of naphthalene (5.0 g, 39 mmol) in dry diethyl ether (80 mL), metallic sodium (2.25 g, 98 mmol) was added in small pieces over a period of 10-15 minutes.
-
A solution of tert-butyl alcohol (7.25 g, 98 mmol) in dry diethyl ether (10 mL) was then slowly added over 10–20 minutes.
-
The reaction mixture was stirred at room temperature for 3 hours.
-
Unreacted sodium and solid sodium tert-butoxide were removed by gravity filtration and washed with diethyl ether (25 mL).
-
The combined organic layer was washed with water (2 x 30 mL) and dried over anhydrous calcium chloride.
-
The solvent was evaporated to yield 1,4-dihydronaphthalene (4.52 g, 89% yield).
Experimental Protocol: LiDBB Reduction of Naphthalene
This representative protocol is based on the general procedure for the ammonia-free partial reduction of aromatic compounds using LiDBB as described by Donohoe and House[3][4].
Reaction Scheme:
C₁₀H₈ + 2 LiDBB + 2 H₂O → C₁₀H₁₀ + 2 DBB + 2 LiOH
Procedure:
-
A solution of LiDBB is prepared by reacting lithium metal (0.54 g, 78 mmol) with 4,4’-di-tert-butylbiphenyl (DBB) (10.36 g, 39 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) at room temperature until the characteristic deep green color of the radical anion persists.
-
A solution of naphthalene (5.0 g, 39 mmol) in THF (20 mL) is added to the LiDBB solution at -78 °C.
-
The reaction is stirred for 1 hour at -78 °C.
-
The reaction is quenched by the addition of water (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification by column chromatography (silica gel, hexanes) affords 1,4-dihydronaphthalene (representative yield of 85% is assumed for calculation purposes based on similar reductions).
Visualizing the Workflow
To illustrate the key stages in assessing the green chemistry metrics of these reactions, the following workflow diagram is provided.
Caption: Workflow for assessing and comparing the green chemistry metrics of chemical reactions.
Conclusion: A Greener Path Forward
While the Birch reduction demonstrates superior green metrics in this head-to-head comparison for the reduction of naphthalene, the choice of reaction in a real-world setting is more nuanced. The operational hazards and specialized equipment associated with liquid ammonia may render the LiDBB reaction a more practical and safer choice in many laboratory and industrial settings, despite its lower atom economy.
This guide underscores the importance of a holistic approach to assessing the "greenness" of a chemical process. While quantitative metrics provide a valuable framework, considerations of safety, scalability, and the lifecycle of all materials involved are crucial for making informed decisions that align with the principles of sustainable chemistry. Future developments in catalytic, ammonia-free reduction methods may offer even more environmentally benign alternatives to these classic and contemporary synthetic tools.
References
The Strategic Application of 4,4'-Di-tert-Butylbiphenyl in Synthesis: A Cost-Benefit Analysis
In the landscape of chemical synthesis, the selection of reagents and building blocks is a critical decision that balances cost, efficiency, and final product purity. For researchers, scientists, and professionals in drug development, making informed choices can significantly impact project timelines and economic viability. This guide provides a comprehensive cost-benefit analysis of using 4,4'-di-tert-butylbiphenyl and its derivatives in key synthetic applications, comparing their performance with common alternatives, supported by experimental data.
At a Glance: Key Applications and Alternatives
This compound serves as a versatile precursor and ligand scaffold in organic synthesis. Its bulky tert-butyl groups impart unique steric and electronic properties that can enhance catalytic activity and selectivity. The two primary areas where its derivatives find significant application are in palladium-catalyzed cross-coupling reactions and as antioxidants for polymer stabilization.
| Application | This compound Derivative | Primary Function | Common Alternatives |
| Suzuki-Miyaura Cross-Coupling | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbp) | Ligand for Palladium Catalyst | Buchwald Ligands (e.g., XPhos, SPhos), Phosphine Ligands (e.g., PPh₃) |
| Antioxidant for Polymers | Hindered Phenolic Antioxidants (structurally related) | Radical Scavenger | Irganox 1010, Irganox 1076, Butylated Hydroxytoluene (BHT) |
In-Depth Analysis: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The choice of ligand is paramount to the success of this reaction, influencing catalyst stability, activity, and the scope of compatible substrates. 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbp), derived from this compound, is a widely used bipyridyl ligand.
Performance Comparison of Ligands in Suzuki-Miyaura Coupling
The following table summarizes the performance of a palladium catalyst complexed with 4,4'-di-tert-butyl-2,2'-bipyridine against other common ligand systems in the coupling of an aryl bromide with phenylboronic acid.
| Ligand/Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Estimated Cost per gram of Ligand ($) |
| (dtbbp)PdCl₂ | 1.0 | Toluene/H₂O | K₃PO₄ | 100 | 12 | 85-95[1][2] | 15-25 |
| Pd(OAc)₂ / XPhos | 0.5 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >95[3] | 150-200 |
| Pd(OAc)₂ / SPhos | 0.5 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >95[3] | 120-170 |
| Pd(PPh₃)₄ | 2.0 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 70-85 | 5-10 |
Cost-Benefit Breakdown:
-
Performance: Buchwald ligands like XPhos and SPhos generally offer superior performance, achieving higher yields in shorter reaction times with lower catalyst loadings. This is particularly advantageous for challenging or sterically hindered substrates.[3]
-
Cost: The primary drawback of Buchwald ligands is their significantly higher cost compared to simpler ligands like triphenylphosphine (PPh₃) and dtbbp.
-
Versatility and Stability: The (dtbbp)PdCl₂ complex offers a good balance of performance, cost, and stability. It is an air-stable complex that is easy to handle.[1][2] PPh₃ is the most economical option but often requires higher catalyst loadings and longer reaction times, and it may not be effective for less reactive substrates.
Experimental Protocol: Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine
A simple, ligand-free synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine has been reported, making it an accessible ligand for many research labs.[4][5][6]
Materials:
-
2-Chloro-4-tert-butylpyridine
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Manganese powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add NiBr₂·3H₂O (5 mol%) and anhydrous DMF.
-
Heat the mixture to 60 °C under an inert atmosphere until a homogeneous green solution is formed.
-
Cool the solution to room temperature.
-
Add 2-chloro-4-tert-butylpyridine (1.0 eq) and manganese powder (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere for 20 hours.
-
After cooling, the reaction is worked up by aqueous extraction and the product is purified by column chromatography or recrystallization to yield 4,4'-di-tert-butyl-2,2'-bipyridine.[4]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In-Depth Analysis: Antioxidant Applications
Derivatives of this compound, specifically hindered phenols, are effective antioxidants used to prevent the degradation of polymeric materials. The bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, enhancing its stability and ability to scavenge free radicals.
Performance Comparison of Hindered Phenolic Antioxidants
The following table compares the performance of a representative hindered phenol structurally related to this compound with common commercial antioxidants. The key performance metric is the Oxidation Induction Time (OIT), which measures the time until the onset of oxidation at a given temperature. A longer OIT indicates better antioxidant performance.
| Antioxidant | Chemical Structure | Polymer Matrix | OIT (min) at 200°C | Estimated Cost per kg ($) |
| 4,4'-Bis(2,6-di-tert-butylphenol) | Biphenol with four tert-butyl groups | Polypropylene | 90-100[7][8] | 20-30 |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Polypropylene | 80-90[9] | 15-25 |
| Irganox 1076 | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Polypropylene | 60-70[10] | 10-20 |
| Butylated Hydroxytoluene (BHT) | 2,6-Di-tert-butyl-4-methylphenol | Polypropylene | 30-40[11] | 5-10 |
Cost-Benefit Breakdown:
-
Performance: 4,4'-Bis(2,6-di-tert-butylphenol) demonstrates excellent antioxidant activity, comparable to or even exceeding that of some widely used commercial antioxidants like Irganox 1010 in certain applications.[7][8] Its high molecular weight also contributes to lower volatility, which is crucial for high-temperature processing of polymers.
-
Cost: While more expensive than the basic antioxidant BHT, 4,4'-bis(2,6-di-tert-butylphenol) is competitively priced with high-performance antioxidants like Irganox 1010.
-
Synergies: Hindered phenolic antioxidants are often used in combination with secondary antioxidants (e.g., phosphites) to achieve a synergistic stabilizing effect.
Experimental Protocol: Evaluation of Antioxidant Performance
Materials:
-
Polymer resin (e.g., polypropylene powder)
-
Antioxidant to be tested
-
Processing equipment (e.g., twin-screw extruder, compression molder)
-
Differential Scanning Calorimeter (DSC) for OIT measurement
Procedure:
-
Compounding: Dry blend the polymer powder with the desired concentration of the antioxidant (e.g., 0.1-0.5 wt%).
-
Melt Processing: Process the blend using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant within the polymer matrix.
-
Sample Preparation: Prepare samples for analysis by compression molding the extruded pellets into thin films or discs of uniform thickness.
-
Oxidation Induction Time (OIT) Measurement:
-
Place a small sample (5-10 mg) into an aluminum DSC pan.
-
Heat the sample rapidly to the desired isothermal test temperature (e.g., 200 °C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate.
-
Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[9]
-
Visualization of Antioxidant Evaluation Workflow
Caption: Experimental workflow for evaluating antioxidant performance.
Overall Conclusion
This compound is a valuable and economically viable starting material for the synthesis of high-performance ligands and antioxidants. In the realm of Suzuki-Miyaura cross-coupling, its derivative, 4,4'-di-tert-butyl-2,2'-bipyridine, provides a cost-effective alternative to expensive, proprietary ligands for many applications, offering a favorable balance of performance and cost. In the field of polymer stabilization, hindered phenols derived from a biphenyl backbone demonstrate excellent antioxidant properties, competing effectively with established commercial products. The decision to use this compound and its derivatives should be guided by a careful consideration of the specific synthetic challenge, performance requirements, and budgetary constraints. For many applications in research and industrial settings, it represents a strategic choice that can lead to efficient and economical synthetic outcomes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. bdmaee.net [bdmaee.net]
- 11. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Showdown: A Comparative Guide to Electron Transfer from Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB)
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the precise control of electron transfer reactions is paramount for the construction of complex molecules. Lithium 4,4′-di-tert-butylbiphenylide (LiDBB), a powerful single-electron transfer (SET) agent, has garnered significant attention for its ability to initiate a wide array of chemical transformations. This guide provides a comparative analysis of the kinetic performance of LiDBB against other common SET reagents, supported by available experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Performance Comparison of Single-Electron Transfer Reagents
The efficacy of a single-electron transfer reagent is critically dependent on its reduction potential and the kinetics of electron transfer to a given substrate. While extensive quantitative kinetic data for LiDBB remains relatively sparse in the literature, its synthetic utility suggests rapid electron transfer in many cases. The stability of LiDBB solutions is a key practical consideration for its application.
Table 1: Stability of LiDBB Solutions in Tetrahydrofuran (THF)
| Temperature (°C) | Concentration (M) | Stability | Decomposition Pathway | Reference |
| 0 | 0.4 and 1.0 | Stable for over a week | Minimal decomposition | [1][2] |
| 20 | Not specified | Undergoes various decomposition pathways | Reaction with THF, leading to side products | [3] |
| -25 | Not specified | Stable for more than 37 weeks (under argon) | Not specified | [2][3] |
This table summarizes the stability of LiDBB solutions under different storage conditions, a crucial factor for its practical use in kinetic studies and synthesis.
Experimental Protocols for Kinetic Studies
The investigation of electron transfer kinetics often involves specialized techniques capable of monitoring rapid reactions.
Stopped-Flow Spectroscopy
A powerful technique for measuring the rates of fast reactions in solution is stopped-flow spectroscopy.[1][4][5] This method allows for the rapid mixing of reactants and the observation of the reaction progress on a millisecond timescale, typically by monitoring changes in absorbance or fluorescence.
Experimental Workflow for Stopped-Flow Kinetic Analysis of LiDBB Reactions:
Caption: Workflow for a stopped-flow kinetic experiment.
Methodology:
-
Reagent Preparation: Prepare stable solutions of LiDBB and the substrate of interest in an appropriate solvent, typically THF, under an inert atmosphere. The concentrations should be chosen to allow for pseudo-first-order conditions if possible.
-
Instrument Setup: Load the reactant solutions into the syringes of the stopped-flow instrument. The instrument rapidly injects and mixes the solutions in the mixing chamber.
-
Data Acquisition: The reaction mixture flows into an observation cell where changes in absorbance or fluorescence are monitored over time by a detector. The deep green color of the LiDBB radical anion provides a convenient spectroscopic handle for monitoring its consumption.
-
Kinetic Analysis: The collected time-resolved spectral data is then fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the rate constant(s) for the electron transfer process.
Signaling Pathways and Reaction Mechanisms
The single-electron transfer from LiDBB to a substrate initiates a cascade of reactions, typically involving radical intermediates.
General Mechanism of LiDBB-Mediated Reduction of an Alkyl Halide:
Caption: Electron transfer from LiDBB to an alkyl halide.
This diagram illustrates the stepwise process where LiDBB first transfers an electron to the alkyl halide, forming a radical anion. This intermediate then fragments to an alkyl radical and a halide anion. A second electron transfer from another equivalent of LiDBB to the alkyl radical generates the corresponding alkyl anion (organolithium reagent).
Conclusion
While a comprehensive quantitative comparison of the electron transfer kinetics of LiDBB with other SET reagents is currently limited by the available data, its widespread use in organic synthesis underscores its practical utility. The stability of LiDBB solutions, particularly at low temperatures, makes it a reliable reagent for various applications.[2][3] Further kinetic studies, employing techniques such as stopped-flow spectroscopy, are needed to build a more complete picture of its reactivity and to enable a more data-driven selection of SET reagents in the future. Researchers are encouraged to consider the stability and general reactivity trends when choosing LiDBB for their synthetic endeavors.
References
- 1. Ligand binding with stopped-flow rapid mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Stopped-Flow Kinetic Techniques for Studying Binding Reactions of Intrinsically Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
A Comparative Guide to Determining the Redox Potential of 4,4'-di-tert-Butylbiphenyl: Theoretical vs. Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
Comparison of Methodologies
The determination of a molecule's redox potential can be approached from two distinct yet complementary perspectives: experimental measurement and theoretical calculation. Cyclic Voltammetry (CV) stands out as the most versatile and widely used electrochemical technique for the experimental determination of redox potentials. On the other hand, Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these properties with increasing accuracy.
| Feature | Experimental (Cyclic Voltammetry) | Theoretical (Density Functional Theory) |
| Principle | Measures the current response of a solution containing the analyte to a linearly cycled potential sweep between two or more set values. | Calculates the electronic structure and energy of the molecule in its neutral and oxidized/reduced states to determine the free energy change of the redox reaction. |
| Key Output | Anodic and cathodic peak potentials (Epa, Epc), from which the formal redox potential (E0') can be approximated as the midpoint. | Gibbs free energy of the neutral molecule (G(A)) and its radical cation (G(A+)). The difference in these energies is used to calculate the redox potential. |
| Strengths | - Direct measurement of redox behavior in solution.- Provides information on the reversibility and kinetics of electron transfer.- Can be used to study the stability of the generated radical ions. | - Can be performed for any molecule, including those that are difficult to synthesize or handle.- Provides insights into the electronic structure and molecular orbitals involved in the redox process.- Cost-effective for screening large numbers of candidate molecules. |
| Limitations | - Requires a pure, soluble sample.- Can be affected by solvent, electrolyte, and electrode material.- Irreversible processes can complicate the interpretation of results. | - Accuracy is dependent on the chosen functional, basis set, and solvation model.- Can be computationally expensive for large molecules.- Does not directly account for kinetic effects or complex solution-phase interactions. |
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is a powerful and popular electrochemical technique used to study the redox properties of chemical species in solution. The following protocol outlines the steps for determining the oxidation potential of 4,4'-di-tert-butylbiphenyl.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or graphite rod
-
High-purity solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6)
-
High-purity this compound
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly immersed and positioned.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to values where no faradaic current is observed.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep in the positive (anodic) direction to observe the oxidation of this compound.
-
Record the resulting cyclic voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
Identify the anodic peak potential (Epa) corresponding to the oxidation of this compound.
-
Identify the cathodic peak potential (Epc) corresponding to the reduction of the generated radical cation on the reverse scan.
-
The formal redox potential (E0') can be approximated by the midpoint of the peak potentials: E0' ≈ (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.
-
Theoretical Protocol: Density Functional Theory (DFT) Calculation
DFT calculations provide a means to predict the redox potential of a molecule from first principles. The following protocol outlines a general workflow for calculating the oxidation potential of this compound.
Computational Software and Methods:
-
Quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem)
-
DFT functional (e.g., B3LYP, M06-2X)
-
Basis set (e.g., 6-31G(d), 6-311+G(d,p))
-
Solvation model (e.g., Polarizable Continuum Model - PCM)
Computational Steps:
-
Geometry Optimization of the Neutral Molecule:
-
Build the initial 3D structure of this compound.
-
Perform a geometry optimization calculation for the neutral molecule (singlet state) in the gas phase or directly in the chosen solvent using a continuum solvation model.
-
-
Frequency Calculation of the Neutral Molecule:
-
Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the Gibbs free energy (Gneutral).
-
-
Geometry Optimization of the Radical Cation:
-
Use the optimized neutral geometry as the starting point for the radical cation (doublet state, charge = +1).
-
Perform a geometry optimization calculation for the radical cation.
-
-
Frequency Calculation of the Radical Cation:
-
Perform a frequency calculation on the optimized radical cation geometry to obtain its Gibbs free energy (Gcation).
-
-
Calculation of the Redox Potential:
-
The Gibbs free energy of the oxidation reaction is calculated as: ΔGox = Gcation - Gneutral.
-
The absolute redox potential (Eabs) is then calculated using the equation: Eabs = -ΔGox / nF, where 'n' is the number of electrons transferred (n=1 for one-electron oxidation) and 'F' is the Faraday constant.
-
To compare with experimental values, the absolute potential must be converted to a potential relative to a reference electrode (e.g., SCE or Ag/AgCl). This is typically done by subtracting the absolute potential of the reference electrode from Eabs.
-
Visualization of the Methodologies
Figure 1: Workflow for the experimental and theoretical determination of the redox potential of this compound.
Safety Operating Guide
Navigating the Disposal of 4,4'-di-tert-Butylbiphenyl: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of 4,4'-di-tert-Butylbiphenyl, ensuring compliance and environmental responsibility. While not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its potential environmental impact necessitates a cautious and informed approach to its disposal.
Safety and Handling Profile
This compound is a solid laboratory chemical.[1][2] Safety Data Sheets (SDS) indicate that while it is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) 2012 standard or the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), standard laboratory safety protocols should be strictly followed.[3][4] This includes the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat, as well as ensuring adequate ventilation in the work area.[3]
| Property | Value |
| Physical State | Solid |
| Melting Point | 126-130 °C |
| Boiling Point | 190-192 °C at 13 mmHg |
| Flash Point | Not applicable |
| Water Solubility | Insoluble |
Step-by-Step Disposal Protocol
Given the absence of a specific EPA hazardous waste listing for this compound, a conservative approach to disposal is recommended, treating it as a potentially hazardous chemical waste. This ensures the highest level of safety and environmental protection.
1. Waste Identification and Segregation:
-
Treat all solid this compound waste as chemical waste.
-
Do not mix it with non-hazardous laboratory trash.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
4. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the complete chemical name and quantity of the waste.
5. Documentation:
-
Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a cautious approach due to its environmental profile.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4,4'-di-tert-Butylbiphenyl
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount, especially when working with chemical compounds such as 4,4'-di-tert-Butylbiphenyl. This guide provides essential, immediate safety protocols and logistical plans to facilitate the secure handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to proper safety protocols is crucial to mitigate any potential risks.[1] The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes. Thermal decomposition can also produce irritating gases and vapors.[1][2] Therefore, a comprehensive approach to personal protection is recommended.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[3] | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] | To prevent direct skin contact with the solid compound. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask.[4] | To minimize inhalation of dust particles, especially when handling the powder form. |
| Body Protection | Laboratory coat or coveralls. | To protect skin and personal clothing from contamination. |
Safe Handling and Experimental Protocol
Step 1: Preparation and Engineering Controls
-
Ensure a well-ventilated work area, such as a chemical fume hood, to minimize potential inhalation of dust.[1][5]
-
Before starting, confirm that all necessary PPE is readily available and in good condition.
-
Have an emergency eyewash station and safety shower accessible.
Step 2: Handling the Compound
-
Wear the recommended PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not breathe in dust or vapors.[1]
-
When transferring the solid, use a spatula or other appropriate tools to minimize dust generation.
-
If heating the compound, be aware that thermal decomposition can release irritating gases.[1][2]
Step 3: Post-Handling Procedures
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Remove and wash any contaminated clothing before reuse.[1][2]
-
Clean the work area to remove any residual chemical dust.
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Waste Chemical Disposal:
-
Collect waste this compound by sweeping or shoveling it into a suitable, labeled container for chemical waste disposal.[1]
-
Do not dispose of the chemical down the drain.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Empty Container Disposal:
-
For a container that is not completely empty, it must be disposed of through the chemical waste program.[6]
-
If the container is completely empty and the chemical is not on the acutely hazardous waste list, it can be triple-rinsed with an appropriate solvent.[6]
-
The rinsate from the triple-rinse must be collected and disposed of as chemical waste.[6]
-
After triple-rinsing and air-drying, deface the original label, write "EMPTY" on the container, and dispose of it in the general trash.[6] Glass containers should be placed in a broken glass receptacle.[6]
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
